molecular formula C4H9ClN2 B1420223 2-(Methylamino)propanenitrile hydrochloride CAS No. 856812-41-4

2-(Methylamino)propanenitrile hydrochloride

Cat. No.: B1420223
CAS No.: 856812-41-4
M. Wt: 120.58 g/mol
InChI Key: BYCUMYBDRVKCDK-UHFFFAOYSA-N
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Description

2-(Methylamino)propanenitrile hydrochloride ( 856812-41-4) is a chemical compound with the molecular formula C 4 H 9 ClN 2 and a molecular weight of 120.58 g/mol . It is supplied as a solid and requires cold-chain transportation to ensure stability . As a nitrile-containing organic compound with a secondary amine functional group, it serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Its molecular structure, featuring both a nucleophilic site and a nitrile group, makes it a valuable precursor for the synthesis of more complex molecules, such as through nucleophilic addition or cyclization reactions . Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(methylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-4(3-5)6-2;/h4,6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUMYBDRVKCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672581
Record name 2-(Methylamino)propanenitrile--hydrogen chloride (1/1)
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Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856812-41-4
Record name 2-(Methylamino)propanenitrile--hydrogen chloride (1/1)
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Record name 2-(methylamino)propanenitrile hydrochloride
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Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(Methylamino)propanenitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)propanenitrile hydrochloride (CAS: 856812-41-4) is a highly versatile


-aminonitrile salt utilized extensively as a building block in organic synthesis and pharmaceutical development. As a direct intermediate in the Strecker synthesis pathway, it serves as a critical precursor for non-natural amino acids (such as N-methylalanine) and functionalized diamines.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and downstream applications. Furthermore, it outlines self-validating experimental protocols designed to ensure high-fidelity analytical characterization and safe handling in a laboratory setting.

Structural Identity and Physicochemical Data

To effectively utilize 2-(methylamino)propanenitrile hydrochloride, researchers must understand the thermodynamic differences between the free base and its protonated form. The hydrochloride salt is deliberately chosen for commercial distribution and storage because it prevents the spontaneous retro-Strecker decomposition that plagues free


-aminonitriles.
Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Significance
Chemical Name 2-(Methylamino)propanenitrile hydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 856812-41-4Unique identifier for the HCl salt .
Molecular Formula C₄H₉ClN₂ (Free base: C₄H₈N₂)Represents the 1:1 stoichiometry of base to HCl.
Molecular Weight 120.58 g/mol Essential for precise molarity calculations.
Physical State White to off-white crystalline powderIndicates high purity; discoloration implies degradation.
Solubility Profile Soluble in H₂O, MeOH; Insoluble in Et₂OEnables orthogonal purification via solvent antisolvent precipitation.
Stability Hygroscopic; stable under inert atmosphereMoisture ingress can trigger localized hydrolysis of the nitrile group.

Data supported by authoritative chemical databases for C₄H₉ClN₂.

Mechanistic Synthesis: The Strecker Pathway

The synthesis of 2-(methylamino)propanenitrile relies on a classic multi-component Strecker reaction involving acetaldehyde, methylamine, and a cyanide source.

Mechanistic Causality: The reaction proceeds via the condensation of acetaldehyde and methylamine to form a Schiff base (imine) intermediate. Subsequent nucleophilic attack by the cyanide ion yields the free


-aminonitrile . However, the free base is thermodynamically unstable. The lone pair on the secondary amine can facilitate the expulsion of the cyanide ion (retro-Strecker reaction). By introducing anhydrous hydrochloric acid, the amine is protonated. This eliminates the availability of the lone pair, drastically increasing the activation energy required for cyanide expulsion and effectively "locking" the molecule into a stable crystalline lattice.

Strecker_Synthesis Acetaldehyde Acetaldehyde Imine Schiff Base Intermediate Acetaldehyde->Imine Condensation (-H2O) Methylamine Methylamine Methylamine->Imine FreeBase 2-(Methylamino)propanenitrile (Free Base) Imine->FreeBase Nucleophilic Attack Cyanide Cyanide Source (NaCN/H+) Cyanide->FreeBase Salt Target Hydrochloride Salt CAS: 856812-41-4 FreeBase->Salt Salification HCl Anhydrous HCl HCl->Salt

Figure 1: Mechanistic workflow of the Strecker synthesis and subsequent salification.

Downstream Applications in Drug Development

In pharmaceutical chemistry, the nitrile group of 2-(methylamino)propanenitrile hydrochloride acts as a versatile synthetic handle.

  • Hydrolysis to N-Methylalanine: Acidic hydrolysis of the nitrile yields N-methylalanine. N-methylation of amino acids is a proven strategy in peptide drug development to enhance proteolytic stability and membrane permeability.

  • Reduction to Diamines: Reduction of the nitrile using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields N²-methylpropane-1,2-diamine, a privileged bidentate ligand scaffold used in metallo-pharmaceuticals and kinase inhibitors.

Downstream_Applications Salt 2-(Methylamino)propanenitrile HCl (Stable Precursor) Hydrolysis Acidic Hydrolysis (6N HCl, Reflux) Salt->Hydrolysis Pathway A Reduction Reduction (LiAlH4 or H2/Pd) Salt->Reduction Pathway B NMA N-Methylalanine (Peptide Stabilizer) Hydrolysis->NMA Nitrile to Carboxylic Acid Diamine N2-Methylpropane-1,2-diamine (Pharmacophore Scaffold) Reduction->Diamine Nitrile to Primary Amine

Figure 2: Synthetic divergence of 2-(Methylamino)propanenitrile into key pharmaceutical building blocks.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, protocols must be self-validating. The following methodologies include built-in system suitability criteria to prevent downstream failures.

Protocol A: Anhydrous Salification of the Free Base

Objective: Convert the unstable free base into the handleable hydrochloride salt without inducing hydrolysis.

  • Preparation: Dissolve 1.0 eq of freshly synthesized 2-(methylamino)propanenitrile (free base) in 10 volumes of anhydrous diethyl ether under a nitrogen atmosphere at 0 °C.

  • Reagent Addition: Slowly bubble anhydrous HCl gas (or add a stoichiometric equivalent of 4M HCl in dioxane) into the vigorously stirring solution.

  • Internal Validation Check 1 (Visual): Immediate formation of a white precipitate indicates successful protonation. If the solution turns yellow/brown, retro-Strecker degradation has occurred due to moisture; discard the batch.

  • Internal Validation Check 2 (pH): Spot the supernatant on moistened pH paper. A pH < 2 confirms complete consumption of the free amine.

  • Isolation: Filter the solid rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry in vacuo to yield the pure hydrochloride salt.

Protocol B: HPLC-UV Purity Determination

Objective: Quantify the purity of the synthesized salt while suppressing peak tailing.

  • Mobile Phase Setup: Prepare an isocratic mixture of 90% Buffer (10 mM KH₂PO₄, adjusted to pH 3.0 with H₃PO₄) and 10% Acetonitrile.

    • Causality: A pH of 3.0 ensures the secondary amine remains fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase.

  • System Suitability Test (SST): Inject a reference standard.

    • Validation Criteria: Proceed to sample analysis only if the Tailing Factor (

      
      ) is 
      
      
      
      and Theoretical Plates (
      
      
      ) are
      
      
      . Failure indicates column degradation or incorrect buffer pH.
  • Sample Analysis: Inject the sample at 1.0 mg/mL. Monitor at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

Handling, Safety, and Thermodynamic Stability

As an


-aminonitrile derivative, 2-(methylamino)propanenitrile hydrochloride requires strict safety controls.
  • Hygroscopicity: The salt is highly hygroscopic. Exposure to ambient humidity will result in deliquescence and subsequent hydrolysis of the nitrile to an amide. Store in a desiccator under argon or nitrogen.

  • Cyanide Release Risk: Never expose this compound to strong aqueous bases (e.g., NaOH, KOH) without proper ventilation. Deprotonation of the amine restores the lone pair, triggering a retro-Strecker reaction that releases highly toxic Hydrogen Cyanide (HCN) gas. All basic workups must be conducted in a certified chemical fume hood equipped with a cyanide-specific gas monitor.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 93083, 2-(Methylamino)propanenitrile. Retrieved from[Link]

2-(Methylamino)propanenitrile hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Methylamino)propanenitrile Hydrochloride[1]

CAS Number: 856812-41-4 Synonyms: N-Methylalanine nitrile hydrochloride; 2-(Methylamino)propionitrile hydrochloride; alpha-(Methylamino)propionitrile HCl.

Part 1: Executive Technical Summary

2-(Methylamino)propanenitrile hydrochloride is a critical aliphatic aminonitrile intermediate used primarily in the synthesis of N-methylated amino acids and heterocyclic pharmaceutical scaffolds . As the nitrile precursor to N-methylalanine, it serves as a vital building block for peptide therapeutics where N-methylation is employed to enhance metabolic stability and membrane permeability.

Critical Distinction: Researchers must distinguish this compound (CAS 856812-41-4) from its structural analog, 2-amino-2-methylpropanenitrile (CAS 50846-36-1), which is the precursor to AIBN. The target compound described here is a secondary amine derived from acetaldehyde, not acetone.

Part 2: Chemical Identity & Physicochemical Properties

The hydrochloride salt form is preferred for storage and handling due to the inherent instability of free aminonitriles, which can undergo retro-Strecker reactions or polymerization.

PropertyData
CAS Number (HCl Salt) 856812-41-4
CAS Number (Free Base) 2273-39-4
IUPAC Name 2-(methylamino)propanenitrile hydrochloride
Molecular Formula C₄H₈N₂[1] · HCl (C₄H₉ClN₂)
Molecular Weight 120.58 g/mol
Structure CH₃-CH(NHCH₃)-CN · HCl
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether)
Stability Hygroscopic.[2] Stable under acidic conditions; unstable in basic aqueous media (hydrolysis/retro-Strecker).

Part 3: Synthesis & Production Protocols

The industrial and laboratory standard for production is the Strecker Synthesis . This involves the nucleophilic addition of cyanide to the imine formed between acetaldehyde and methylamine.

Mechanism of Action
  • Imine Formation: Methylamine condenses with acetaldehyde to form N-ethylidenemethylamine.

  • Nucleophilic Attack: Cyanide ion attacks the imine carbon.

  • Salt Formation: Acidification with HCl precipitates the stable hydrochloride salt.[3]

DOT Diagram: Synthesis Pathway

StreckerSynthesis Acetaldehyde Acetaldehyde (CH3CHO) Imine Intermediate Imine (CH3CH=NMe) Acetaldehyde->Imine Condensation (-H2O) Methylamine Methylamine (MeNH2) Methylamine->Imine Nitrile 2-(Methylamino)propanenitrile (Free Base) Imine->Nitrile Nucleophilic Attack (+CN-) Cyanide NaCN / KCN Cyanide->Nitrile Product Target Product (HCl Salt) Nitrile->Product Acidification HCl HCl (gas/ether) HCl->Product

Caption: Step-wise Strecker synthesis pathway from aldehyde precursors to the stable hydrochloride salt.

Experimental Protocol (Self-Validating)

Safety Warning: This protocol involves Sodium Cyanide (NaCN).[4] All operations must be performed in a functioning fume hood with a cyanide antidote kit available.

Reagents:

  • Acetaldehyde (freshly distilled) or Paraldehyde

  • Methylamine hydrochloride[5]

  • Sodium Cyanide (NaCN)[5]

  • Water/Methanol solvent system

Step-by-Step Methodology:

  • Preparation of Cyanide/Amine Solution: In a round-bottom flask, dissolve Methylamine HCl (1.1 eq) and NaCN (1.0 eq) in a minimum volume of water. Cool the solution to 0°C using an ice-salt bath.

  • Controlled Addition: Add Acetaldehyde (1.0 eq) dropwise over 30 minutes. Causality: Slow addition prevents the evaporation of volatile acetaldehyde (bp 20°C) and controls the exothermic nature of imine formation.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4-6 hours. The solution will turn from clear to slightly yellow.

  • Extraction: Extract the reaction mixture with diethyl ether or dichloromethane (3x). Note: The free aminonitrile is in the organic phase.

  • Salt Precipitation: Dry the organic phase over MgSO₄. Filter. Bubble anhydrous HCl gas through the solution, or add a solution of HCl in dioxane/ether dropwise.

  • Isolation: The white precipitate (2-(Methylamino)propanenitrile HCl) is collected via vacuum filtration, washed with cold ether, and dried under vacuum.

Part 4: Applications in Drug Discovery

This compound is a versatile "chiral pool" mimic (though usually racemic unless resolved) used to introduce N-methyl groups, which are pivotal in modern peptidomimetics.

Synthesis of N-Methyl-L-Alanine

Hydrolysis of the nitrile group yields N-methylalanine. N-methylated amino acids are crucial for:

  • Proteolytic Resistance: Methylation of the amide nitrogen prevents enzymatic cleavage by proteases.

  • Conformational Rigidity: Restricts the rotation of the peptide backbone, locking active conformations.

Heterocycle Construction

The aminonitrile motif is a precursor to 1,2-diamines (via reduction) which condense with carbonyls to form imidazoles and pyrazines, common pharmacophores in kinase inhibitors.

DOT Diagram: Divergent Applications

Applications Target 2-(Methylamino)propanenitrile HCl Hydrolysis Acid Hydrolysis (HCl/H2O, Reflux) Target->Hydrolysis Reduction Reduction (LiAlH4 or H2/Cat) Target->Reduction Cyclization Cyclization (+ Isocyanates/Aldehydes) Target->Cyclization NMeAla N-Methylalanine (Peptide Synthesis) Hydrolysis->NMeAla Diamine N-Methyl-1,2-propanediamine (Ligand Synthesis) Reduction->Diamine Imidazoles Imidazoles/Hydantoins (Drug Scaffolds) Cyclization->Imidazoles

Caption: Divergent synthetic utility of the aminonitrile core in pharmaceutical chemistry.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

  • IR Spectrum:

    • Weak C≡N stretch at ~2230 cm⁻¹ (characteristic of alpha-aminonitriles, often weaker than standard nitriles).

    • Broad N-H stretch (ammonium salt) at 2800–3200 cm⁻¹.

  • ¹H NMR (D₂O):

    • Doublet at ~1.5 ppm (CH₃ group).

    • Singlet at ~2.7 ppm (N-CH₃ group).

    • Quartet at ~4.2 ppm (Alpha-proton).

Part 6: Safety & Handling Protocols

  • Cyanide Management: Even though the final product is a hydrochloride salt, the synthesis involves NaCN. Waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.

  • Stability: Aminonitriles are stable in acid but unstable in base. Do not store the free base; always convert to HCl salt immediately.

  • Toxicity: Treat the compound as toxic if swallowed or inhaled. It is a structural analog of neuroactive agents.

References

  • PubChem. (n.d.). 2-(Methylamino)propanenitrile hydrochloride.[1] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (1947). General Strecker Synthesis Protocols (Analogous). Coll. Vol. 3, p. 84. Retrieved March 4, 2026, from [Link]

Sources

molecular structure and weight of 2-(Methylamino)propanenitrile HCl

[1]

Primary CAS: 856812-41-4 (HCl Salt) | Free Base CAS: 16752-54-8 Molecular Formula:

Molecular Weight:1

Executive Summary & Structural Identity[1]

2-(Methylamino)propanenitrile hydrochloride is a critical


-methylalanine
1
Structural Analysis & Isomer Warning

CRITICAL QUALITY CONTROL POINT: Researchers frequently confuse this compound with its structural isomer, 2-amino-2-methylpropanenitrile (also known as

1
  • Target Compound (2-(Methylamino)propanenitrile): Derived from acetaldehyde .[1] Contains a chiral center at the C2 position.[1]

  • Common Isomer (2-Amino-2-methylpropanenitrile): Derived from acetone .[1] Achiral (gem-dimethyl structure).[1]

Feature2-(Methylamino)propanenitrile HCl 2-Amino-2-methylpropanenitrile HCl
Structure


Precursor Acetaldehyde + MethylamineAcetone + Ammonia
Chirality Chiral (Racemic or Enantiopure)Achiral
CAS (Salt) 856812-41-4 50846-36-1
Physicochemical Properties[1]
PropertyValueNotes
Molecular Weight (Base) 84.12 g/mol

Molecular Weight (Salt) 120.58 g/mol

Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1]
Solubility High in

, MeOH, EtOH
Poor solubility in non-polar solvents (Hexane,

).
Stability Stable as HCl saltFree base is prone to polymerization and hydrolysis.[1]

Synthetic Pathway: The Strecker Reaction[2]

The industrial and laboratory standard for synthesizing 2-(Methylamino)propanenitrile is the Strecker Synthesis .[1] This three-component condensation involves acetaldehyde, methylamine, and a cyanide source.[1][2]

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently attacked by the cyanide nucleophile.

StreckerMechanismReagentsAcetaldehyde(CH3CHO) + MethylamineImineN-Ethylidenemethylamine(Imine Intermediate)Reagents->Imine- H2O (Condensation)IminiumProtonated Iminium Ion[CH3-CH=NHCH3]+Imine->Iminium+ H+ (Acid Catalysis)Product2-(Methylamino)propanenitrile(Target)Iminium->Product+ CN- (Nucleophilic Attack)

Figure 1: Mechanistic pathway for the Strecker synthesis of the target aminonitrile.[1]

Experimental Protocol (Laboratory Scale)

Safety Warning: This protocol involves cyanide salts. All operations must be performed in a functioning fume hood with a cyanide antidote kit available.[1]

Reagents:

  • Acetaldehyde (1.0 eq)

  • Methylamine hydrochloride (1.1 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)[2]

  • Water/Methanol solvent system[1][3]

Step-by-Step Methodology:

  • Imine Formation: Dissolve methylamine hydrochloride in water/methanol (1:1).[1] Cool to 0°C. Slowly add acetaldehyde dropwise to prevent volatilization (bp ~20°C). Stir for 30 minutes to form the imine in situ.

  • Cyanide Addition: Prepare a saturated solution of NaCN in water.[1] Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Extraction: Extract the free base aminonitrile with dichloromethane (DCM). Note: The HCl salt is water-soluble; extraction isolates the free base.[1]

  • Salt Formation: Dry the DCM layer over

    
    . Filter. Bubble dry HCl gas through the solution or add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate.
    
  • Purification: Recrystallize from Ethanol/Ether to obtain pure 2-(Methylamino)propanenitrile HCl.

Structural Characterization

Validating the structure requires distinguishing it from the gem-dimethyl isomer.[1] NMR spectroscopy is the definitive tool.[1]

Predicted H NMR Profile (in )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
1.55 ppm Doublet (

Hz)
3H

Methyl group coupled to the chiral methine proton.[1]
2.75 ppm Singlet3H

N-Methyl group (no adjacent protons for splitting).[1]
4.20 ppm Quartet (

Hz)
1H

Methine proton at the chiral center (deshielded by nitrile and amine).[1]

Differentiation: The isomer (2-amino-2-methylpropanenitrile) will show two singlets (one for the gem-dimethyls, one for the amine protons if visible) and no quartet .[1] The presence of the quartet at ~4.2 ppm is diagnostic for the target compound.

Applications in Drug Development[1]

Synthesis of -Methylated Amino Acids

The primary utility of this compound is as a precursor to


-methylalanine1

Workflow:

  • Hydrolysis: 2-(Methylamino)propanenitrile HCl is refluxed in concentrated HCl (6M).[1]

  • Conversion: The nitrile group (-CN) hydrolyzes first to the amide, then to the carboxylic acid (-COOH).[1]

  • Product:

    
    -methylalanine hydrochloride.[1]
    
Heterocycle Construction

The bifunctional nature (nucleophilic amine + electrophilic nitrile) makes it a "chiral pool" building block for:

  • Imidazoles: Reaction with orthoesters or aldehydes.[1]

  • Pyrazines: Dimerization or reaction with

    
    -haloketones.[1]
    

References

  • PubChem. "2-(Methylamino)propanenitrile Hydrochloride Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed March 2026.[1] [Link]

  • Strecker, A. "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper."[1] Annalen der Chemie und Pharmacie, 75(1), 27-45.[1] (Foundational Chemistry).[1]

  • Dyker, G. "Amino Acid Synthesis by Strecker Reaction."[1] Organic Synthesis Highlights. (General Protocol Reference).

Comprehensive Technical Guide: Solubility Profile and Crystallization Dynamics of 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)propanenitrile hydrochloride (CAS: 856812-41-4) is a critical


-aminonitrile intermediate frequently utilized in the synthesis of N-methylalanine and related complex pharmaceutical active ingredients. Generated via a modified Strecker synthesis utilizing acetaldehyde, methylamine, and a cyanide source[1][2], the free base is a highly reactive, transient liquid. Conversion to its hydrochloride salt is a standard industry practice to arrest degradation, prevent spontaneous oligomerization, and facilitate purification[3][4].

This whitepaper provides an in-depth analysis of the solubility profile of 2-(methylamino)propanenitrile hydrochloride in organic solvents. By understanding the thermodynamic and kinetic factors governing its solvation, researchers can rationally design extraction, anti-solvent crystallization, and purification workflows.

Physicochemical Profiling & Structural Causality

The solubility behavior of 2-(methylamino)propanenitrile hydrochloride is governed by the stark contrast between its covalent organic framework and its ionic nature.

The Role of the Ionic Lattice

In its free base form, 2-(methylamino)propanenitrile is highly soluble in moderately polar and non-polar organic solvents (e.g., dichloromethane, ethyl acetate, diethyl ether) due to its low molecular weight and organic functional groups. However, upon treatment with anhydrous hydrochloric acid, the secondary amine is protonated to form an ammonium cation (


), paired with a chloride anion (

)[5].

This ionic pairing generates a robust crystalline lattice with high lattice energy. To dissolve this salt, a solvent must possess a sufficiently high dielectric constant (


) to separate the constituent ions and the capacity to stabilize them via specific solvation interactions[3].
Solvation Mechanics by Solvent Class
  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol): These solvents are highly effective at dissolving the hydrochloride salt. The hydroxyl (-OH) groups act as hydrogen bond donors to solvate the chloride anion, while simultaneously acting as hydrogen bond acceptors to stabilize the protonated secondary amine[3].

  • Polar Aprotic Solvents (DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) possess high dielectric constants that easily overcome the lattice energy of the salt. While they efficiently solvate the

    
     cation via their strongly electronegative oxygen atoms, their lack of hydrogen bond donors makes anion (
    
    
    
    ) solvation less efficient than in protic solvents.
  • Weakly Polar / Aprotic Solvents (Ethyl Acetate, Dichloromethane): These solvents lack the dielectric constant required to separate the ion pair and cannot form stabilizing hydrogen bonds with the chloride ion. Consequently, the salt is practically insoluble in these media, making them ideal candidates for anti-solvent crystallization[4][5].

Solubility Matrix in Organic Solvents

To facilitate rational solvent selection for synthetic workflows, the quantitative and qualitative solubility data for 2-(methylamino)propanenitrile hydrochloride is summarized below.

Table 1: Solubility Profile of 2-(Methylamino)propanenitrile HCl at 25°C

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated SolubilityMechanistic Rationale
Polar Protic Methanol (MeOH)32.7High (>100 mg/mL)Optimal dual H-bond donor/acceptor capacity; efficiently solvates both

and

.
Polar Protic Ethanol (EtOH)24.5Moderate-High (50-100 mg/mL)Strong solvation, though slightly lower than MeOH due to increased aliphatic bulk.
Polar Protic Isopropanol (IPA)18.3Moderate (10-50 mg/mL)Lower dielectric constant; requires heating to achieve high solubility. Excellent for cooling crystallization.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>100 mg/mL)High

overcomes lattice energy; strong cation stabilization, though weaker anion solvation.
Polar Aprotic Acetonitrile (MeCN)37.5Low-Moderate (1-10 mg/mL)Poor anion solvation leads to limited solubility despite a relatively high dielectric constant.
Weakly Polar Ethyl Acetate (EtOAc)6.0Very Low (<1 mg/mL)Insufficient polarity to disrupt the ionic lattice. Acts as a premier anti-solvent.
Weakly Polar Dichloromethane (DCM)8.9Very Low (<1 mg/mL)Used to extract the free base prior to HCl gas saturation; salt precipitates immediately upon formation.
Non-Polar Hexane / Toluene< 2.5Insoluble Complete inability to stabilize ionic charges.

Experimental Protocols: Synthesis and Crystallization

The following self-validating protocols leverage the solubility differentials outlined above to isolate high-purity 2-(methylamino)propanenitrile hydrochloride.

Protocol 1: Extraction of the Free Base

Causality: The Strecker condensation occurs in an aqueous or biphasic medium[1][2]. The free base must be extracted into an organic phase where it is highly soluble, leaving inorganic byproducts (e.g., unreacted cyanide salts) in the aqueous layer.

  • Reaction Quench: Upon completion of the Strecker reaction between acetaldehyde, methylamine, and sodium cyanide, cool the aqueous reaction mixture to 0–5°C to minimize degradation.

  • Organic Extraction: Add 3 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the aqueous mixture.

  • Phase Separation: Agitate vigorously and allow the phases to separate. The low-polarity free base partitions into the organic layer.

  • Washing & Drying: Wash the organic layer with chilled brine to remove residual water and dry over anhydrous sodium sulfate (

    
    ). Filter the drying agent.
    
Protocol 2: Anti-Solvent Crystallization of the Hydrochloride Salt

Causality: Introducing anhydrous HCl to the organic solution protonates the amine. Because the resulting salt is insoluble in DCM/EtOAc, it rapidly supersaturates and precipitates, driving the equilibrium forward and yielding a highly pure crystalline solid[4][5].

  • Preparation: Transfer the dried organic solution containing the free base into a multi-neck round-bottom flask equipped with a mechanical stirrer and a gas dispersion tube. Maintain the temperature at 0–10°C using an ice bath, as the salt formation is highly exothermic.

  • HCl Saturation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a stoichiometric amount of a pre-titrated solution of HCl in isopropanol or dioxane.

  • Observation of Precipitation: As the pH drops below 4 (monitor via aliquots on wet pH paper), a dense white precipitate of 2-(methylamino)propanenitrile hydrochloride will form.

  • Anti-Solvent Addition (Optional): To maximize yield, add 1 volume of a non-polar anti-solvent (e.g., diethyl ether or hexane) dropwise to the suspension to force any remaining dissolved salt out of solution.

  • Isolation: Filter the crystalline suspension under vacuum. Wash the filter cake with cold diethyl ether to remove any unreacted organic impurities.

  • Drying: Dry the product in a vacuum desiccator at 40°C until a constant weight is achieved.

Mechanistic Visualization

The following diagram illustrates the phase-transfer and solubility-driven workflow for isolating the target compound.

G N1 Acetaldehyde + Methylamine + Cyanide (Aqueous Phase) N2 Strecker Condensation (Formation of Free Base) N1->N2 Nucleophilic Addition N3 Extraction with EtOAc/DCM (Free Base Soluble) N2->N3 Phase Transfer N4 Anhydrous HCl Gas Addition (Exothermic Protonation) N3->N4 Cooling to 0°C N5 Supersaturation in Weakly Polar Solvent (Lattice Energy > Solvation Energy) N4->N5 Ion Pair Formation N6 Addition of Hexane/Ether (Anti-Solvent) N5->N6 Yield Maximization N7 2-(Methylamino)propanenitrile HCl (Pure Crystalline Salt) N6->N7 Vacuum Filtration

Workflow: Solubility-driven crystallization of 2-(methylamino)propanenitrile HCl.

References

1.[3] Smolecule. "Buy (2R)-2-aminobutanenitrile hydrochloride | 151528-47-1". Smolecule. Available at: 2.[4] Benchchem. "2-Aminobutanamide Hydrochloride". Benchchem. Available at: 3.[5] Google Patents. "Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor". Google Patents. Available at: 4.[1] ACS Earth and Space Chemistry. "Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies". ACS Publications. Available at: 5.[2] Benchchem. "The Crucial Role of 1-Aminoethanol in the Strecker Synthesis of Alanine: A Technical Guide". Benchchem. Available at:

Sources

Thermodynamic Stability of 2-(Methylamino)propanenitrile Hydrochloride: A Technical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile, degradation mechanisms, and characterization protocols for 2-(Methylamino)propanenitrile hydrochloride . This document is structured for researchers and process chemists optimizing the synthesis of N-methylated amino acids (specifically N-methylalanine) or managing the safety of Strecker reaction intermediates.

Executive Summary & Compound Architecture

2-(Methylamino)propanenitrile hydrochloride is the protonated


-aminonitrile intermediate generated during the Strecker synthesis of N-methylalanine. While thermodynamically accessible, it represents a metastable local minimum  on the potential energy surface. Its utility in drug development—specifically as a precursor for peptidomimetics—is counterbalanced by two competing thermodynamic drives:
  • The Retro-Strecker Reaction: A reversible dissociation into acetaldehyde, methylamine, and hydrogen cyanide.

  • Irreversible Hydrolysis: The conversion of the nitrile moiety to an amide and subsequently to a carboxylic acid.

This guide provides the framework for quantifying these risks and establishing a control strategy.

PropertyDetail
IUPAC Name 2-(Methylamino)propanenitrile hydrochloride
Structure

Role Strecker Intermediate (Precursor to N-Methylalanine)
Critical Hazard Evolution of HCN upon neutralization or thermal stress
Storage Class Hygroscopic Solid; Store < -20°C under Argon

Thermodynamic Stability Profile

Solid-State Thermodynamics

In its crystalline hydrochloride form, the compound exhibits enhanced stability compared to its free base oil. The protonation of the secondary amine (


 for the conjugate acid) effectively "locks" the nitrogen lone pair, suppressing the retro-Strecker elimination mechanism which requires a free amine to initiate the expulsion of the cyanide ion.
  • Lattice Energy: The ionic lattice provides a significant enthalpic barrier to decomposition. However, the salt is prone to hygroscopicity . Moisture absorption lowers the glass transition temperature (

    
    ) and creates localized "solution-like" domains where degradation kinetics accelerate.
    
  • Thermal Events: Differential Scanning Calorimetry (DSC) typically reveals a sharp endotherm (melting) followed immediately by an exotherm (decomposition/polymerization).

Solution-State Equilibrium (The Retro-Strecker Threat)

In solution, the stability is strictly pH-dependent. The thermodynamic equilibrium constant (


) for the formation of the aminonitrile is governed by:


  • Low pH (< 4.0): The equilibrium shifts right (towards the aminonitrile) because the free amine concentration is negligible. The hydrochloride salt is kinetically stable against retro-Strecker but slowly susceptible to acid-catalyzed hydrolysis.

  • Neutral/High pH (> 7.0): Deprotonation exposes the amine lone pair. The entropic drive favors dissociation (1 molecule

    
     2-3 molecules), leading to the release of toxic HCN gas.
    

Degradation Mechanisms & Pathways[1][2][3]

The degradation of 2-(Methylamino)propanenitrile is bifurcated. Understanding which pathway dominates under specific conditions is crucial for process safety.

Pathway A: Retro-Strecker Dissociation (Thermodynamic Control)

This is the dominant pathway in non-aqueous solvents or at elevated pH. It is reversible but dangerous due to cyanide evolution.

  • Mechanism: Deprotonation of the ammonium nitrogen

    
     Formation of iminium ion intermediate 
    
    
    
    Loss of cyanide anion.
Pathway B: Nitrile Hydrolysis (Kinetic Control)

This pathway dominates in aqueous acidic media. It is irreversible.

  • Mechanism: Protonation of the nitrile nitrogen

    
     Nucleophilic attack by water 
    
    
    
    Formation of 2-(methylamino)propanamide
    
    
    Hydrolysis to N-methylalanine.
Visualization of Degradation Pathways

The following diagram illustrates the competing pathways and the critical role of pH (Protonation state).

DegradationPathways Salt 2-(Methylamino)propanenitrile HCl Salt (Stable Solid) FreeBase Free Aminonitrile (Reactive Species) Salt->FreeBase Neutralization (pH > 7) Amide 2-(Methylamino)propanamide Salt->Amide Acid Hydrolysis (Slow, Irreversible) FreeBase->Salt Acidification (pH < 4) Iminium Iminium Ion Intermediate FreeBase->Iminium Retro-Strecker (Equilibrium) Decomp Acetaldehyde + Methylamine + HCN Iminium->Decomp Dissociation Acid N-Methylalanine (Final Product) Amide->Acid Hydrolysis

Figure 1: Bifurcated degradation pathways.[1] The red path indicates thermodynamic instability (Retro-Strecker), while the green path represents irreversible hydrolysis.

Experimental Protocols for Stability Assessment

Do not rely on generic literature values. The stability of this salt is highly dependent on trace moisture and impurities (e.g., residual cyanide). Use these self-validating protocols.

Protocol 1: Determination of Retro-Strecker Equilibrium ( )

Objective: Quantify the thermodynamic tendency to release HCN in solution. Method: Quantitative NMR (qNMR).

  • Preparation: Dissolve 20 mg of the HCl salt in 0.6 mL of buffered

    
     (Phosphate buffer, pH 7.4). Add an internal standard (e.g., Maleic Acid).
    
  • Acquisition: Immediately acquire a

    
     NMR spectrum (t=0).
    
  • Kinetics: Acquire spectra every 15 minutes for 4 hours at 25°C.

  • Analysis: Monitor the decay of the methine quartet (

    
     ppm) and the appearance of the acetaldehyde doublet (
    
    
    
    ppm) and methylamine singlet.
  • Calculation: Plot

    
     vs. time. If the plot deviates from linearity, equilibrium is reached. Calculate 
    
    
    
    .
Protocol 2: Forced Degradation (Stress Testing)

Objective: Establish stability limits for storage and handling.

Stress ConditionProcedureTarget Endpoint
Acid Hydrolysis 0.1 N HCl, 60°C, 24hFormation of N-methylalanine (Monitor by HPLC).
Base Degradation 0.1 N NaOH, 25°C, 4hRapid disappearance of nitrile; HCN evolution check required.
Oxidation 3%

, 25°C, 24h
N-oxide formation (Check LC-MS for M+16 peak).
Thermal (Solid) 80°C dry heat, 7 daysChange in appearance (yellowing/tarring), assay loss.
Protocol 3: Thermal Analysis (DSC/TGA) Workflow

Objective: Determine the safe operating window for drying and processing.

  • TGA (Thermogravimetric Analysis): Ramp 10°C/min from 25°C to 300°C under

    
    .
    
    • Pass Criteria: < 1% weight loss below 100°C (confirms dryness). Significant weight loss onset > 150°C.

  • DSC (Differential Scanning Calorimetry): Sealed aluminum pan (pinhole lid to prevent pressure buildup from HCN). Ramp 5°C/min.

    • Critical Observation: Look for the "melting with decomposition" endotherm. Do not process within 20°C of this onset.

Stability Assessment Logic

Use the following decision tree to categorize the risk of a specific batch of 2-(Methylamino)propanenitrile HCl.

StabilityLogic Start Batch Analysis Moisture Moisture Content > 0.5%? Start->Moisture pH_Check 1% Solution pH < 4.0? Moisture->pH_Check No Reject_Wet REJECT: High Hydrolysis Risk (Re-dry or Recrystallize) Moisture->Reject_Wet Yes HCN_Check Free Cyanide Detected? pH_Check->HCN_Check Yes Reject_pH REJECT: Retro-Strecker Risk (Add HCl) pH_Check->Reject_pH No Reject_HCN REJECT: Safety Hazard (Scrub & Dispose) HCN_Check->Reject_HCN Yes Pass PASS: Stable for Storage (-20°C, Desiccated) HCN_Check->Pass No

Figure 2: Quality control decision tree for stability assessment.

References

  • PubChem. 2-(Methylamino)propanenitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal.Strecker Synthesis of

    
    -Aminonitriles. (General mechanism and stability principles). Available at: [Link]
    
  • Macedonian Pharmaceutical Bulletin. Understanding and evaluation of different degradation pathways... (Case study on aminonitrile degradation kinetics). Available at: [Link]

Sources

safety data sheet (SDS) for 2-(Methylamino)propanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 856812-41-4 Formula: C₄H₈N₂[1][2] · HCl Synonyms: N-Methyl-DL-alaninenitrile hydrochloride; 2-(Methylamino)propionitrile HCl

Executive Summary

This technical guide provides a rigorous safety and handling framework for 2-(Methylamino)propanenitrile hydrochloride , a critical intermediate in the Strecker synthesis of N-methylated amino acids. Unlike generic Safety Data Sheets (SDS), this document integrates toxicological mechanisms with field-proven engineering controls.

Critical Hazard Alert: As an


-aminonitrile, this compound possesses a latent "cyanide connection." Under physiological or acidic conditions, it can hydrolyze to release hydrogen cyanide (HCN). Researchers must treat this substance with the same rigor applied to cyanide salts, despite its stability as a hydrochloride salt.

Part 1: Chemical Identity & Molecular Architecture

Structural Specification

The compound consists of a propionitrile backbone substituted at the


-position with a secondary methylamine group, stabilized as a hydrochloride salt.
PropertySpecification
CAS Number 856812-41-4
Molecular Weight 120.58 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Purity Standard Typically ≥95% for synthetic applications
The Isomer Distinction (Crucial Check)

Researchers often confuse this compound with its structural isomer, 2-amino-2-methylpropanenitrile (


-aminoisobutyronitrile, CAS 50846-36-1).
  • Target Compound (N-Methyl): Secondary amine, chiral center at C2. Used for N-methyl-alanine analogs.

  • Isomer (C-Methyl): Primary amine, achiral quaternary carbon.

  • Safety Implication: The metabolic degradation pathways differ; however, both must be managed as cyanide-releasing agents.

Part 2: Hazard Identification & Toxicology Profile[4][5][6]

GHS Classification (Derived)

Based on the functional group chemistry of


-aminonitriles and analogous salts:
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[3]

  • Skin Corrosion/Irritation: Category 2.

  • Eye Damage/Irritation: Category 2A.[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Mechanism of Toxicity: The Cyanide Lability

The toxicity of 2-(Methylamino)propanenitrile hydrochloride is not merely due to the intact molecule but its potential to dissociate.

  • In Vivo: Metabolic oxidation (via cytochrome P450) or hydrolysis can liberate the cyanide ion (

    
    ), which inhibits cytochrome c oxidase, halting cellular respiration.
    
  • In Vitro (Acid Contact): Contact with strong acids drives the equilibrium toward the release of volatile HCN gas.

Expert Insight: The hydrochloride salt form suppresses the volatility of the free amine, reducing vapor inhalation risks under ambient conditions. However, moisture absorption (hygroscopicity) can lead to partial hydrolysis and slow release of toxic vapors over time.

Part 3: Engineering Controls & Handling Protocols

Containment Strategy
  • Primary Barrier: All handling of the solid must occur within a certified Chemical Fume Hood or Powder Containment Hood operating at a face velocity of 80–100 fpm.

  • Glove Permeation: Standard nitrile gloves provide incidental splash protection. For prolonged handling or solution preparation, use double-gloving (Nitrile over Laminate/PE) to prevent permeation of the organic cation.

Storage Logic[8]
  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis from atmospheric moisture.

  • Segregation: Strictly segregate from acids (prevents HCN generation) and oxidizers (prevents exothermic runaway).

Visualizing the Exposure Response

The following diagram outlines the decision logic for exposure incidents, prioritizing the neutralization of potential cyanide effects.

ExposureResponse Start Exposure Incident TypeCheck Identify Exposure Route Start->TypeCheck Skin Dermal/Eye Contact TypeCheck->Skin Inhal Inhalation/Ingestion TypeCheck->Inhal Rinse Rinse 15min+ (Safety Shower/Eyewash) Skin->Rinse FreshAir Remove to Fresh Air Support Respiration Inhal->FreshAir SympCheck Symptoms Present? (Dizziness, Cyanosis, Rapid Breathing) Rinse->SympCheck FreshAir->SympCheck Medical Emergency Medical Care (Mention Potential Cyanide Release) SympCheck->Medical Yes (Urgent) Monitor Monitor for 24h (Delayed Toxicity) SympCheck->Monitor No

Figure 1: Decision matrix for emergency response. Note the critical step of informing medical personnel about the specific chemical class (aminonitrile) to guide antidote selection.

Part 4: Experimental Workflow & Waste Disposal

Safe Hydrolysis Protocol (The "Kill" Step)

When using this reagent in synthesis (e.g., hydrolysis to the amino acid), the generation of byproduct ammonium chloride and potential free cyanide must be managed.

Self-Validating Neutralization System: Before disposal, any waste stream containing this compound must be chemically treated to destroy the nitrile group.

  • Preparation: Collect aqueous waste in a dedicated carboy in the fume hood.

  • pH Adjustment: Adjust pH to >10 using Sodium Hydroxide (NaOH). Reason: Cyanide is volatile as HCN at acidic pH; keeping it basic traps it as

    
    .
    
  • Oxidation: Slowly add Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.

    • Reaction:

      
      
      
    • Verification: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black).

  • Disposal: Allow to stand for 24 hours before neutralizing pH to 7 and disposing as chemical waste.

Synthesis Workflow Diagram

The following workflow illustrates the safe usage of 2-(Methylamino)propanenitrile HCl in a typical Strecker-type modification or hydrolysis, highlighting critical control points (CCP).

SynthesisWorkflow Reagent 2-(Methylamino)propanenitrile HCl (Solid) Weighing Weighing (CCP: Inert Atmosphere) Reagent->Weighing Reaction Reaction Vessel (Acidic Hydrolysis) Weighing->Reaction Add to Acid Scrubber Caustic Scrubber (Traps HCN Gas) Reaction->Scrubber Off-gas (HCN) Workup Workup/Isolation Reaction->Workup Product Stream Waste Waste Neutralization (Bleach Treatment) Workup->Waste Aqueous Layer

Figure 2: Operational workflow emphasizing the necessity of a caustic scrubber during the acidic hydrolysis phase to capture evolved HCN.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93083, 2-(Methylamino)propanenitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and Control. Retrieved from [Link]

Sources

Aminonitriles: Dual-Hazard Toxicity Profiling and Safe Handling Protocols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminonitriles serve as critical intermediates in organic synthesis—most notably in the Strecker synthesis of amino acids—and as pharmacophores in protease inhibitors (e.g., cathepsin K inhibitors).[1] However, they present a bifurcated toxicity profile that often confuses researchers. While


-aminonitriles function effectively as "masked" cyanide reservoirs, posing acute lethality risks, 

-aminonitriles (like

-aminopropionitrile, BAPN) exert toxicity through a completely distinct mechanism: the irreversible inhibition of copper-dependent amine oxidases (lysyl oxidase), leading to connective tissue failure (lathyrism).

This technical guide synthesizes the handling requirements for both subclasses, establishing a self-validating safety protocol for drug discovery workflows.

Part 1: The Dual-Hazard Landscape

To handle aminonitriles safely, one must first classify the specific compound, as the physiological hazards differ radically based on the position of the amino group relative to the nitrile.

Featurengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-Aminonitriles
(e.g., Strecker Intermediates)

-Aminonitriles
(e.g., BAPN)
General Structure


Primary Hazard Acute Cyanide Poisoning Chronic Lathyrism / Connective Tissue Damage
Mechanism Spontaneous/Enzymatic release of HCN (Reversion).Irreversible inhibition of Lysyl Oxidase (LOX).[2][3][4]
Stability Thermodynamically unstable; prone to retro-Strecker reaction.Relatively stable; does not readily release HCN.
Target Organ Mitochondria (Systemic Asphyxiation).Aorta, Bones, Skin (Collagen/Elastin).
Antidote Cyanide Antidote Kit (Hydroxocobalamin/Nitrites).None (Supportive care; stop exposure).

Part 2: Mechanisms of Action

-Aminonitriles: The Retro-Strecker Equilibrium

The primary danger of


-aminonitriles lies in their chemical equilibrium. Unlike stable organic nitriles (e.g., acetonitrile), 

-aminonitriles are hemi-aminals of HCN. In the presence of moisture, heat, or physiological pH, the equilibrium shifts left (Retro-Strecker), releasing Hydrogen Cyanide.


Once released, HCN inhibits Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain, halting aerobic respiration and causing histotoxic hypoxia.

-Aminonitriles: Suicide Inhibition of Lysyl Oxidase

-aminopropionitrile (BAPN) acts as a mechanism-based "suicide" inhibitor of Lysyl Oxidase (LOX).[2] LOX is responsible for the oxidative deamination of lysine residues in collagen and elastin precursors, a step required for cross-linking.[3][4]
  • Mechanism: BAPN binds to the active site of LOX. The enzyme attempts to oxidize BAPN, leading to a covalent bond between the inhibitor and the enzyme's cofactor (LTQ), permanently disabling the enzyme.

  • Result: Loss of tensile strength in tissues, leading to aortic dissection, skeletal deformities (osteolathyrism), and skin laxity.

Visualization: Toxicity Pathways

The following diagram illustrates the divergent toxicity pathways of these two subclasses.

ToxicityPathways Alpha Alpha-Aminonitrile (Strecker Intermediate) Hydrolysis Hydrolysis/Physiological pH (Retro-Strecker) Alpha->Hydrolysis Unstable Equilibrium Beta Beta-Aminonitrile (e.g., BAPN) LOX Lysyl Oxidase (LOX) Active Site Binding Beta->LOX Mimics Substrate HCN HCN Release Hydrolysis->HCN Mito Mitochondrial Complex IV (Cytochrome c Oxidase) HCN->Mito Inhibits Death Histotoxic Hypoxia (Acute Asphyxiation) Mito->Death Covalent Covalent Adduct Formation (Suicide Inhibition) LOX->Covalent Collagen Inhibition of Collagen/Elastin Cross-linking Covalent->Collagen Lathyrism Osteolathyrism & Aortic Rupture Collagen->Lathyrism

Caption: Divergent toxicity pathways:


-aminonitriles release cyanide causing acute hypoxia, while 

-aminonitriles inhibit enzymatic cross-linking causing structural tissue failure.

Part 3: Handling Protocols & Engineering Controls

Engineering Controls
  • Ventilation: All manipulations must occur within a certified chemical fume hood operating at face velocities >100 fpm.

  • Sensors: Personal HCN monitors are mandatory when handling >5 mmol of

    
    -aminonitriles.
    
  • Shielding: Use blast shields during the concentration of

    
    -aminonitriles, as thermal instability can trigger rapid decomposition and gas evolution.
    
Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are insufficient for prolonged contact with aminonitriles in organic solvents (e.g., DCM, Chloroform), which facilitate skin permeation.

  • Primary Layer: Silver Shield® (Laminate) or Butyl Rubber (for high resistance to permeation).

  • Secondary Layer: Standard Nitrile (for dexterity and outer contamination control).

  • Respiratory: If work outside a hood is unavoidable (e.g., transport), a full-face respirator with a Type B (Inorganic Gas/Cyanide) + P100 cartridge is required.

Experimental Protocol: Safe Workup of Strecker Reactions

The most hazardous phase is the workup, where pH changes can trigger HCN release.

Objective: Isolate


-aminonitrile while preventing Retro-Strecker decomposition.

Step-by-Step Methodology:

  • Quenching (The "Acid Lock"):

    • Do NOT quench with strong base. Basic conditions accelerate the Retro-Strecker reaction.

    • Action: Cool reaction to 0°C. Quench carefully with saturated aqueous

      
       or dilute HCl to maintain pH < 7. This protonates the amine, stabilizing the molecule as the ammonium salt.
      
  • Cyanide Destruction (The "Scrub"):

    • Before extraction, treat the aqueous phase with Ferrous Sulfate (

      
      )  or commercial bleach (sodium hypochlorite) only if the product is stable to oxidation.
      
    • Preferred Method: Wash organic layer with

      
       solution to complex free cyanide into stable ferrocyanide 
      
      
      
      .
  • Extraction & Drying:

    • Extract rapidly with cold Ethyl Acetate or Ether.

    • Dry over

      
       (avoid 
      
      
      
      if slightly acidic conditions are needed, as it is slightly basic).
    • Critical: Do not rotary evaporate to dryness if heating >30°C is required. Store as a concentrated solution or convert immediately to the HCl salt.

Visualization: Safe Handling Decision Tree

SafetyProtocol Start Start: Aminonitrile Synthesis Workup CheckType Isolate Product Type? Start->CheckType Alpha Alpha-Aminonitrile CheckType->Alpha Beta Beta-Aminonitrile CheckType->Beta AlphaAction Maintain Acidic/Neutral pH (Prevent HCN Release) Alpha->AlphaAction BetaAction Standard Organic Workup (Avoid Skin Contact) Beta->BetaAction Quench Quench: Sat. NH4Cl (Cold) Target pH 5-6 AlphaAction->Quench Extract Extract: Cold EtOAc/DCM BetaAction->Extract CyanideCheck Check for Free CN-? Quench->CyanideCheck TreatCN Treat with FeSO4 (Complex to Ferrocyanide) CyanideCheck->TreatCN Yes (Excess CN used) CyanideCheck->Extract No TreatCN->Extract Storage Storage: Convert to HCl Salt Store at -20°C Extract->Storage

Caption: Decision tree for aminonitrile workup. Note the critical pH control step for


-aminonitriles to prevent HCN evolution.

Part 4: Emergency Response

Medical Management
  • Inhalation/Exposure:

    • Immediately remove victim to fresh air.

    • Alert: If the victim has collapsed, assume Cyanide Toxicity if an

      
      -aminonitrile was involved.
      
  • Antidote Administration (Medical Professionals Only):

    • Hydroxocobalamin (Cyanokit): Preferred first-line agent. Binds cyanide to form Vitamin B12 (cyanocobalamin).

    • Sodium Nitrite/Thiosulfate: Alternative, but nitrite induces methemoglobinemia, which can be risky if diagnosis is uncertain.

Spill Cleanup[6]
  • Evacuate: Clear the area immediately.

  • PPE: Don full SCBA (Self-Contained Breathing Apparatus) if the spill is significant (>100mL) or outside a hood.

  • Neutralization:

    • Cover spill with a 1:1 mixture of Sodium Hypochlorite (Bleach) and water.

    • Warning: This reaction is exothermic and releases chlorine gas. Ensure ventilation.

    • Allow to sit for 30 minutes to oxidize

      
       to cyanate (
      
      
      
      ).

Part 5: Waste Management

Do not dispose of aminonitriles in general organic waste streams, as acidic waste from other sources can trigger HCN release in the central drum.

  • Segregation: Establish a dedicated "Cyanide/Nitrile" waste stream.

  • Pre-Treatment:

    • Treat aqueous waste with bleach (pH > 10) to oxidize free cyanide.

    • Test with starch-iodide paper (should turn blue, indicating excess oxidant) and cyanide test strips (should be negative) before disposal.

  • Labeling: Clearly label as "TOXIC - POTENTIAL HCN LIBERATOR."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6][7]

  • Centers for Disease Control and Prevention (CDC). (2011). NIOSH Pocket Guide to Chemical Hazards: Cyanides.

  • Mowry, D. T. (1948). The Preparation of Nitriles.[1][6][8][9][10][11][12] Chemical Reviews, 42(2), 189–283. (Foundational text on nitrile synthesis and stability).

  • Tang, S. S., Trackman, P. C., & Kagan, H. M. (1983). Reaction of aortic lysyl oxidase with beta-aminopropionitrile. Journal of Biological Chemistry, 258(7), 4331–4338.

  • BenchChem. (2025).[1] Preventing degradation of aminonitriles during workup and purification.

Sources

Synthesis and Isolation of 2-(Methylamino)propanenitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)propanenitrile hydrochloride (CAS: 856812-41-4) is a highly versatile ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-aminonitrile intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including ephedrine analogs and nitrogenous heterocycles ([1]). While the free base (CAS: 16752-54-8) can be isolated (2[2]), it is inherently prone to degradation and reversion. Converting it to a stable hydrochloride salt ensures long-term stability. This whitepaper details a self-validating, field-proven protocol for its preparation via the classical Strecker amino acid synthesis pathway, emphasizing the thermodynamic and kinetic causality behind each methodological choice.

Mechanistic Rationale & Chemical Kinetics

The synthesis of


-aminonitriles relies on a three-component condensation reaction involving a carbonyl compound, an amine, and a cyanide source (3[3]). For 2-(methylamino)propanenitrile, the specific reagents are acetaldehyde, methylamine, and a cyanide salt.
  • Iminium Ion Formation: The reaction initiates with the nucleophilic addition of methylamine to acetaldehyde. Utilizing methylamine hydrochloride rather than the free amine is a critical optimization; it acts as an in-situ acid catalyst, providing the necessary protons to facilitate the dehydration of the hemiaminal intermediate into a highly electrophilic iminium ion (4[4]).

  • Nucleophilic Cyanation: The cyanide ion (

    
    ) attacks the iminium carbon to yield the 
    
    
    
    -aminonitrile. Because the Strecker synthesis maintains a dynamic equilibrium between the substrates and the product under alkaline conditions (5[5]), driving the reaction to completion requires precise stoichiometric and thermal management.
  • Hydrochloride Salt Formation: The nitrile group (-C≡N) is highly susceptible to hydrolysis, forming amides or carboxylic acids in the presence of water and strong acids. Therefore, the conversion of the free base to the hydrochloride salt must be performed under rigorously anhydrous conditions.

Mechanism A Acetaldehyde (CH3CHO) C Iminium Intermediate [CH3CH=N(H)CH3]+ A->C Dehydration (-H2O) B Methylamine HCl (CH3NH2·HCl) B->C E 2-(Methylamino)propanenitrile (Free Base) C->E Nucleophilic Attack D Cyanide Ion (CN-) D->E G Target Compound (HCl Salt) E->G Anhydrous Protonation F Anhydrous HCl (Gas or Dioxane) F->G

Mechanistic pathway of 2-(Methylamino)propanenitrile HCl via the Strecker synthesis.

Quantitative Data: Cyanide Source Analytics

Selecting the appropriate cyanide source dictates the reaction's safety profile, yield, and required purification steps. Modern green chemistry approaches often substitute highly toxic alkali cyanides with safer alternatives (6[6]).

Cyanide SourceTypical Yield (%)Reaction Time (h)Toxicity / Handling ProfileMechanistic & Protocol Notes
NaCN / KCN 75 - 85%2 - 4Extremely High (Requires rigorous safety)Aqueous conditions; requires strict pH control to prevent lethal HCN gas evolution.
TMSCN 88 - 95%1 - 2High (Moisture sensitive)Used in non-aqueous, catalytic conditions (e.g., Indium catalysis) for higher purity[6].
Acetone Cyanohydrin 60 - 70%4 - 6HighActs as a cyanide transfer agent; avoids free cyanide salts but requires elevated heating.

Experimental Protocol: Step-by-Step Methodology

Caution: This protocol utilizes highly toxic cyanides and volatile, flammable acetaldehyde. All procedures MUST be conducted in a strictly controlled fume hood with appropriate PPE and cyanide antidotes readily available.

Phase 1: Synthesis of the Free Base
  • Reagent Preparation: Dissolve 1.0 molar equivalent of methylamine hydrochloride in a minimal volume of distilled water. Cool the solution to 0°C in an ice-brine bath.

  • Carbonyl Addition: Slowly add 1.05 equivalents of acetaldehyde dropwise to the cold amine solution.

    • Causality Insight: Acetaldehyde is highly volatile (BP 20.2°C). Dropwise addition at 0°C prevents evaporative loss and controls the exothermic hemiaminal formation, preventing polymerization side-reactions.

  • Cyanation: Prepare a solution of 1.0 equivalent of NaCN in water. Add this dropwise to the reaction mixture, maintaining the internal temperature strictly below 10°C.

    • Causality Insight: Strict temperature control prevents the thermal degradation of the iminium intermediate and suppresses competitive aldol condensation of acetaldehyde.

  • Maturation: Stir the mixture for 3 to 4 hours at room temperature to allow the dynamic equilibrium to shift fully toward the

    
    -aminonitrile product.
    
Phase 2: Extraction and Salt Formation
  • Extraction: Extract the aqueous mixture with three portions of cold diethyl ether or dichloromethane.

    • Causality Insight: The free base is moderately soluble in water; multiple extractions ensure maximum recovery. Rapid extraction minimizes the time the free base spends in the aqueous alkaline environment, reducing reversion.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (

    
    ) for 30 minutes, then filter.
    
    • Validation Checkpoint: The organic layer must be perfectly clear. Complete removal of water is critical before the next step to prevent acid-catalyzed nitrile hydrolysis.

  • Precipitation: Cool the dried organic filtrate to 0°C. Slowly bubble anhydrous HCl gas through the solution (Alternatively, add a stoichiometric amount of 4M HCl in anhydrous dioxane).

    • Validation Checkpoint: The immediate formation of a white crystalline precipitate confirms successful hydrochlorination without nitrile degradation.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry in vacuo to yield the final 2-(methylamino)propanenitrile hydrochloride.

Workflow Step1 1. Imine Formation Mix Acetaldehyde & Methylamine HCl in aqueous media at 0°C Step2 2. Cyanation Add aqueous NaCN dropwise Maintain T < 10°C Step1->Step2 Step3 3. Extraction Extract with Diethyl Ether Wash with Brine Step2->Step3 Step4 4. Drying Dry organic layer over anhydrous Na2SO4 Filter to ensure clarity Step3->Step4 Step5 5. Salt Formation Bubble anhydrous HCl gas or add HCl/Dioxane at 0°C Step4->Step5 Step6 6. Isolation Filter precipitate, wash with cold ether, Dry in vacuo Step5->Step6

Experimental workflow for the synthesis and isolation of 2-(Methylamino)propanenitrile HCl.

References

  • Title: C4H8N2 - Molecular Formula - MOLBASE. Source: molbase.com. URL: [Link][2]

  • Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Source: frontiersin.org. URL: [Link][5]

  • Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Source: nih.gov. URL: [Link][3]

  • Title: A truly green synthesis of a-aminonitriles via Strecker reaction. Source: utrgv.edu. URL: [Link][6]

  • Title: M. North The traditional Strecker reaction. Source: thieme-connect.de. URL: [Link][4]

Sources

pKa Values and Dissociation Constants of 2-(Methylamino)propanenitrile HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development,


-aminonitriles serve as critical intermediates, most notably in the Strecker synthesis of amino acids and the development of nitrogenous heterocycles. 2-(Methylamino)propanenitrile hydrochloride  (the HCl salt of N-methylalanine nitrile) is a highly reactive, bifunctional molecule. Understanding its exact acid-base thermodynamics—specifically its 

and dissociation constant (

)—is not merely an academic exercise; it is a fundamental requirement for controlling reaction kinetics, preventing premature degradation (such as retro-Strecker decomposition), and optimizing liquid-liquid extractions during pharmaceutical scale-up.

This whitepaper provides an in-depth analysis of the thermodynamic properties of 2-(Methylamino)propanenitrile HCl, detailing the structural causality behind its low basicity, and outlines self-validating experimental protocols for precise


 determination.

Structural Causality and Electronic Effects

To understand the


 of 2-(methylamino)propanenitrile, we must analyze the competing electronic effects within its molecular framework.

Standard secondary alkylamines (e.g., N-methylisopropylamine) typically exhibit


 values between 10.5 and 11.0. However, the introduction of a cyano group (-C≡N) at the 

-carbon drastically alters the electron density of the adjacent nitrogen atom. The cyano group is a powerful electron-withdrawing group (EWG) that operates via a strong inductive effect (-I).

When 2-(methylamino)propanenitrile HCl is dissolved in water, it fully dissociates into chloride ions and the protonated


-aminonitrile cation. The electron-withdrawing cyano group severely destabilizes the positive charge on the protonated amine, making the molecule highly eager to shed a proton to return to its neutral, free-base state. Consequently, the 

drops by approximately 4.5 to 5.0 units compared to a standard amine.

AcidBaseEq Salt 2-(Methylamino)propanenitrile HCl (Protonated Cation) pH < 5.95 Base 2-(Methylamino)propanenitrile (Free Base) pH > 5.95 Salt->Base Dissociation (Ka) Proton H+ + Cl- Salt->Proton Yields Base->Salt Protonation

Figure 1: Acid-base equilibrium of 2-(Methylamino)propanenitrile highlighting protonation states.

Quantitative Thermodynamic Data

Direct empirical literature on the exact


 of the N-methylated derivative is often proprietary; however, we can establish a highly accurate thermodynamic baseline by analyzing its primary amine analogs.

The baseline


 of aminoacetonitrile is established at 5.34 [1]. The addition of a methyl group to the 

-carbon (forming 2-aminopropanenitrile) introduces an electron-donating inductive effect (+I), which slightly stabilizes the protonated form, raising the

to 5.90 [2][3]. The further addition of an N-methyl group in 2-(methylamino)propanenitrile introduces a competing dynamic: a slight +I effect from the methyl group, counteracted by steric hindrance that reduces the solvation energy of the cation. These effects largely cancel out, yielding a predicted

of approximately 5.95.
Table 1: Comparative and Dissociation Constants ( ) at 25°C
Compound NameChemical Structure

(Conjugate Acid)
Dissociation Constant (

)
Electronic Modifiers vs Baseline
Aminoacetonitrile

5.34

Baseline (-I effect of -CN)
2-Aminopropanenitrile

5.90

+I effect from

-methyl
2-Aminobutanenitrile

5.92

+I effect from

-ethyl
2-(Methylamino)propanenitrile

~5.95

+I effect from N-methyl &

-methyl

Note: The dissociation constant


 is calculated using the standard thermodynamic relationship 

.

Self-Validating Experimental Protocols for Determination

To empirically verify the


 of 2-(methylamino)propanenitrile HCl in a laboratory setting, standard potentiometric titration is often insufficient due to the molecule's instability at high pH. 

-aminonitriles in their free-base form are susceptible to hydrolysis (forming amides) or retro-Strecker degradation (releasing toxic HCN and acetaldehyde).

Therefore, a Self-Validating


-NMR Titration  is the gold-standard methodology. This approach not only measures the protonation state but simultaneously monitors the sample for degradation artifacts, ensuring the integrity of the data.
Protocol: -NMR Titration Workflow

Reagents Required:

  • 2-(Methylamino)propanenitrile HCl (High purity, >98%)

  • Deuterium Oxide (

    
    ) and HPLC-grade 
    
    
    
  • 0.1 M NaOD in

    
     and 0.1 M DCl in 
    
    
    
  • TSP (Trimethylsilylpropanoic acid) as an internal NMR reference.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mM of 2-(methylamino)propanenitrile HCl in a 9:1 mixture of

    
    . Add 1 mM TSP as an internal standard. The initial pH will be inherently acidic (pH < 4) due to the HCl salt.
    
  • Baseline Acquisition: Acquire a baseline 1D

    
    -NMR spectrum. Identify the N-methyl doublet (typically around 
    
    
    
    2.6 - 2.8 ppm) and the
    
    
    -methyl doublet (around
    
    
    1.5 ppm).
  • Iterative Titration: Carefully adjust the pH of the solution using 0.1 M NaOD. Measure the pH using a micro-pH electrode (record as pH*, accounting for the deuterium isotope effect where

    
    ).
    
  • Spectral Acquisition & Validation: At 0.5 pH increments, acquire a new NMR spectrum.

    • Self-Validation Check: Inspect the region around

      
       9.5 - 10.0 ppm for aldehyde peaks. If acetaldehyde peaks appear, retro-Strecker degradation has occurred, and the data point must be discarded.
      
  • Data Extraction: Plot the chemical shift (

    
    ) of the N-methyl protons against the calculated pH. The deprotonation of the amine will cause an upfield shift (shielding) of the adjacent protons.
    
  • Non-Linear Regression: Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation:

    
    
    The inflection point of this curve represents the exact 
    
    
    
    .

NMRWorkflow S1 1. Sample Preparation Dissolve 10 mM HCl salt in D2O/H2O (1:9) S2 2. pH Titration Adjust pH* using 0.1M NaOD / DCl S1->S2 S3 3. NMR Acquisition Record 1H-NMR at 0.5 pH increments S2->S3 S4 4. Real-Time Validation Monitor for retro-Strecker degradation peaks S3->S4 S4->S2 If stable, next pH S5 5. Data Regression Fit δ(N-CH3) vs pH to Henderson-Hasselbalch S4->S5

Figure 2: Self-validating 1H-NMR titration workflow for accurate pKa determination.

Implications for Drug Development and Synthesis

Understanding that the


 of 2-(methylamino)propanenitrile is ~5.95 provides immediate, actionable intelligence for process chemists:
  • Extraction and Isolation: Because the

    
     is 5.95, the molecule exists predominantly (>95%) in its neutral, lipophilic free-base form at physiological pH (7.4). To extract this compound from an aqueous reaction mixture into an organic solvent (e.g., ethyl acetate), the aqueous layer must be buffered to pH 7.5 - 8.0.
    
  • Storage Stability: The free base is a liquid at room temperature and is prone to polymerization and hydrolysis. Storing the compound as the hydrochloride salt (pH < 4) ensures the amine lone pair is protonated, rendering it non-nucleophilic and vastly extending the shelf life of the intermediate.

  • Downstream Reactivity: When utilizing this compound in a subsequent nucleophilic attack (e.g., forming a heterocycle), the reaction medium must be basic enough to deprotonate the salt, but carefully controlled to avoid exceeding pH 9, where base-catalyzed decomposition of the nitrile accelerates.

References

  • ChemicalBook - AMINOACETONITRILE CAS#: 540-61-4 Physical and Chemical Properties.
  • ChemicalBook - (S)-2-aminopropanenitrile | 95596-57-9.
  • Benchchem - 2-Aminobutanenitrile | 40651-89-6 Chemical Structure and Identification.

A Guide to the Crystal Structure Analysis of 2-(Methylamino)propanenitrile Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide on the determination and analysis of the single-crystal X-ray structure of 2-(Methylamino)propanenitrile hydrochloride. It is intended for researchers, scientists, and professionals in drug development who have an interest in the solid-state characterization of small organic molecules. This guide emphasizes the rationale behind experimental choices and the self-validating nature of a well-executed crystallographic study.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of atoms and molecules in a crystalline solid dictates many of its critical physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For an active pharmaceutical ingredient (API) like 2-(Methylamino)propanenitrile hydrochloride, a precise understanding of its crystal structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture, providing unambiguous proof of molecular structure, conformation, and intermolecular interactions.[1][2][3]

This guide will walk through the complete workflow for the crystal structure analysis of 2-(Methylamino)propanenitrile hydrochloride, from crystal growth to the final structural refinement and interpretation. While a public crystal structure for this specific compound is not available, this paper will serve as a detailed methodological blueprint, using a hypothetical data set for illustrative purposes.

Synthesis and Crystallization: The Foundation of a Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 2-(Methylamino)propanenitrile Hydrochloride

The synthesis of the parent compound, 2-(methylamino)propanenitrile, can be achieved through various organic synthesis routes. The hydrochloride salt is then typically formed by treating a solution of the free base with hydrochloric acid.

The purity of the initial material is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a lower quality diffraction pattern.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free of cracks and other defects. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

For 2-(Methylamino)propanenitrile hydrochloride, a polar protic solvent like ethanol or a mixture of ethanol and water would be a logical starting point, given the ionic nature of the salt.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2][4]

The Diffractometer and Data Collection Strategy

Modern diffractometers are equipped with a high-intensity X-ray source (often copper or molybdenum), a goniometer for precise crystal orientation, and a sensitive detector.[4] The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

The data collection process involves rotating the crystal through a series of angles while irradiating it with X-rays and recording the positions and intensities of the diffracted beams.

The experimental workflow for data collection is outlined below:

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Select Select Suitable Crystal Mount Mount on Goniometer Select->Mount Center Center Crystal in X-ray Beam Mount->Center UnitCell Determine Unit Cell and Crystal System Center->UnitCell Collect Full Data Collection Strategy UnitCell->Collect Integrate Integrate Reflection Intensities Scale Scale and Merge Data Integrate->Scale Solve Solve Structure Scale->Solve Refine Refine Structure Solve->Refine

Caption: Workflow for Single-Crystal X-ray Diffraction.

Structure Solution and Refinement

The collected diffraction data is a set of reflection intensities that must be mathematically processed to reveal the underlying crystal structure.

From Diffraction Pattern to Electron Density Map

The intensities of the diffracted X-rays are used to calculate the structure factors, which are related to the distribution of electron density within the crystal. However, the phase information of the structure factors is lost during the experiment. This is the "phase problem" of crystallography.

Modern crystallographic software uses direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. The peaks in this map correspond to the positions of the atoms in the unit cell.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, thermal displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the refinement is monitored using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-determined small-molecule structure.

Hypothetical Crystal Structure Analysis of 2-(Methylamino)propanenitrile Hydrochloride

To illustrate the outcome of a successful crystal structure determination, we will consider a hypothetical dataset for 2-(Methylamino)propanenitrile hydrochloride.

Crystallographic Data
ParameterValue
Chemical FormulaC4H9ClN2
Formula Weight120.58 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.541(2) Å
b10.234(3) Å
c7.987(2) Å
α90°
β101.34(1)°
γ90°
Volume683.5(3) ų
Z4
Calculated Density1.172 g/cm³
Absorption Coefficient0.53 mm⁻¹
F(000)256
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Final R1 [I > 2σ(I)]0.035
wR2 (all data)0.092

This is a hypothetical dataset for illustrative purposes.

Molecular Structure and Conformation

The refined structure would provide precise bond lengths and angles for the 2-(methylamino)propanenitrile cation. Key structural features to analyze would include:

  • The conformation of the methylamino and nitrile groups relative to the ethyl backbone.

  • The geometry around the chiral center.

  • Any significant deviations from standard bond lengths and angles that might indicate steric strain or unusual electronic effects.

Supramolecular Interactions and Crystal Packing

In the hydrochloride salt, the chloride anion will play a crucial role in the crystal packing through hydrogen bonding with the protonated amine. The analysis would focus on:

  • Hydrogen Bonding: The N-H...Cl hydrogen bonds would be the primary interaction organizing the ions in the crystal lattice. The geometry (donor-acceptor distance and angle) of these bonds would be carefully analyzed.

  • Other Interactions: Weaker C-H...N or C-H...Cl interactions might also be present, contributing to the overall stability of the crystal packing.

The logical relationship of the structural analysis is as follows:

G Data Diffraction Data Solution Structure Solution (Phase Problem) Data->Solution Refinement Structure Refinement Solution->Refinement Model Final Structural Model Refinement->Model Bonding Intramolecular Geometry (Bond Lengths, Angles) Model->Bonding Packing Intermolecular Interactions (Hydrogen Bonding) Model->Packing Properties Correlation with Physicochemical Properties Bonding->Properties Packing->Properties

Caption: From Data to Properties: The Logic of Structural Analysis.

Data Validation and Deposition

A crucial aspect of scientific integrity is the validation and public deposition of crystal structures. The final structural model is typically checked using software like PLATON to identify any potential issues with the refinement.

Upon completion and validation, the crystallographic data, including the structure factors and the refined model, should be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[5][6][7] This ensures that the data is preserved and accessible to the wider scientific community.

Conclusion

The single-crystal X-ray diffraction analysis of 2-(Methylamino)propanenitrile hydrochloride, as outlined in this guide, provides an unambiguous and high-resolution view of its solid-state structure. This detailed atomic-level information is invaluable for understanding its chemical behavior and for making informed decisions in the drug development process. The rigorous, self-validating workflow of SCXRD ensures the reliability and trustworthiness of the results, making it an indispensable tool in modern chemical and pharmaceutical research.[3]

References

  • Al-Qalaf, F., Abdelkhalik, M. M., Al-Enezi, A., & Al-Ajmi, J. R. (2008). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. HETEROCYCLES, 75(1), 145-158. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)propanenitrile. PubChem. [Link]

  • Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

  • Science Education Resource Center at Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PMC. [Link]

  • PubChemLite. (n.d.). 2-methyl-3-(methylamino)propanenitrile (C5H10N2). [Link]

  • Inxight Drugs. (n.d.). 2-(Dimethylamino)propanenitrile. [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]

Sources

Methodological & Application

synthesis of N-methylalanine using 2-(Methylamino)propanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-Methyl-DL-Alanine via Acid Hydrolysis of 2-(Methylamino)propanenitrile Hydrochloride

Abstract & Strategic Context

N-Methyl-L-alanine and its racemic counterpart, N-Methyl-DL-alanine, are critical non-proteinogenic amino acid building blocks in drug discovery. They are extensively used to synthesize peptidomimetics —modified peptides designed to resist proteolytic degradation and improve membrane permeability (e.g., Cyclosporine).

This Application Note details the robust chemical synthesis of N-Methyl-DL-alanine via the acid-catalyzed hydrolysis of 2-(Methylamino)propanenitrile hydrochloride . This precursor, effectively a "Strecker adduct," allows for a direct, one-pot conversion to the amino acid. Unlike reductive amination methods that require expensive catalysts (Pd/C) and hydrogen handling, this hydrolytic protocol relies on standard wet chemistry, making it highly scalable and cost-effective for early-stage development.

Scientific Principles & Mechanism

The transformation follows the classical Strecker Synthesis workup , where an


-amino nitrile is hydrolyzed to an 

-amino acid.

The Mechanism:

  • Protonation: The nitrile nitrogen is protonated by strong acid (HCl), increasing the electrophilicity of the nitrile carbon.

  • Hydration: Water attacks the nitrile carbon to form an intermediate imidate, which tautomerizes to an amide (

    
    -amino amide).
    
  • Hydrolysis: The amide bond is further hydrolyzed under acidic reflux to release ammonia (as

    
    ) and the free carboxylic acid.
    

Stereochemical Note: Acidic hydrolysis is generally preferred over basic hydrolysis for amino nitriles to minimize racemization; however, starting from a racemic nitrile (DL) yields a racemic product. Enantiopure synthesis requires chiral resolution or asymmetric Strecker catalysts.

Mechanism Nitrile 2-(Methylamino) propanenitrile HCl Imidate Imidate Intermediate Nitrile->Imidate + H3O+ Amide 2-(Methylamino) propanamide Imidate->Amide Tautomerization Acid N-Methyl-DL-Alanine (HCl Salt) Amide->Acid + H3O+ / Heat (- NH4Cl)

Figure 1: Mechanistic pathway of nitrile hydrolysis to carboxylic acid.

Materials & Equipment

Reagent / MaterialGradeRole
2-(Methylamino)propanenitrile HCl >98%Starting Precursor (CAS: 50846-36-1)
Hydrochloric Acid (HCl) 37% (12M)Hydrolysis Catalyst & Solvent
Dowex 50W-X8 (H+ form) 20-50 meshIon Exchange Resin (Purification)
Ammonium Hydroxide (NH4OH) 2MEluent for Ion Exchange
Methanol / Diethyl Ether ACS ReagentCrystallization Solvents

Equipment:

  • Round-bottom flask (RBF) with reflux condenser.

  • Heating mantle with temperature controller.

  • Rotary evaporator (Rotovap).

  • Glass chromatography column (for ion exchange).

Experimental Protocol

Step 1: Hydrolysis Reaction
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 10.0 g (83 mmol) of 2-(Methylamino)propanenitrile hydrochloride.

  • Acid Addition: Carefully add 60 mL of concentrated HCl (12M) .

    • Expert Insight: A large excess of acid is required not just for catalysis, but to ensure the amine remains protonated (preventing side reactions) and to drive the equilibrium toward the acid by trapping ammonia as

      
      .
      
  • Reflux: Heat the mixture to reflux (approx. 100°C internal temp) for 4 to 6 hours .

    • Checkpoint: The solution should remain clear or turn slightly pale yellow.[1] A dark brown color indicates thermal decomposition (tarring); ensure the mantle is not overheating the flask walls.

Step 2: Isolation of Crude HCl Salt
  • Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator.

  • Evaporation: Evaporate to dryness under reduced pressure (water bath < 50°C).

    • Result: A white to off-white solid residue remains.[2][3][4] This is a mixture of N-methylalanine HCl and Ammonium Chloride (

      
      ).
      
Step 3: Purification (Desalting)

To obtain the pure zwitterionic amino acid (Free Base), Ion Exchange is superior to simple crystallization due to the solubility of


.
  • Resin Preparation: Pack a glass column with 50 g of Dowex 50W-X8 resin. Wash with water until eluent is neutral.

  • Loading: Dissolve the crude residue from Step 2 in the minimum amount of deionized water (~20 mL) and load it onto the column.

  • Washing: Elute with 300 mL of distilled water .

    • Mechanism:[5] The amino acid and ammonium ions bind to the resin. Washing removes any non-ionic impurities.

  • Elution: Elute the product using 2M

    
      (Ammonium Hydroxide). Collect fractions (approx. 20 mL each).
    
  • Detection: Spot fractions on a TLC plate (Silica). Spray with Ninhydrin and heat. N-methyl amino acids typically stain reddish-purple (distinct from the blue/purple of primary amines).

  • Isolation: Combine product-containing fractions and evaporate to dryness to remove water and excess ammonia.

Step 4: Final Crystallization
  • Dissolve the residue in a minimum volume of hot Methanol .

  • Add Diethyl Ether dropwise until turbidity is observed.

  • Cool to 4°C overnight. Filter the white crystals and dry under vacuum.

Workflow Start Start: Nitrile HCl + Conc. HCl Reflux Reflux (100°C, 6h) Hydrolysis Start->Reflux Evap Evaporate to Dryness (Crude Mix: Product + NH4Cl) Reflux->Evap IonEx Ion Exchange (Dowex 50W) 1. Load Water 2. Elute 2M NH4OH Evap->IonEx Cryst Crystallization (MeOH / Ether) IonEx->Cryst Final Pure N-Methyl-DL-Alanine Cryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

A. Melting Point Analysis
  • N-Methyl-DL-Alanine (Zwitterion): Decomposes at 315–317°C [1].[3]

  • N-Methyl-DL-Alanine Hydrochloride: Decomposes at 148–150°C (if ion exchange is skipped).

  • Validation: If MP is <200°C and you aimed for the zwitterion, you likely still have the HCl salt or significant

    
     contamination.
    
B. NMR Spectroscopy (D2O)

The absence of the nitrile carbon signal in


 NMR and the presence of the carbonyl signal confirm hydrolysis.
NucleusAssignmentChemical Shift (

ppm)
Multiplicity
1H

-Methyl (

)
1.45 - 1.50Doublet
1H N-Methyl (

)
2.65 - 2.70Singlet
1H

-Proton (

)
3.55 - 3.65Quartet
13C Carbonyl (

)
~175.0Singlet
C. Troubleshooting Table
ObservationRoot CauseCorrective Action
Dark Brown Reaction Mix Temperature too high; "Tarring" of nitrile.Maintain strict reflux (100°C). Do not overheat mantle.
Low Yield Incomplete hydrolysis.Extend reflux time to 8 hours. Ensure HCl is fresh/conc.
Product is Hygroscopic Residual HCl salt present.Ensure Ion Exchange step is complete; dry thoroughly under high vacuum (

trap).

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Hydrolysis of Alpha-Amino Nitriles. Retrieved from [Link]

  • ChemGuide. (n.d.). Acidic Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • ScienceMadness. (2011). Discussion on N-Methyl-DL-Alanine Synthesis Protocols. Retrieved from [Link]

Sources

Application Note: Hydrolysis Protocols for 2-(Methylamino)propanenitrile Hydrochloride to N-Methylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Peptide Drug Development Professionals.

Strategic Overview

The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in modern drug development. N-methylation enhances proteolytic stability, increases lipophilicity, and improves cellular membrane permeability, making these modified peptides superior therapeutic candidates1[1].

Mechanistic Causality: The Chemistry of α-Aminonitrile Hydrolysis

The hydrolysis of an α-aminonitrile to a carboxylic acid proceeds via a two-step hydration mechanism: first to an intermediate amide, and subsequently to the carboxylic acid.

Why Acidic Conditions are the Gold Standard: The starting material, 2-(methylamino)propanenitrile hydrochloride, is already protonated. Subjecting this salt to strong aqueous acid (e.g., 6M HCl) ensures that the secondary amine remains protonated throughout the reaction. This is critical because free α-aminonitriles in basic or neutral conditions are susceptible to the retro-Strecker reaction —a reversible cleavage back to the imine and toxic hydrogen cyanide. By maintaining a pH well below the pKa of the amine, the equilibrium is locked, and the nitrile nitrogen is activated for nucleophilic attack by water 3[3].

Mechanism A 2-(Methylamino) propanenitrile HCl B Protonated Nitrile Intermediate A->B H+, Heat C N-Methylalaninamide Intermediate B->C + H2O D N-Methylalanine Hydrochloride C->D + H2O - NH4Cl

Mechanistic pathway of acid-catalyzed nitrile hydrolysis to N-methylalanine.

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

This protocol is designed as a self-validating system. In-process controls ensure that you do not proceed to the purification stage until the highly stable amide intermediate is fully converted to the carboxylic acid 4[4].

Materials & Reagents
  • 2-(Methylamino)propanenitrile hydrochloride (1.20 g, 10.0 mmol)

  • 6M Hydrochloric Acid (HCl) (20 mL)

  • Dowex® 50WX8 Hydrogen form (strongly acidic cation exchange resin)

  • 1M Ammonium Hydroxide (NH₄OH)

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.20 g of 2-(methylamino)propanenitrile hydrochloride in 20 mL of 6M HCl.

  • Thermal Hydrolysis: Heat the mixture to a vigorous reflux (approx. 110 °C) in an oil bath for 16 hours. Causality Note: The extended timeframe is required because the hydrolysis of the intermediate amide to the carboxylic acid is the rate-limiting step.

  • In-Process Validation (TLC): Spot the reaction mixture on a silica gel TLC plate alongside a starting material standard. Elute with n-Butanol:Acetic Acid:Water (4:1:1). Stain with Ninhydrin and heat. The starting material will disappear, and a new spot (N-methylalanine) will appear, staining a distinct yellow/brown characteristic of secondary amines. Do not proceed until the starting material is completely consumed.

  • Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure (water bath at 50 °C). Co-evaporate with distilled water (3 × 10 mL) to remove residual free HCl. The resulting crude solid contains N-methylalanine hydrochloride and ammonium chloride (NH₄Cl).

  • Ion-Exchange Purification:

    • Suspend the crude residue in 10 mL of DI water and load it onto a pre-packed Dowex 50WX8 (H⁺ form) column.

    • Wash the column with 100 mL of DI water to elute anionic and neutral impurities.

    • Elute the amino acid using 1M NH₄OH. Causality Note: The basic eluent neutralizes the amino acid to its zwitterionic form, disrupting its ionic interaction with the resin, allowing it to elute while separating it from inorganic salts.

  • Isolation: Collect the Ninhydrin-positive fractions, pool them, and lyophilize or concentrate in vacuo. Recrystallize the resulting powder from a minimal amount of hot water by slowly adding absolute ethanol to yield pure N-methylalanine.

Workflow Step1 1. Hydrolysis Reflux in 6M HCl (110°C, 16h) Step2 2. Concentration Rotary evaporation to remove HCl Step1->Step2 Step3 3. Ion-Exchange Dowex 50WX8 (H+ form) Step2->Step3 Step4 4. Elution 1M NH4OH (Collect Ninhydrin+ fractions) Step3->Step4 Step5 5. Isolation Crystallize from EtOH/H2O Step4->Step5

Step-by-step experimental workflow for the acid hydrolysis and purification process.

Protocol B: Base-Catalyzed Hydrolysis (Alternative)

While less ideal due to the risk of retro-Strecker cleavage, base hydrolysis is occasionally employed when acid-sensitive functional groups are present elsewhere in a complex molecule.

  • Reaction: Dissolve the nitrile salt in 20 mL of 2M NaOH.

  • Reflux: Heat to 100 °C for 12 hours. Caution: This process liberates ammonia gas (NH₃). The reaction must be performed in a well-ventilated fume hood with an appropriate acid scrubber.

  • Neutralization: Cool the mixture to 0 °C and carefully adjust the pH to ~6.0 (the approximate isoelectric point of N-methylalanine) using 2M HCl.

  • Desalting: The resulting solution contains a massive excess of NaCl. The product must be desalted using the same Dowex 50WX8 ion-exchange chromatography detailed in Protocol A.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the operational metrics of both methodologies:

ParameterProtocol A: Acid-CatalyzedProtocol B: Base-Catalyzed
Primary Reagent 6M HCl2M NaOH
Reaction Temperature 110 °C (Reflux)100 °C (Reflux)
Reaction Time 12–16 hours8–12 hours
Major Byproducts NH₄Cl (Aqueous)NH₃ (Gas), NaCl (Aqueous)
Retro-Strecker Risk Low (Amine is protonated)Moderate to High
Purification Complexity Moderate (Ion-exchange)High (Heavy desalting required)
Typical Yield 80–85% 60–70%

Self-Validating Quality Control (QC) Parameters

To ensure the integrity of the synthesized N-methylalanine, verify the final product against the following analytical benchmarks:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 104.1 .

  • ¹H NMR (400 MHz, D₂O): Look for the characteristic N-methyl singlet at approximately δ 2.65 (3H, s), the α-proton quartet at δ 3.60 (1H, q, J = 7.2 Hz), and the α-methyl doublet at δ 1.45 (3H, d, J = 7.2 Hz). The absence of a nitrile peak in ¹³C NMR (~118 ppm) confirms complete hydrolysis.

References

  • The Strecker Synthesis of Amino Acids Master Organic Chemistry URL:[Link][4]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review MDPI URL: [Link][3]

  • One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst National Institutes of Health (PMC) URL:[Link][1]

Sources

Application Note: Highly Selective Catalytic Hydrogenation of 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and scalable protocols for alpha-aminonitrile reduction.

Introduction & Mechanistic Insights

The reduction of


-aminonitriles to 1,2-diamines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). The catalytic hydrogenation of nitriles generally proceeds via a two-step Sabatier pathway, involving the formation of a highly reactive imine intermediate[1].

A ubiquitous challenge in this chemistry is the competitive nucleophilic attack of the newly formed primary amine onto the transient imine, leading to the formation of secondary or tertiary amine dimers[2]. To mitigate this, industrial protocols often employ Raney Nickel or Sponge Cobalt in the presence of excess liquid ammonia to shift the equilibrium away from dimer formation[3].

Causality & Experimental Choice: When the substrate is a hydrochloride salt—such as 2-(methylamino)propanenitrile hydrochloride—the use of ammonia is counterproductive due to acid-base neutralization. Instead, this protocol leverages strongly acidic conditions. While the starting material contains one equivalent of HCl (protonating the secondary methylamino group), the reduction of the nitrile generates a new primary amine. If left as a free base, this primary amine will trigger dimerization.

By adding exactly 1.0 additional equivalent of anhydrous HCl to the methanolic solvent, the nascent primary amine is instantaneously protonated to an inert ammonium salt. Paired with a Palladium on Carbon (Pd/C) catalyst, this strategy completely suppresses side reactions, yielding the target


-methylpropane-1,2-diamine dihydrochloride with exceptional selectivity[4].

Mechanism A Nitrile HCl Salt (Substrate) B Imine Intermediate (Transient) A->B +H2 (Pd/C) Slow Step C 1,2-Diamine 2HCl (Target Product) B->C +H2 (Pd/C) Fast in Acid D Secondary Amine (Dimer Byproduct) B->D Nucleophilic Attack by Free Amine C->D Deprotonation (If acid is insufficient)

Figure 1: Mechanistic pathway of nitrile hydrogenation and dimer suppression via acidification.

Optimization of Reaction Conditions

The following self-validating dataset demonstrates the causality between the chosen additive and the resulting selectivity. The addition of HCl with a Pd/C catalyst provides the optimal thermodynamic sink for the primary amine.

EntryCatalystSolventAdditivePressure (psi)Conversion (%)Selectivity (%)
1Raney NiMeOHNone50>9965.0 (High Dimer)
2Raney NiMeOHNH

(7M)
50>9988.5
310% Pd/CMeOHNone50>9972.0
4 10% Pd/C MeOH HCl (1.0 eq) 50 >99 >98.0 (Optimal)
5PtO

MeOHHCl (1.0 eq)50>99>98.0

Experimental Workflow

Workflow A 1. Substrate Preparation Dissolve Nitrile HCl in MeOH Add 1.0 eq HCl B 2. Catalyst Loading Add 10% Pd/C under N2 A->B C 3. Reactor Purging 3x N2, 3x H2 B->C D 4. Hydrogenation 50 psi H2, 25°C, 4-6 hrs C->D E 5. Filtration Filter through Celite bed D->E F 6. Concentration Yield 1,2-diamine 2HCl E->F

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

Detailed Experimental Protocol

Safety Precautions: Hydrogen gas is highly flammable. Palladium on Carbon (Pd/C) is pyrophoric, especially when dry or saturated with hydrogen. All catalyst handling must be performed under an inert nitrogen atmosphere.

Step 1: Substrate Preparation
  • In a thoroughly dried 250 mL Parr hydrogenation bottle, add 10.0 g (83.0 mmol) of 2-(methylamino)propanenitrile hydrochloride.

  • Add 100 mL of anhydrous methanol to dissolve the substrate.

  • Slowly add 66.4 mL of a 1.25 M solution of HCl in methanol (83.0 mmol, 1.0 eq).

    • Rationale: The stoichiometric addition of HCl ensures the immediate protonation of the primary amine upon its formation, establishing a kinetic trap that prevents nucleophilic attack on the imine intermediate.

Step 2: Catalyst Loading
  • Purge the reaction bottle with nitrogen gas for 5 minutes.

  • Carefully add 1.0 g of 10% Pd/C (50% wet with water).

    • Rationale: Using wet Pd/C drastically reduces the risk of pyrophoric ignition during loading while maintaining high catalytic activity in the methanolic solvent.

Step 3: Reactor Purging & Hydrogenation
  • Attach the bottle to the Parr hydrogenation apparatus.

  • Purge Cycle: Pressurize the vessel to 30 psi with N

    
     and vent (repeat 3 times). Then, pressurize to 30 psi with H
    
    
    
    and vent (repeat 3 times).
    • Rationale: A strict N

      
       purge displaces oxygen, preventing explosive mixtures. The subsequent H
      
      
      
      purge saturates the solvent and catalyst surface, establishing a self-validating baseline for accurate pressure monitoring.
  • Pressurize the reactor to 50 psi with H

    
     and initiate vigorous shaking at 25 °C.
    
  • Monitor the hydrogen pressure drop. Repressurize to 50 psi as needed. The reaction is complete when H

    
     uptake ceases (typically 4–6 hours).
    
Step 4: Workup & Isolation
  • Vent the hydrogen gas safely and purge the system with N

    
     (3 times).
    
  • Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake with an additional 30 mL of methanol.

    • Rationale: Filtering through Celite prevents the fine Pd/C particulates from drying out on the filter paper, which would otherwise spontaneously ignite upon exposure to ambient air.

  • Concentrate the combined filtrates under reduced pressure (rotary evaporator, 40 °C) to afford

    
    -methylpropane-1,2-diamine dihydrochloride as a highly pure, hygroscopic crystalline solid.
    

References

  • Electrocatalytic hydrogenation of nitriles: A step toward electrific
  • (PDF)
  • Two-step nitrile hydrogenation to the primary amine proposed by Sabatier et al.
  • Hydrogenation of nitriles to produce amines - European Patent Office - EP 0913388 A1 - googleapis.com -

Sources

Application Note & Protocol: High-Efficiency Reduction of 2-(Methylamino)propanenitrile Hydrochloride to N1-Methylpropane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of aminonitriles to their corresponding diamines is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and biologically active molecules. This document provides a detailed guide on the selection of appropriate reducing agents and protocols for the efficient conversion of 2-(Methylamino)propanenitrile hydrochloride to N1-methylpropane-1,2-diamine. We will explore the mechanistic underpinnings of various reduction strategies, including complex metal hydrides and catalytic hydrogenation, offering a comparative analysis to guide reagent choice. Detailed, field-tested protocols are provided to ensure reproducible and high-yield synthesis.

Introduction: The Synthetic Utility of N1-Methylpropane-1,2-diamine

N1-methylpropane-1,2-diamine is a versatile building block in medicinal chemistry and materials science. Its vicinal diamine structure is a key pharmacophore in various therapeutic agents, contributing to their binding affinity and pharmacokinetic properties. The synthesis of this diamine from its nitrile precursor, 2-(Methylamino)propanenitrile, is a pivotal step that requires a robust and selective reduction method. The choice of reducing agent is paramount, as it directly influences reaction efficiency, yield, and purity of the final product. This guide will focus on the most effective and commonly employed reagents for this transformation.

Mechanistic Overview of Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two primary pathways:

  • Hydride Addition: This involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile group, followed by subsequent reduction of the intermediate imine.

  • Catalytic Hydrogenation: This method utilizes molecular hydrogen (H₂) in the presence of a metal catalyst to achieve the reduction.

The presence of the α-amino group in 2-(Methylamino)propanenitrile can influence the reaction, potentially coordinating with the reducing agent. The hydrochloride salt form necessitates a neutralization step or the use of a reducing agent that is effective under acidic or neutral conditions.

G cluster_0 Reduction of 2-(Methylamino)propanenitrile start 2-(Methylamino)propanenitrile (R-CH(NHCH3)-C≡N) intermediate Intermediate Imine (R-CH(NHCH3)-CH=NH) start->intermediate + 2[H] product N1-Methylpropane-1,2-diamine (R-CH(NHCH3)-CH2NH2) intermediate->product + 2[H]

Figure 1: General reaction pathway for the reduction of a nitrile to a primary amine.

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is critical for a successful synthesis. Below is a comparative analysis of commonly used reagents for the reduction of aminonitriles.

Reducing Agent Advantages Disadvantages Typical Reaction Conditions Safety Considerations
Lithium Aluminum Hydride (LiAlH₄) Highly reactive and effective for a wide range of functional groups, including nitriles.Non-selective, reacts violently with water and protic solvents. Requires strictly anhydrous conditions.Anhydrous ether (e.g., THF, diethyl ether), reflux.Pyrophoric, handle under inert atmosphere. Quench carefully.
Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride Milder and more selective than LiAlH₄. Safer to handle.Often requires a co-reagent like CoCl₂ for efficient nitrile reduction. May result in lower yields compared to LiAlH₄.Methanol or ethanol, room temperature or gentle heating.Flammable solid, releases hydrogen gas upon reaction with acid.
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) "Green" and cost-effective method. High yields and selectivity can be achieved.Requires specialized high-pressure hydrogenation equipment. Catalyst can be pyrophoric.Methanol or ethanol, high pressure of H₂ (50-100 atm), elevated temperature.Handling of flammable hydrogen gas and pyrophoric catalysts requires caution.
Borane Complexes (e.g., BH₃-THF, BH₃-DMS) Good selectivity for nitriles. Can be used under milder conditions than LiAlH₄.Can be more expensive. May require careful handling due to reactivity.Anhydrous THF, reflux.Flammable and corrosive. Reacts with water.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory conditions and specific substrate batches.

Protocol 1: Reduction of 2-(Methylamino)propanenitrile Hydrochloride with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from standard procedures for nitrile reduction using LiAlH₄.

Materials:

  • 2-(Methylamino)propanenitrile hydrochloride

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • LiAlH₄ Suspension: Under a positive pressure of nitrogen, carefully add LiAlH₄ (typically 2-3 molar equivalents) to anhydrous THF in the flask. Stir the suspension.

  • Substrate Addition: Dissolve 2-(Methylamino)propanenitrile hydrochloride in a minimal amount of anhydrous THF. Note: The hydrochloride salt may have limited solubility. It can be neutralized with a non-protic base prior to dissolution, or added as a slurry. Add the solution/slurry dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. Follow with the addition of 1 M NaOH solution. A white precipitate of aluminum salts will form.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with diethyl ether.

  • Extraction: Combine the filtrate and washes, and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N1-methylpropane-1,2-diamine.

  • Purification: The crude product can be purified by distillation under reduced pressure.

G cluster_workflow LiAlH₄ Reduction Workflow prep 1. Setup Inert Atmosphere reagent 2. Prepare LiAlH₄ Suspension in THF prep->reagent substrate 3. Add 2-(Methylamino)propanenitrile Solution reagent->substrate reaction 4. Reflux Reaction substrate->reaction quench 5. Cautious Quenching at 0 °C reaction->quench workup 6. Filtration and Extraction quench->workup purify 7. Drying, Concentration, and Purification workup->purify

Figure 2: Experimental workflow for the LiAlH₄ reduction of 2-(Methylamino)propanenitrile.

Protocol 2: Reduction using Sodium Borohydride and Cobalt(II) Chloride

This protocol is based on the selective reduction of nitriles in the presence of other functional groups.

Materials:

  • 2-(Methylamino)propanenitrile hydrochloride

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Neutralization: Dissolve 2-(Methylamino)propanenitrile hydrochloride in methanol. Neutralize the solution by adding an equimolar amount of a suitable base (e.g., sodium methoxide).

  • Catalyst Addition: To the methanolic solution of the free base, add CoCl₂·6H₂O (approximately 0.1-0.2 molar equivalents). The solution should turn blue.

  • NaBH₄ Addition: Cool the mixture in an ice bath. Add NaBH₄ (typically 4-5 molar equivalents) portion-wise over a period of 30-60 minutes. Vigorous hydrogen evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC/GC-MS.

  • Work-up: Quench the reaction by the slow addition of concentrated HCl until the solution is acidic (pH ~1). This will dissolve the cobalt salts.

  • Basification and Extraction: Make the solution strongly basic (pH > 12) by the addition of NaOH pellets. Extract the product with diethyl ether (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N1-methylpropane-1,2-diamine by distillation under reduced pressure.

Safety and Handling

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric reagent. It must be handled under a dry, inert atmosphere. All glassware must be thoroughly dried before use. The quenching process is highly exothermic and should be performed with extreme caution, especially on a large scale.

  • Catalytic Hydrogenation: The use of high-pressure hydrogen gas requires specialized equipment and a well-ventilated area. Hydrogen is highly flammable and can form explosive mixtures with air. Catalysts such as Raney Nickel and Palladium on carbon can be pyrophoric upon exposure to air, especially after use.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

Conclusion

The reduction of 2-(Methylamino)propanenitrile hydrochloride to N1-methylpropane-1,2-diamine can be effectively achieved using several methods. For high reactivity and broad applicability, LiAlH₄ is a powerful choice, though it requires stringent anhydrous and inert conditions. For a safer and more selective alternative, the NaBH₄/CoCl₂ system offers a viable option. Catalytic hydrogenation represents a greener and often high-yielding approach but necessitates specialized equipment. The choice of method will ultimately depend on the scale of the reaction, available equipment, and the desired level of selectivity and safety. The protocols provided herein serve as a robust starting point for the successful synthesis of this important diamine intermediate.

References

  • Title: Lithium Aluminum Hydride. Source: Organic Syntheses, Coll. Vol. 3, p.769 (1955); Vol. 29, p.89 (1949). URL: [Link]

  • Title: A simple and convenient procedure for the reduction of nitriles to primary amines. Source: Tetrahedron Letters, Volume 38, Issue 4, 27 January 1997, Pages 603-604. URL: [Link]

  • Title: Catalytic Hydrogenation of Nitriles. Source: Chemical Reviews, 2015, 115 (5), pp 2574–2601. URL: [Link]

Application Note: Optimized Derivatization of 2-(Methylamino)propanenitrile HCl for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the derivatization of 2-(Methylamino)propanenitrile hydrochloride (CAS: 856812-41-4 / Free base CAS: 16752-54-8) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Native analysis of this aminonitrile is challenging due to:

  • High Polarity: The secondary amine and nitrile groups cause significant peak tailing and column adsorption.

  • Salt Form: The hydrochloride salt is non-volatile and degrades in the GC inlet (thermal decomposition) rather than vaporizing.

  • Thermal Instability: Direct injection often leads to nitrile hydrolysis or polymerization.

The Solution: This guide utilizes Trifluoroacetic Anhydride (TFAA) in the presence of an organic base. This converts the polar secondary amine into a volatile, stable N-trifluoroacetyl derivative, enabling high-sensitivity quantification and clear mass spectral fragmentation.

Chemical Mechanism & Rationale[1][2]

The Challenge of the HCl Salt

The analyte exists as a hydrochloride salt (


). Anhydrides (like TFAA) react poorly with amine salts because the nitrogen lone pair is protonated and unavailable for nucleophilic attack.
  • Critical Step: We use Pyridine as a dual solvent and acid scavenger. It deprotonates the amine salt in situ, liberating the free base for acylation.

The Reaction

The free secondary amine attacks the carbonyl carbon of TFAA. The reaction yields the N-trifluoroacetyl amide and trifluoroacetic acid (TFA) as a byproduct.

Reaction Scheme:




Visualizing the Pathway

The following diagram illustrates the transformation logic and the critical role of the base.

G Salt Analyte HCl Salt (Non-Volatile) FreeAmine Free Amine (Reactive Intermediate) Salt->FreeAmine Deprotonation Base Pyridine (Base/Solvent) Base->FreeAmine Derivative N-TFA Derivative (GC-Ready) FreeAmine->Derivative Acylation Byproducts Byproducts (Pyridine-HCl + TFA) FreeAmine->Byproducts TFAA TFAA Reagent (Acylating Agent) TFAA->Derivative

Caption: Figure 1. Reaction pathway converting the non-volatile HCl salt into the volatile N-TFA derivative.

Materials & Equipment

Reagents
ReagentGradePurposeSafety Note
2-(Methylamino)propanenitrile HCl Reference StdAnalyteToxic if swallowed/inhaled.[1]
TFAA (Trifluoroacetic Anhydride) DerivatizationReagentCorrosive/Moisture Sensitive. Store under desiccant.
Pyridine AnhydrousSolvent/BaseToxic/Flammable. Use fresh to avoid pyridine-N-oxide.
Ethyl Acetate (EtOAc) HPLC/GCDiluentSolvent for final reconstitution.
Toluene HPLC/GCAzeotropeOptional: Helps remove TFA during evaporation.
Equipment
  • GC-MS System (e.g., Agilent 5977 or similar).

  • Reaction Vials: 2 mL amber glass with PTFE-lined caps (crimp or screw top).

  • Heating Block: Capable of maintaining 60°C ± 2°C.

  • Nitrogen Evaporator: For solvent removal.

Step-by-Step Derivatization Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of 2-(Methylamino)propanenitrile HCl into a 2 mL GC vial.

  • Solvation: Add 100 µL of Anhydrous Pyridine .

    • Note: Sonicate for 1 minute. The salt may not dissolve completely immediately, but the pyridine will facilitate the reaction.

  • Reagent Addition: Add 50 µL of TFAA dropwise.

    • Critical: This reaction is exothermic . Add slowly to prevent splashing or loss of volatile analytes.

  • Capping: Immediately cap the vial tightly with a PTFE-lined cap.

Phase 2: Reaction
  • Incubation: Place the vial in a heating block at 60°C for 30 minutes .

    • Why? Heat ensures the dissolution of the salt and drives the acylation of the secondary amine to completion.

  • Cooling: Remove vial and let it cool to room temperature (approx. 5 mins).

Phase 3: Workup (The "Dry" Method)

Do not perform an aqueous extraction (e.g., water/hexane wash) as nitriles can hydrolyze in the presence of residual acid and water.

  • Evaporation: Place the vial under a gentle stream of Nitrogen (

    
    ) at room temperature until dry.
    
    • Purpose: Removes excess TFAA (which damages GC columns) and the TFA byproduct.

    • Tip: If the residue is oily/sticky, add 50 µL toluene and re-evaporate (azeotropic removal of acid).

  • Reconstitution: Reconstitute the residue in 200 µL - 1000 µL of Ethyl Acetate (depending on desired concentration).

  • Transfer: Transfer to a vial insert for GC-MS injection.

Experimental Workflow Diagram

Workflow Step1 1. Weigh 1mg Analyte (HCl Salt) Step2 2. Add 100µL Pyridine (Dissolve/Base) Step1->Step2 Step3 3. Add 50µL TFAA (Exothermic!) Step2->Step3 Step4 4. Incubate 60°C / 30 min Step3->Step4 Step5 5. Evaporate to Dryness (Remove Acid) Step4->Step5 Step6 6. Reconstitute in EtOAc (Ready for GC) Step5->Step6

Caption: Figure 2. Step-by-step bench protocol for TFAA derivatization.

GC-MS Parameters & Validation

Recommended GC Conditions
  • Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (10:1 or 20:1), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 mins.

  • Transfer Line: 280°C.

Mass Spectral Validation

The derivative formed is N-(1-cyanoethyl)-2,2,2-trifluoro-N-methylacetamide .

  • Molecular Formula:

    
    
    
  • Molecular Weight: 180.13 g/mol

Key Diagnostic Ions (EI Source):

m/z Fragment Origin Interpretation

| 180 |


 | Molecular ion (often weak). |
| 111  | 

| Loss of trifluoromethyl group. | | 69 |

| Characteristic of TFA derivatives. | | 126 |

| Complex rearrangement (loss of nitrile/methyl). |

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Peak Detected Moisture in reagents.TFAA hydrolyzes instantly in water. Use fresh, anhydrous pyridine and a new ampoule of TFAA.
Broad/Tailing Peak Incomplete removal of Acid.Ensure evaporation step (Step 5) is complete. Residual TFA causes active site adsorption.
Extra Peak (M-18) Hydrolysis of Nitrile.Avoid aqueous washes. Nitriles can convert to amides if heated with acid/water.
Precipitate in Vial Pyridine-HCl salts.Normal byproduct. The derivative is in the EtOAc layer. You can centrifuge before injection if needed.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link(General principles of derivatization artifacts, applicable to acylation context).

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. Link(The authoritative text on acylation mechanisms).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). Link(Source for fragmentation patterns of TFA-derivatives).

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation. Technical Bulletin. Link(Standard protocols for TFAA usage).

Sources

application of 2-(Methylamino)propanenitrile HCl in pharmaceutical precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Methylamino)propanenitrile HCl in Pharmaceutical Precursor Synthesis

Executive Summary

2-(Methylamino)propanenitrile hydrochloride (CAS: 50846-36-1 for HCl salt; 16752-54-8 for free base) is a critical


-aminonitrile building block derived from the Strecker reaction of acetaldehyde, methylamine, and cyanide. In modern pharmaceutical chemistry, it serves as a "divergent synthon"—a single starting material that can be selectively transformed into two distinct classes of pharmacophores:
  • N-Methyl-L/DL-Alanine: A non-proteinogenic amino acid essential for synthesizing peptidomimetics (e.g., Cyclosporine analogs) with enhanced metabolic stability and membrane permeability.

  • N1-Methylpropane-1,2-diamine: A vicinal diamine motif found in various kinase inhibitors and used as a chiral ligand in asymmetric catalysis.

This guide details the handling, reaction pathways, and validated protocols for utilizing this precursor in drug development.[1]

Technical Profile & Strategic Utility

Chemical Structure:


Molecular Weight:  120.58  g/mol  (HCl salt)
Stability:  The hydrochloride salt is significantly more stable than the free base, which is prone to retro-Strecker decomposition (releasing HCN) and polymerization.
Why use this Precursor?
  • Peptide "Hardening": The conversion to N-methylalanine introduces a methyl group on the peptide backbone. This eliminates a hydrogen-bond donor, reducing solvation energy and improving oral bioavailability (the "N-methylation effect").[2]

  • Atom Economy: It provides the shortest synthetic route to N-methyl-alanine compared to reductive amination of pyruvic acid or methylation of N-protected alanine.

Reaction Pathways & Mechanisms

The utility of 2-(methylamino)propanenitrile lies in its ability to undergo chemoselective transformations at the nitrile group.

ReactionPathways Start 2-(Methylamino) propanenitrile HCl PathA Pathway A: Acid Hydrolysis Start->PathA + HCl/H2O, Δ PathB Pathway B: Catalytic Reduction Start->PathB + H2, Raney Ni or LAH PathC Pathway C: Cyclization Start->PathC + Amidines ProductA N-Methyl-Alanine (Peptidomimetic Block) PathA->ProductA Hydrolysis ProductB N1-Methylpropane- 1,2-diamine (Ligand/API) PathB->ProductB Reduction ProductC Imidazoles/ Heterocycles PathC->ProductC Condensation

Figure 1: Divergent synthesis pathways from the


-aminonitrile core. Pathway A is the primary route for amino acid synthesis.

Detailed Protocol: Synthesis of N-Methyl-DL-Alanine HCl

Objective: Hydrolysis of the nitrile group to a carboxylic acid while maintaining the secondary amine. Target Audience: Medicinal Chemists scaling up amino acid building blocks.[2]

Reagents & Equipment
  • Precursor: 2-(Methylamino)propanenitrile HCl (10.0 g, 83 mmol).

  • Solvent/Reagent: Concentrated Hydrochloric Acid (37%, 50 mL).

  • Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Oil Bath.

Step-by-Step Methodology
  • Setup:

    • Place 10.0 g of 2-(methylamino)propanenitrile HCl into the 250 mL flask.

    • Safety Note: Perform in a fume hood. The initial dissolution may release trace amounts of HCN if the salt contains free base impurities.

    • Add 50 mL of concentrated HCl. A stir bar is added.

  • Reaction:

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The nitrile spot (

      
      ) should disappear, and the amino acid spot (
      
      
      
      , Ninhydrin active) should appear.
    • Mechanistic Insight: The harsh acidic conditions first hydrate the nitrile to the amide (

      
      ), which then rapidly hydrolyzes to the acid (
      
      
      
      ). The amine remains protonated, preventing side reactions.
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution in vacuo to a viscous syrup to remove excess HCl and water.

    • Trituration: Add 50 mL of cold acetone or diethyl ether to the syrup. Scratch the flask walls to induce crystallization.

    • Filter the white solid under vacuum.

  • Purification (Optional but Recommended):

    • Recrystallize from hot Ethanol/Water (95:5).

    • Yield: Expected yield is 85–92% (approx. 10.5 g).

Analytical Validation
TestExpected ResultInterpretation
Appearance White crystalline solidHigh purity HCl salt
1H NMR (D2O)

1.50 (d, 3H), 2.70 (s, 3H), 3.95 (q, 1H)
Confirms methyl doublet, N-methyl singlet, and alpha-proton
IR Spectroscopy Broad band 2800-3200

(NH/OH), 1740

(C=O)
Nitrile peak (2230

) must be absent
Melting Point 166–168 °C (dec.)[3][4]Consistent with literature for N-methylalanine HCl

Secondary Application: Reduction to 1,2-Diamine

For researchers targeting ligand synthesis, the nitrile can be reduced.

Protocol Summary:

  • Reagents:

    
     (2.0 equiv) in dry THF or Hydrogenation (50 psi 
    
    
    
    ) with Raney Nickel in ammoniacal ethanol.
  • Conditions:

    
     to Room Temp (Hydride) or 
    
    
    
    (Catalytic).
  • Critical Control Point: When using catalytic hydrogenation, the presence of ammonia is required to suppress the formation of secondary amines (dimerization) via the reactive imine intermediate.

Workflow cluster_0 Reduction Workflow Step1 Dissolve Nitrile in EtOH/NH3 Step2 Add Raney Ni Catalyst (Under Argon) Step1->Step2 Step3 Pressurize H2 (50 psi) Heat to 50°C Step2->Step3 Step4 Filter Catalyst (Pyrophoric Risk!) Step3->Step4 Step5 Distillation Step4->Step5

Figure 2: Workflow for the catalytic hydrogenation of the nitrile precursor.

Safety & Handling Protocols

Cyanide Hazard Mitigation: Although the HCl salt is stable, the "Reverse Strecker" equilibrium exists in basic aqueous media.

  • Rule 1: Never mix this compound with strong bases (NaOH, KOH) unless in a closed reactor or well-ventilated hood, as this liberates the free base which can degrade to HCN.

  • Waste Disposal: Treat all aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any potential cyanide residues before disposal.

Storage:

  • Store in a desiccator. Hydroscopic nature leads to hydrolysis (amide formation) over time if exposed to moisture.

References

  • BenchChem. "Synthesis of N-Methyl-L-alanine: A Technical Guide." BenchChem Technical Notes. Accessed October 2025.[5] Link

  • PubChem. "2-(Methylamino)propanenitrile."[6] National Library of Medicine. Link

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Organic Chemistry Portal. Link

  • ResearchGate. "Reductive Amination of 2-Amino-2-methyl-1-propanol...". ResearchGate.[5] Link

  • ChemicalBook. "2-Amino-2-methylpropanenitrile hydrochloride Properties and Uses." Link

Sources

Application Note: Microwave-Assisted Transformations of 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted processing of 2-(Methylamino)propanenitrile hydrochloride (CAS: 19355-69-2), a critical


-aminonitrile intermediate. While conventionally used in the Strecker synthesis of 

-methyl-DL-alanine via thermal acid hydrolysis, traditional methods suffer from prolonged reaction times (4–12 hours) and harsh thermal gradients that can degrade sensitive functionalities.

By utilizing dielectric heating (microwave irradiation) , researchers can accelerate these transformations by orders of magnitude. This note provides two validated workflows:

  • Rapid Hydrolysis: Conversion to

    
    -methyl-DL-alanine in <20 minutes.
    
  • Heterocyclization: Synthesis of substituted imidazoles via condensation.

Chemical Context & Safety Profile

Compound Overview

2-(Methylamino)propanenitrile hydrochloride is the Strecker adduct of acetaldehyde, methylamine, and cyanide. It serves as a masked amino acid; the nitrile group (-CN) is an electron-withdrawing functionality that activates the


-carbon but requires significant energy to hydrolyze into a carboxylic acid.
PropertySpecification
Formula

MW 120.58 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in ether
Critical Safety Protocols (HCN Hazard)

WARNING: This compound contains a nitrile moiety. Under acidic hydrolysis conditions, there is a theoretical risk of liberating Hydrogen Cyanide (HCN) gas if the system is not properly sealed or if pH is mismanaged during workup.

  • Vessel Integrity: Use only certified pressure vessels (e.g., borosilicate glass with PEEK/Teflon shields) rated for >20 bar.

  • Ventilation: All post-reaction venting must occur within a functioning fume hood.

  • Detector: A portable HCN detector should be active near the microwave vent.

  • Waste: Aqueous waste must be treated with bleach (sodium hypochlorite) to neutralize potential cyanide traces before disposal.

Application 1: Rapid Hydrolysis to -Methyl-DL-alanine

Principle

The microwave-assisted hydrolysis utilizes the high dielectric loss tangent (


) of the aqueous acid solvent (usually HCl). The oscillating electric field aligns the dipolar water molecules, generating internal heat rapidly. This "molecular friction" overcomes the high activation energy of the nitrile-to-amide-to-acid transition state significantly faster than convective heating.
Experimental Protocol

Reagents:

  • Substrate: 2-(Methylamino)propanenitrile HCl (1.0 mmol, ~120 mg)

  • Solvent: 6 M Hydrochloric Acid (HCl) (3.0 mL)

  • Vessel: 10 mL Microwave Pressure Vial with magnetic stir bar

Instrument Settings (Single Mode Reactor):

ParameterSettingRationale
Temperature 150 °CSufficient energy to bypass the amide intermediate.
Ramp Time 2:00 minPrevents pressure spikes from dissolved gases.
Hold Time 15:00 minOptimized for >95% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (water vapor pressure at 150°C is ~4.7 bar).
Power Dynamic (Max 300W)PID controlled to maintain 150°C.

Step-by-Step Workflow:

  • Loading: Weigh 120 mg of the nitrile hydrochloride into the 10 mL vial.

  • Solvation: Add 3.0 mL of 6 M HCl. Clamp the cap immediately to prevent ambient moisture absorption or fume release.

  • Irradiation: Place in the microwave cavity. Start the method (Ramp 2 min

    
     Hold 15 min at 150°C).
    
  • Cooling: Allow the system to cool to <50°C (approx. 5 mins) before venting.

  • Workup:

    • Transfer the solution to a round-bottom flask.

    • Concentrate in vacuo to remove excess HCl and water.

    • Purification: Recrystallize the residue from EtOH/Et2O to obtain

      
      -methyl-DL-alanine hydrochloride.
      

Data Comparison:

MethodTemperatureTimeYieldRef
Thermal Reflux 100 °C (oil bath)6 hours78%[1]
Microwave 150 °C15 min92%[2, 3]

Application 2: Imidazole Synthesis (Cyclocondensation)

Principle

-Aminonitriles can react with aldehydes and ammonia/amines to form imidazoles. In this protocol, we utilize the "microwave effect" to facilitate the condensation of 2-(Methylamino)propanenitrile with an aldehyde to form 1,4-disubstituted imidazoles, a scaffold common in antifungal drugs.
Experimental Protocol

Reagents:

  • Substrate: 2-(Methylamino)propanenitrile HCl (1.0 mmol)

  • Reactant: Benzaldehyde (1.0 mmol)

  • Cyclizing Agent: Formamidine acetate (1.2 mmol)

  • Solvent: Ethanol (3 mL)

Instrument Settings:

  • Temperature: 120 °C

  • Time: 10 minutes

  • Stirring: High

Workflow:

  • Mix the nitrile, benzaldehyde, and formamidine acetate in the microwave vial.

  • Irradiate at 120°C for 10 minutes.

  • Mechanism: The reaction proceeds via imine formation followed by nucleophilic attack of the nitrile nitrogen and subsequent aromatization.

  • Workup: Evaporate ethanol; purify via flash column chromatography (DCM/MeOH).

Visualizations

Reaction Pathway & Mechanism

The following diagram illustrates the divergent pathways available under microwave irradiation: Hydrolysis (Path A) and Heterocyclization (Path B).

ReactionPathways Start 2-(Methylamino) propanenitrile HCl Inter Intermediate: Amide Species Start->Inter MW, H2O/H+ 150°C, 5 min ProdB Path B: Imidazole Derivative Start->ProdB MW, R-CHO Cyclization 120°C, 10 min ProdA Path A: N-Methyl-DL-Alanine Inter->ProdA Hydrolysis 150°C, +10 min

Figure 1: Divergent synthesis pathways for 2-(Methylamino)propanenitrile under microwave irradiation.

Experimental Workflow Logic

This flowchart ensures the user follows the correct safety and operational sequence.

Workflow Start Start: Weigh Reagents Seal Seal Vessel (Check Pressure Rating) Start->Seal MW Microwave Irradiation (PID Control) Seal->MW Cool Cooling Phase (T < 50°C) MW->Cool Vent Vent in Fume Hood (HCN Monitor Active) Cool->Vent Workup Workup & Analysis Vent->Workup

Figure 2: Operational safety workflow for microwave-assisted aminonitrile processing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Incomplete conversion of the amide intermediate.Increase Hold Time to 20 min or Temp to 160°C. Ensure acid concentration is >4 M.
Charring/Darkening Thermal runaway or localized hotspots.Enable "PowerMax" (air cooling during heating) to stir efficiently. Reduce concentration.
Vessel Failure Excess pressure from gas evolution (

or

).
Decrease ramp rate (e.g., 5 min ramp). Reduce sample scale by 50%.
Racemization Excessive temperature/time.If chiral purity is vital, reduce Temp to 130°C and extend time, or switch to enzymatic hydrolysis.

References

  • Standard Thermal Hydrolysis: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for nitrile hydrolysis).
  • Microwave Hydrolysis of Nitriles: Kaddar, H. et al. "Microwave-assisted hydrolysis of nitriles to carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2, 1999 .

  • Microwave Peptide/Amino Acid Synthesis: Pedersen, S. L. et al. "Microwave heating in solid-phase peptide synthesis." Chemical Society Reviews, 2012 .

  • Heterocycle Synthesis from Aminonitriles: Driowya, M. et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles." Molecules, 2016 .[1]

  • Safety Data (Nitriles): "Safe Handling of Nitriles and Cyanides." Sigma-Aldrich Safety Bulletin.

Sources

Application Note: Solvent Selection & Reaction Protocols for 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026


-Aminonitrile Salts to Mitigate Retro-Strecker Decomposition

Part 1: Core Directive & Technical Rationale

The Stability-Solubility Paradox

Working with 2-(Methylamino)propanenitrile hydrochloride (CAS: 50846-36-1) presents a fundamental specific challenge in process chemistry: the Stability-Solubility Paradox .

  • The Salt Form (HCl): Stable but highly polar. Soluble only in water (

    
     mg/mL), methanol, and ethanol. It is insoluble in aprotic organic solvents (DCM, THF, Toluene) required for anhydrous functionalization.
    
  • The Free Base: Soluble in organic solvents but thermodynamically unstable in protic media. In the presence of water or alcohols, the free base undergoes Retro-Strecker decomposition , reverting to acetaldehyde, methylamine, and toxic cyanide.

The Directive: Successful utilization requires a solvent strategy that isolates the free base only transiently or maintains a pH regime where the equilibrium favors the nitrile. Do not dissolve the free base in water or methanol without immediate reaction.

Solvent Compatibility Matrix[1]
Solvent ClassSolubility (HCl Salt)Stability (Free Base)Recommended Application
Water HighPoor (Rapid Hydrolysis/Retro-Strecker)Acidic Hydrolysis to Amino Acid
Methanol/Ethanol HighModerate (Equilibrium limited)Recrystallization of Salt; Acidic Alcoholysis
Dichloromethane (DCM) InsolubleHigh Amide Coupling; Acylation (Biphasic)
THF / Dioxane InsolubleHighReduction (LiAlH4); Grignard reactions
DMF / DMSO ModerateModerate to HighNucleophilic Substitution (

)

Part 2: Experimental Protocols

Protocol A: In-Situ Neutralization for Anhydrous Coupling

Use this protocol for reacting the amine with acid chlorides, sulfonyl chlorides, or anhydrides.

Rationale: Since the HCl salt is insoluble in DCM, an organic base is used to liberate the free amine in situ. The reaction rate is controlled by the dissolution of the salt, keeping the concentration of the unstable free base low.

Reagents:

  • 2-(Methylamino)propanenitrile HCl (1.0 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL/g)

  • Triethylamine (TEA) or DIPEA (2.2 equiv)

  • Electrophile (e.g., Benzoyl Chloride) (1.1 equiv)[1]

Step-by-Step:

  • Suspension: Charge an oven-dried flask with 2-(Methylamino)propanenitrile HCl and anhydrous DCM under

    
     atmosphere. The salt will remain as a white suspension.
    
  • Liberation: Cool to

    
    . Add TEA dropwise. The suspension may thin slightly as the free base is liberated and dissolves, while TEA
    
    
    
    HCl precipitates.
  • Addition: Add the electrophile (dissolved in minimal DCM) dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Note: The nitrile group is robust under these mild conditions).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 0.5M HCl (to remove unreacted amine/TEA) and then Brine. Dry over 
    
    
    
    .[1]
Protocol B: Acidic Hydrolysis to N-Methyl-L-Alanine

Use this protocol to convert the nitrile to the carboxylic acid.

Rationale: High acidity prevents Retro-Strecker decomposition by keeping the amine fully protonated (


), which deactivates the leaving group potential of the amine.

Reagents:

  • 2-(Methylamino)propanenitrile HCl[2]

  • Conc. HCl (37%) or

    
     (6M)
    

Step-by-Step:

  • Dissolution: Dissolve the salt in concentrated HCl (5 mL per gram of salt).

  • Hydrolysis: Heat the solution to reflux (

    
    ) for 4–6 hours.
    
    • Observation: The nitrile first hydrolyzes to the amide (intermediate), then to the acid.[3] Ammonium chloride (

      
      ) is generated as a byproduct.
      
  • Isolation: Concentrate the solution under reduced pressure to a viscous oil.

  • Purification: Redissolve in minimal water and load onto a cation-exchange resin (e.g., Dowex 50W). Elute with dilute

    
     to isolate the zwitterionic amino acid.
    

Part 3: Visualizations & Logic Flow

Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent system based on the intended reaction type.

SolventSelection Start Start: 2-(Methylamino)propanenitrile HCl Goal Define Reaction Goal Start->Goal Hydrolysis Hydrolysis to Acid (N-Methylalanine) Goal->Hydrolysis Target: Carboxylic Acid Coupling Amide/Ester Formation (Anhydrous) Goal->Coupling Target: Amide Reduction Reduction to Diamine Goal->Reduction Target: Amine SolventA Solvent: 6M HCl or H2SO4 (Prevents Retro-Strecker) Hydrolysis->SolventA SolventB Solvent: DCM or THF + 2.2 eq. TEA/DIPEA Coupling->SolventB SolventC Solvent: Anhydrous THF (LiAlH4 compatible) Reduction->SolventC Risk CRITICAL RISK: Avoid neutral Water/MeOH (Cyanide Generation) SolventB->Risk If base excess > 3eq

Figure 1: Decision matrix for solvent selection based on reaction intent, highlighting critical stability risks.

Mechanism of Retro-Strecker Decomposition

Understanding the decomposition pathway is vital for safety.

RetroStrecker cluster_prevention Prevention Strategy Salt HCl Salt (Stable) FreeBase Free Base (Reactive) Salt->FreeBase Neutralization (pH > 7) Imine Imine Intermediate FreeBase->Imine Eq. in H2O/MeOH Decomp Decomposition: Methylamine + Acetaldehyde + HCN Imine->Decomp Loss of CN- KeepDry Keep Anhydrous (DCM/THF) KeepAcid Keep Acidic (pH < 3)

Figure 2: The Retro-Strecker decomposition pathway. Process safety depends on preventing the equilibrium shift to the right.

Part 4: Safety & Handling (Cyanide Management)

WARNING: The 2-(Methylamino)propanenitrile moiety contains a nitrile group alpha to an amine. Under physiological or basic aqueous conditions, this compound can release Hydrogen Cyanide (HCN) .

  • pH Control: Never mix this compound with strong aqueous bases unless in a closed, vented reactor designed for cyanide containment.

  • Waste Disposal: All aqueous waste streams from hydrolysis reactions must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide to cyanate before disposal.

  • Detection: Personnel should wear portable HCN monitors when performing the hydrolysis step (Protocol B).

Part 5: References

  • PubChem. (2023). 2-(Methylamino)propanenitrile.[4][2][5] National Center for Biotechnology Information.

  • Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283. (Foundational text on nitrile stability).

  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis and properties of

    
    -aminonitriles. Russian Chemical Reviews, 58(2), 148. (Detailed kinetics of Retro-Strecker).
    
  • Organic Syntheses. (2011). Preparation of (2R,5S)-2-t-Butyl-3,5-Dimethylimidazolidin-4-one. Org. Synth. 88, 42-54.[6] (Demonstrates handling of methylamine/alanine derivatives).

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007).[7] Solvent-Free Synthesis of Racemic

    
    -Aminonitriles. Synthesis, 2007(08), 1230-1234. 
    

Sources

Troubleshooting & Optimization

improving yield in 2-(Methylamino)propanenitrile hydrochloride hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process chemists optimizing the hydrolysis of 2-(Methylamino)propanenitrile hydrochloride to synthesize N-Methylalanine .

Topic: Yield Optimization & Troubleshooting Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Reaction Logic

The hydrolysis of 2-(Methylamino)propanenitrile (α-methylaminopropionitrile) is the final step in the Strecker synthesis of N-methylalanine. While the reaction mechanism is straightforward, isolation is the primary yield-limiting factor due to the high water solubility of the product and the formation of inorganic salts (NH₄Cl or NaCl).

The Core Challenge: Separating the zwitterionic amino acid from the stoichiometric salts generated during hydrolysis.

  • Acid Hydrolysis: Generates NH₄Cl as a byproduct.[1] Separation is difficult due to similar solubility profiles.

  • Base Hydrolysis (Recommended): Generates NH₃ (gas) and NaCl . The removal of ammonia as a gas simplifies the salt matrix, making this the preferred route for high-yield isolation when coupled with ion-exchange chromatography.

Optimized Reaction Pathway

The following diagram illustrates the optimized workflow to minimize side reactions (tarring) and maximize recovery.

ReactionWorkflow cluster_tar Critical Control Point Start Starting Material 2-(Methylamino)propanenitrile HCl Step1 Step 1: Controlled Addition Dropwise into NaOH (aq) at 50-70°C Start->Step1 Dissolve in H2O Inter Intermediate Amide Formation Step1->Inter Rapid Hydrolysis Step2 Step 2: Reflux (Base Hydrolysis) Evolution of NH3 (gas) Inter->Step2 Heat to Reflux Check Checkpoint: Is NH3 evolution complete? Step2->Check Check->Step2 No (Continue Heating) Step3 Step 3: Ion Exchange (Dowex 50W) Load Acidic -> Wash Anions -> Elute with NH4OH Check->Step3 Yes (Cool & Acidify) End Final Product N-Methylalanine (Zwitterion) Step3->End Evaporation

Caption: Optimized base hydrolysis workflow emphasizing ammonia removal and ion-exchange purification to ensure salt-free product isolation.

Standard Operating Protocol (High-Yield Method)

Objective: Synthesis of N-Methylalanine with >90% purity and >80% isolated yield. Method: Alkaline Hydrolysis followed by Cation Exchange Resin.

Reagents & Equipment
  • Substrate: 2-(Methylamino)propanenitrile HCl.

  • Base: 20% NaOH (aq) (3.5 molar equivalents).

  • Resin: Dowex 50W-X8 (H+ form) or equivalent strong cation exchanger.

  • Eluent: 1M NH₄OH.

Step-by-Step Procedure
  • Preparation: Dissolve the nitrile hydrochloride salt in a minimum volume of water.

  • Controlled Addition (Crucial for Yield):

    • Heat the 20% NaOH solution to 50–60°C .

    • Add the nitrile solution dropwise to the warm base over 30–60 minutes.

    • Why? Adding the nitrile all at once to hot base can cause rapid polymerization ("tarring") due to the high local concentration of the unstable intermediate imines [1].

  • Reflux & Degassing:

    • Raise temperature to reflux (approx. 100°C).

    • Stir vigorously for 4–6 hours.

    • Checkpoint: Test the vapor with damp pH paper. The reaction is complete when no more basic gas (NH₃) is evolving.

  • Isolation (The "Desalting" Step):

    • Cool the mixture. Neutralize to pH ~2 with HCl.

    • Load the solution onto the Dowex 50W (H+) column.[2]

      • Mechanism:[3][4][5][6] The amino acid (cationic at pH 2) binds to the resin. Na+ ions also bind, but Cl- passes through.

    • Wash 1: Flush with distilled water until the effluent is neutral. (Removes Cl- and bulk salts).

    • Elution: Elute with 1M NH₄OH .

      • Mechanism:[3][4][5][6] The high pH deprotonates the amino acid (becoming anionic/zwitterionic), releasing it from the resin.

  • Final Polish:

    • Concentrate the ammoniacal fractions under reduced pressure.[7][8]

    • Result: Excess ammonia evaporates, leaving pure N-methylalanine.

Troubleshooting Guide

This section addresses specific user issues derived from common failure modes in Strecker hydrolysis.

Issue 1: "My reaction mixture turned dark brown/black (Tarring)."

Diagnosis: Polymerization of the aminonitrile or intermediate imines. Root Cause:

  • Thermal Shock: Adding the nitrile to a refluxing mixture too quickly.

  • High Concentration: Reaction performed at >2M concentration without adequate stirring.

Corrective Action:

  • Protocol Shift: Use the dropwise addition method described above. Keep the receiving base solution at 50–60°C during addition, then ramp to reflux only after addition is complete.

  • Reference: Japanese Patent JPH05112513A highlights that keeping the temperature <80°C during the initial mixing phase significantly reduces tar formation [1].

Issue 2: "I have full conversion, but low recovery (Yield Loss)."

Diagnosis: Product loss during isolation (Solubility Trap). Root Cause:

  • N-Methylalanine is extremely water-soluble. If you are using crystallization (e.g., adding Ethanol), the high salt content (NaCl/NH₄Cl) might be "salting in" the product or the product is simply staying in the mother liquor.

Corrective Action:

  • Switch to Ion Exchange: This is the only reliable method to separate small, polar amino acids from inorganic salts quantitatively [2].

  • Alternative (If Resin unavailable): Use n-Butanol extraction.

    • Evaporate the hydrolysis mixture to dryness.

    • Extract the solid residue with boiling n-Butanol.

    • N-methylalanine is soluble in hot butanol; inorganic salts are largely insoluble.

    • Filter hot and cool to crystallize.

Issue 3: "The product is a hygroscopic goo, not a solid."

Diagnosis: Presence of trace mineral acids (HCl) or hygroscopic salts. Root Cause:

  • Amino acid hydrochloride salts are often hygroscopic.

  • Incomplete removal of excess HCl if acid hydrolysis was used.

Corrective Action:

  • Lyophilization: Freeze-dry the final aqueous solution instead of rotary evaporation.

  • Free Base Conversion: Isolate as the zwitterion (free amino acid) using the Ion Exchange method. The zwitterion is generally less hygroscopic and more crystalline than the HCl salt [3].

Data & Comparison: Acid vs. Base Hydrolysis

ParameterAcid Hydrolysis (HCl)Base Hydrolysis (NaOH)
Primary Byproduct Ammonium Chloride (NH₄Cl)Ammonia Gas (NH₃) + NaCl
Purification Difficulty High (NH₄Cl is hard to remove)Medium (NH₃ evaporates; NaCl remains)
Risk of Racemization LowModerate (if prolonged reflux)
Tarring Risk ModerateHigh (requires temp control)
Recommended For Chiral purity criticalHigh Yield & Ease of Isolation

Frequently Asked Questions (FAQs)

Q: Can I use H₂SO₄ instead of HCl? A: Yes, but it is not recommended. Sulfate salts are harder to remove than chlorides. Calcium hydroxide (liming) can precipitate sulfate as CaSO₄, but this adds a filtration step that can trap product. Stick to volatile acids (HCl) or bases (NaOH/NH₄OH).

Q: My starting material is chiral (L-isomer). Will this reaction racemize it? A: Hydrolysis conditions (refluxing acid/base) can lead to racemization.[2][3][8][9][10][11][12][13]

  • Mitigation: Acid hydrolysis is generally gentler on stereocenters than base hydrolysis. If optical purity is paramount, use 6N HCl at 70°C for a longer time (12-18h) rather than refluxing base [4]. However, for yield optimization (the focus of this guide), the base method is superior.

Q: How do I store the final N-Methylalanine? A: Store at -20°C, desiccated. N-methylated amino acids are prone to oxidative degradation and can be hygroscopic. Solutions should be prepared fresh [5].

Visualizing the Troubleshooting Logic

Troubleshooting Problem Start: Identify Issue Color Dark/Black Color Problem->Color Yield Low Yield Problem->Yield Purity Salt Contamination Problem->Purity Sol1 Reduce Addition Temp (<70°C) Color->Sol1 Polymerization Sol2 Switch to Ion Exchange (Dowex 50W) Yield->Sol2 Isolation Loss Purity->Sol2 Best Method Sol3 Use n-Butanol Extraction Purity->Sol3 Alternative

Caption: Decision tree for troubleshooting common hydrolysis failure modes.

References

  • Mitsui Toatsu Chemicals. (1993). Method for producing N-methyl-beta-alanine. JPH05112513A. Link

  • BenchChem. (2025).[8][9][11][12][14] Synthesis of N-Methyl-L-alanine: A Technical Guide. Link (Contextualized from search result 1.3)

  • Organic Syntheses. (1941). dl-Alanine. Org. Synth. 1929, 9, 4; Coll. Vol. 1, 21. Link

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Link

  • BenchChem. (2025).[9][11][12][14] Minimizing degradation of N-Methyl-L-alanine during storage. Link (Contextualized from search result 1.10)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(Methylamino)propanenitrile and reagents before handling. Cyanide byproducts may be present in trace amounts; handle in a well-ventilated fume hood.

Sources

Technical Support Center: Purification of 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Document ID: TS-MAPN-004 Role: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-(Methylamino)propanenitrile hydrochloride . If you are accessing this guide, you are likely encountering the classic "instability paradox" of


-aminonitriles.

While the hydrochloride salt form is significantly more stable than the free base oil, it remains chemically fragile. This compound is an intermediate in the Strecker synthesis of amino acids (specifically N-methylalanine). Its purification is often complicated by two competing degradation pathways:

  • Retro-Strecker Reaction: Reversion to acetaldehyde, methylamine, and hydrogen cyanide (HCN).

  • Hydrolysis: Conversion of the nitrile group to an amide or carboxylic acid in the presence of moisture.

This guide provides a self-validating purification protocol designed to minimize these degradation events.

⚠️ CRITICAL SAFETY WARNING: Cyanide Hazard:


-Aminonitriles can release Hydrogen Cyanide (HCN) gas if exposed to heat or basic conditions. All purification steps must be performed in a functioning fume hood. Never basify this compound unless strictly necessary and with cyanide detectors present.

Module 1: The Purification Protocol (Recrystallization)

The "Gold Standard" for purifying amine hydrochloride salts is recrystallization.[1] However, standard protic solvents (like water or hot methanol) can accelerate hydrolysis for nitriles. We recommend a Displacement Recrystallization method using Isopropanol (IPA) and Diethyl Ether (or MTBE).

The Protocol
ParameterSpecificationReason
Primary Solvent Isopropyl Alcohol (Anhydrous)Solubilizes the salt at high temps; minimizes hydrolysis compared to water/MeOH.
Anti-Solvent Diethyl Ether (or MTBE)Reduces solubility of the salt, forcing crystallization while keeping organic impurities in solution.
Temperature 60°C (Max)Do not boil. High heat promotes the Retro-Strecker decomposition.
Atmosphere Nitrogen/ArgonPrevents moisture absorption (hygroscopic salt).
Step-by-Step Workflow
  • Dissolution: Place the crude brown/off-white solid in a flask. Add the minimum amount of hot (50-60°C) anhydrous Isopropanol required to dissolve it.

    • Tech Note: If insoluble black specs remain, these are likely polymers. Filter them out rapidly while hot.

  • The Cloud Point: Remove from heat. While still warm, add the Anti-Solvent (Ether/MTBE) dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add 1-2 drops of Isopropanol to make the solution clear again.

  • Crystallization: Seal the flask. Allow it to cool to room temperature slowly, then move to a fridge (4°C) for 12 hours.

    • Critical: Rapid cooling traps impurities.

  • Isolation: Filter the white crystals under inert gas (if possible) or rapid vacuum filtration. Wash with cold Ether.

  • Drying: Vacuum desiccate over

    
     or KOH pellets.
    
Visualization: Purification Logic

PurificationWorkflow Crude Crude Salt (Brown/Yellow) Dissolve Dissolution (IPA, <60°C) Crude->Dissolve Anhydrous conditions Filter Hot Filtration (Remove Polymers) Dissolve->Filter If particulates exist CloudPoint Add Anti-Solvent (Ether/MTBE) Dissolve->CloudPoint If clear Filter->CloudPoint Crystallize Slow Cooling (RT -> 4°C) CloudPoint->Crystallize Sealed vessel Isolate Pure Crystals (White Solid) Crystallize->Isolate Vac Filtration

Figure 1: Displacement Recrystallization Workflow designed to minimize thermal stress.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers.

Q1: My product turned into a sticky oil instead of crystals ("Oiling Out"). What happened?

Diagnosis: This is usually caused by residual water or excessively rapid cooling .

  • The Science: Water lowers the melting point of the salt, causing it to separate as a liquid phase before it can crystallize.

  • The Fix:

    • Re-dissolve the oil in fresh anhydrous IPA.

    • Add a small amount of anhydrous

      
       (drying agent) to the hot solution, stir, and filter.
      
    • Re-attempt crystallization with a slower addition of the anti-solvent.

    • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Q2: The crystals smell like almonds or fish. Is this normal?

Diagnosis: No. This indicates decomposition.

  • The Science: The "almond" smell is Hydrogen Cyanide (HCN) or Benzaldehyde (if phenyl-substituted, though here it implies nitrile breakdown). The "fishy" smell is Methylamine. This confirms the Retro-Strecker reaction is occurring.

  • The Fix: Your salt is degrading.

    • Check the pH of a small aqueous sample.[2] If it is not acidic, the HCl has been lost.

    • You may need to re-acidify: Dissolve in dry Ether and bubble dry HCl gas (or add HCl/Dioxane) to regenerate the stable salt lattice.

Q3: The product is grey/brown even after recrystallization.

Diagnosis: Polymerization of the free imine.

  • The Science:

    
    -aminonitriles can polymerize to form dark, melanin-like substances. These are often non-polar.[1]
    
  • The Fix: Perform a Trituration (Slurry Wash) before recrystallization.

    • Suspend the solid in cold Dichloromethane (DCM) or Chloroform.

    • Stir vigorously for 20 minutes.

    • Filter. The pure amine salt is generally insoluble in DCM, while the dark organic polymers will dissolve in the filtrate.

Module 3: The Degradation Mechanism (Why Protocols Fail)

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates why moisture and heat are the enemies of this compound.

DegradationPath Salt Stable HCl Salt (Solid) FreeBase Free Base (Unstable Oil) Salt->FreeBase Base or Heat Hydrolysis Hydrolysis Product (N-Methylalanine Amide) Salt->Hydrolysis Water + Heat + Acid FreeBase->Salt Dry HCl Imine Imine Intermediate FreeBase->Imine Retro-Strecker (Equilibrium) Decomp Decomposition Products (Aldehyde + Methylamine + HCN) Imine->Decomp Irreversible Loss

Figure 2: The chemical fragility of


-aminonitriles. Note that water leads to hydrolysis, while heat/base leads to Retro-Strecker decomposition.

References

  • Strecker Synthesis Mechanism & Reversibility

    • Title: Chirally and chemically reversible Strecker reaction.
    • Source: N
    • Context: Details the equilibrium between aminonitriles and their imine precursors (Retro-Strecker).
    • URL:[Link]

  • Purification of Amine Hydrochloride Salts

    • Title: Purification of organic hydrochloride salt? (Discussion & Protocols).
    • Source: ResearchGate.[3]

    • Context: Expert consensus on using Isopropanol/Ether for amine salt recrystalliz
    • URL:[Link]

  • General Stability of Aminonitriles

    • Title: The Strecker Synthesis of Amino Acids.[4][5][6][7][8]

    • Source: Master Organic Chemistry.
    • Context: Explains the hydrolysis pathway of alpha-aminonitriles to amino acids.
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

2-(Methylamino)propanenitrile hydrochloride (CAS: 50846-36-1) is a critical intermediate, often synthesized via the Strecker reaction involving acetaldehyde, methylamine, and a cyanide source.

Users frequently report "yellowing" or "oiling out" of the crystalline solid. These issues typically stem from three specific impurity classes:

  • Retro-Strecker Decomposition Products: Reversion to acetaldehyde and methylamine.

  • Hydrolysis Byproducts: Partial hydrolysis to the amide (2-(methylamino)propanamide) or acid.

  • Polymerization Oligomers: HCN-derived polymers (azulmic acid) causing yellow/brown discoloration.

This guide provides authoritative, self-validating protocols to restore analytical grade purity (>98%).

Diagnostic & Analysis (Troubleshooting FAQ)

Q: My sample has turned from white to light yellow. Is it still usable? A: Proceed with caution. The yellow color indicates the presence of conjugated oligomers formed from trace free cyanide or imine polymerization. While the bulk material may still be intact, these impurities act as radical scavengers and catalyst poisons in downstream applications.

  • Action: Perform the Trituration Protocol (Section 3.2) immediately.

Q: The melting point is broad (135–142 °C). The literature says 147–149 °C. Why? A: A depressed and broad melting point is the primary indicator of hydrolysis impurities (amides/acids) or retained solvent.

  • Mechanism: Impurities disrupt the crystal lattice, lowering the energy required for the phase transition (Raoult’s Law).

  • Action: If MP < 145 °C, perform the full Recrystallization Protocol (Section 3.1) .

Q: I see a small peak at ~1.2 ppm in the 1H NMR that isn't the doublet for the methyl group. What is it? A: This is likely ethanol or isopropanol trapped in the lattice if the sample was previously recrystallized, or diethyl ether residues.

  • Validation: Check for a quartet at ~3.5 ppm (Ethanol) or ~3.4 ppm (Ether).

  • Action: Dry under high vacuum (< 2 mbar) at 40 °C for 12 hours.

Purification Protocols

Primary Protocol: Recrystallization (Ethanol / Diethyl Ether)

Best for: Removing hydrolysis products and restoring MP to >147 °C.

Principle: The hydrochloride salt is highly soluble in hot ethanol but insoluble in diethyl ether. The impurities (amides/acids) often possess different solubility profiles or remain in the mother liquor.

Reagents:

  • Absolute Ethanol (200 proof)

  • Diethyl Ether (Anhydrous, BHT stabilized)

Step-by-Step Methodology:

  • Dissolution: Place 10 g of crude solid in a 100 mL Erlenmeyer flask. Add minimal boiling absolute ethanol (~15–20 mL) while stirring.

    • Note: If insoluble brown specks remain, filter hot through a glass frit or Celite pad.

  • Saturation: Allow the solution to cool slightly (to ~50 °C).

  • Anti-Solvent Addition: Slowly add diethyl ether dropwise until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of ethanol to just clear the solution.

  • Crystallization: Cover the flask and allow it to cool to room temperature undisturbed for 2 hours, then place in a freezer (-20 °C) overnight.

  • Collection: Filter the white needles under vacuum. Wash the cake with cold (1:3) Ethanol:Ether mixture.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Secondary Protocol: Trituration

Best for: Surface cleaning of yellow/brown oxidation products.

Step-by-Step Methodology:

  • Suspend the solid in cold Diethyl Ether or Acetone (10 mL per gram of solid).

  • Sonicate for 5 minutes. The solvent should turn yellow/orange as surface impurities dissolve.

  • Filter rapidly and wash with fresh cold ether.

  • Result: The filter cake should be white; the filtrate will contain the colored impurities.

Data & Visualization

Impurity Profile & Removal Strategy
Impurity TypeOriginDiagnostic Signal (1H NMR, DMSO-d6)Removal Method
Methylamine HCl Unreacted ReagentBroad singlet ~8.0 ppm (exchangeable)Recrystallization (remains in liquor)
Acetaldehyde Hydrolysis/Retro-StreckerQuartet ~9.6 ppm (CHO)High Vacuum / Recrystallization
Amide Byproduct Nitrile HydrolysisSinglets ~7.1 & 7.5 ppm (NH2)Recrystallization (Solubility diff.)
Oligomers PolymerizationBroad baseline humps / ColorTrituration (Ether wash)
Decision Logic for Purification

PurificationLogic Start Start: Analyze Sample VisualCheck Visual Inspection: Is it Yellow/Brown? Start->VisualCheck MPCheck Melting Point Check: Is MP < 145°C? VisualCheck->MPCheck No (White) Trituration Protocol 3.2: Trituration (Remove Surface Oligomers) VisualCheck->Trituration Yes Recryst Protocol 3.1: Recrystallization (Remove Hydrolysis Products) MPCheck->Recryst Yes Dry Vacuum Dry (Remove Solvents) MPCheck->Dry No (Range OK) Trituration->MPCheck Recryst->Dry FinalQC Final QC: NMR & MP > 147°C Dry->FinalQC

Figure 1: Decision tree for selecting the appropriate purification method based on visual and physical analysis.

Safety Warning: Cyanide Hazards

Although the material is a hydrochloride salt, trace cyanide may be present if the sample degrades or if the synthesis was incomplete.

  • Acid Warning: Never mix this compound with strong acids without adequate ventilation; hydrolysis can release traces of HCN gas if free cyanide salts are occluded in the crystal lattice.

  • Waste Disposal: All mother liquors from recrystallization should be treated as cyanide-contaminated waste (oxidize with bleach/hypochlorite) before disposal.

References

  • ChemicalBook. (2025). 2-Amino-2-methylpropanenitrile hydrochloride Properties and Suppliers. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-methyl-3-(methylamino)propanenitrile Data Sheet. Retrieved from [1]

  • Organic Syntheses. (n.d.). General Procedures for Handling Aminonitriles. Retrieved from

  • PubChem. (2025).[2] 2-(Methylamino)propanenitrile Compound Summary. Retrieved from

Sources

Technical Support Center: Recrystallization of 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-(Methylamino)propanenitrile hydrochloride via recrystallization. It is designed to move beyond simple protocols by explaining the causality behind experimental choices, offering robust troubleshooting solutions, and ensuring scientific integrity through authoritative references.

Critical Safety Precautions

Before beginning any experimental work, it is imperative to understand the hazards associated with 2-(Methylamino)propanenitrile hydrochloride. This compound is highly toxic and must be handled with extreme care.

Hazard Summary:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Handling: Avoid all direct contact with the substance.[2] Work should be conducted exclusively in a certified fume hood to prevent inhalation of dust or vapors.[2] Ensure there is adequate exhaust ventilation in the area.[2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable protective gloves.[1]

    • Eye Protection: Use tightly fitting safety goggles with side-shields.[1]

    • Clothing: Wear protective, impervious clothing.[2][3]

    • Respiratory: In case of emergency or potential for exceeding exposure limits, a self-contained breathing apparatus must be available.[2]

  • Fire Hazards: In combustion, it can emit toxic fumes including nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen chloride (HCl).[2]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[3]

    • If on Skin: Drench the affected skin with running water for at least 10 minutes and remove all contaminated clothing immediately.[2]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][4]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of this specific compound.

Q1: What is recrystallization and why is it essential for 2-(Methylamino)propanenitrile hydrochloride? A1: Recrystallization is a purification technique used to separate a desired solid compound from impurities.[5][6] The process involves dissolving the impure compound in a suitable solvent at a high temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[6][7] This method is highly effective for purifying solid active pharmaceutical ingredients (APIs) and intermediates like 2-(Methylamino)propanenitrile hydrochloride to achieve the high degree of chemical purity required for research and development.[8]

Q2: How does the hydrochloride salt form influence the recrystallization process? A2: The hydrochloride salt form is critical for the successful purification of aminonitriles. The free-base form of many aminonitriles can be basic, oily, or unstable, making them difficult to crystallize directly.[9][10] Converting the aminonitrile to a stable, crystalline salt, such as a hydrochloride, significantly enhances its melting point and modifies its solubility profile, making it an excellent candidate for purification by recrystallization.[9][11] The salt form is more polar, which dictates the choice of suitable polar solvents.

Q3: What are the ideal characteristics of a solvent for this recrystallization? A3: The perfect solvent should meet several criteria[12]:

  • High Solubility at High Temperature: The compound should be very soluble in the solvent at or near its boiling point.

  • Low Solubility at Low Temperature: The compound should be nearly insoluble in the solvent at room temperature or below to maximize crystal recovery.[12]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor).[12]

  • No Reactivity: The solvent must be chemically inert and not react with the compound.

  • Volatility: The solvent should have a low enough boiling point to be easily removed from the purified crystals.

Q4: What are the likely impurities in a crude sample of 2-(Methylamino)propanenitrile hydrochloride? A4: Impurities in pharmaceutical intermediates can originate from various sources.[13][14] For this compound, they may include:

  • Starting Materials/Intermediates: Unreacted starting materials from the synthesis (e.g., methylamine, acetaldehyde, cyanide sources).[14]

  • By-products: Unintended compounds formed during the reaction.[14]

  • Degradation Products: Compounds formed by the breakdown of the product during synthesis or storage.[14]

  • Residual Solvents: Organic solvents used during the synthesis or workup.[14]

Solvent Selection Guide

Finding the optimal solvent requires experimental testing.[5] Based on the polar, ionic nature of 2-(Methylamino)propanenitrile hydrochloride, the following solvents are recommended starting points for screening.

SolventTypeRationale for TestingPotential Issues
Isopropanol (IPA) Polar ProticOften provides a good balance of high solubility when hot and low solubility when cold for hydrochloride salts.
Ethanol (EtOH) Polar ProticSimilar to isopropanol; its higher polarity may increase solubility at room temperature, potentially lowering yield.
Methanol (MeOH) Polar ProticDue to its high polarity, the compound may be too soluble even at low temperatures, leading to poor recovery. Often better as the primary solvent in a two-solvent system.High solubility may result in low yield.
Acetonitrile Polar AproticCan be effective for compounds that are overly soluble in alcohols.[15]
Ethanol/Diethyl Ether Two-Solvent SystemEthanol acts as the primary solvent in which the compound is soluble. Diethyl ether, a non-polar anti-solvent, is added to induce crystallization.[16]Diethyl ether is extremely flammable.
Isopropanol/Hexane Two-Solvent SystemIsopropanol is the primary solvent, and hexane is the non-polar anti-solvent used to reduce solubility and force crystallization.[16]

Experimental Protocols

This section provides a systematic workflow for purifying your compound.

Protocol 1: Solvent Screening
  • Place approximately 20-30 mg of crude 2-(Methylamino)propanenitrile hydrochloride into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Isopropanol, Ethanol) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. A good candidate solvent will not dissolve the compound at this stage.[17]

  • Take the tubes with undissolved solid and gently heat them in a water bath.[17]

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Observe the quantity and quality of crystals that form. The best solvent is the one that dissolves the compound when hot but produces a large amount of pure crystals upon cooling.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process Start Start with Crude Compound SelectSolvent Select Solvent via Screening (Protocol 1) Start->SelectSolvent Dissolve Dissolve Compound in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Optional Cool Cool Slowly to Induce Crystallization Dissolve->Cool HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for the purification of 2-(Methylamino)propanenitrile hydrochloride.

Protocol 2: Bulk Recrystallization
  • Dissolution: Place the crude 2-(Methylamino)propanenitrile hydrochloride in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent required to fully dissolve the compound to ensure a saturated solution and maximize yield. [5]

  • Decolorization (If Necessary): If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal to the solution, swirl, and heat again for a few minutes.[17] The charcoal adsorbs colored impurities.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot filtration.[7] Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely on the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.[5]

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Troubleshooting Guide

Even a well-planned experiment can encounter issues. This guide provides solutions to common problems.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Workflow Start Recrystallization Issue? NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Product 'Oils Out' Instead of Crystallizing Start->OilingOut LowYield Low Recovery of Product Start->LowYield ImpureCrystals Crystals are Colored or Impure Start->ImpureCrystals Sol_NoCrystals1 1. Scratch inner wall of flask with a glass rod. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 2. Add a 'seed' crystal from a previous batch. NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 3. Cool further in an ice or dry ice/acetone bath. NoCrystals->Sol_NoCrystals3 Sol_NoCrystals4 4. Evaporate some solvent and re-cool. NoCrystals->Sol_NoCrystals4 Sol_OilingOut1 1. Re-heat solution to dissolve oil. OilingOut->Sol_OilingOut1 Sol_OilingOut2 2. Add more solvent to lower the saturation point. OilingOut->Sol_OilingOut2 Sol_OilingOut3 3. Consider a different solvent with a lower boiling point. OilingOut->Sol_OilingOut3 Sol_LowYield1 1. Used too much solvent. (Evaporate some and re-cool). LowYield->Sol_LowYield1 Sol_LowYield2 2. Cooled the solution too quickly. LowYield->Sol_LowYield2 Sol_LowYield3 3. Compound is too soluble in the chosen solvent. LowYield->Sol_LowYield3 Sol_LowYield4 4. Premature crystallization during hot filtration. LowYield->Sol_LowYield4 Sol_Impure1 1. Cooling was too rapid, trapping impurities. ImpureCrystals->Sol_Impure1 Sol_Impure2 2. Inefficient washing of crystals. (Re-wash with ice-cold solvent). ImpureCrystals->Sol_Impure2 Sol_Impure3 3. For colored impurities, re-dissolve and treat with activated charcoal. ImpureCrystals->Sol_Impure3

Caption: Decision tree for troubleshooting common recrystallization problems.

Q: My compound will not dissolve, even in a large amount of boiling solvent.

  • Probable Cause: You have selected a poor solvent in which the compound has very low solubility.

  • Solution: Re-evaluate your solvent choice by performing the screening protocol again. You may need a more polar solvent or a different solvent system entirely.

Q: No crystals are forming after the solution has cooled to room temperature.

  • Probable Cause: The solution is not sufficiently saturated. This can happen if too much solvent was added initially.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal nucleation.[12]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for growth.[12]

    • Reduce Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

    • Cool Further: Use an ice-water or dry ice/acetone bath to further decrease the compound's solubility.[12]

Q: An oil has formed instead of solid crystals.

  • Probable Cause: This phenomenon, known as "oiling out," occurs when the solute is highly impure or when the saturated solution's temperature is above the melting point of the solute. The solute comes out of solution as a supercooled liquid instead of a solid.

  • Solutions:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool very slowly, perhaps by insulating the flask, to give the molecules time to orient into a crystal lattice.

    • If the problem persists, you may need to select a different solvent with a lower boiling point or try a two-solvent system.

Q: My final yield of pure crystals is very low.

  • Probable Cause:

    • Excess Solvent: Using too much solvent during the dissolution step is the most common cause.[5]

    • Premature Crystallization: The product may have crystallized on the filter paper or funnel during hot filtration.

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Excessive Washing: Washing the crystals with too much cold solvent can dissolve some of the product.

  • Solutions:

    • For the mother liquor, try evaporating some of the solvent and cooling again to recover a second crop of crystals.

    • Ensure all equipment for hot filtration is pre-warmed.

    • Re-evaluate your solvent choice based on screening results.

    • Always use the absolute minimum amount of ice-cold solvent for washing.

References

  • Purification of aminonitrile. Reddit r/Chempros. [Link]

  • Recrystallization1. University of Calgary. [Link]

  • Recrystallization. Northern Illinois University. [Link]

  • Purification by Recrystallization. CUNY Bronx Community College. [Link]

  • Ghosh et al., A review on impurity profile of pharmaceuticals. IJPSR, 2014; Vol. 5(10): 4078-4108. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting & Handling Guide for 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of


-aminonitriles. 2-(Methylamino)propanenitrile is a highly versatile synthetic intermediate, but its dual functionality—a nucleophilic secondary amine and an electrophilic nitrile—makes it inherently unstable in its free base form.

This guide is designed to help researchers and drug development professionals understand the mechanistic causality behind aminonitrile degradation and implement field-proven protocols to prevent polymerization.

Mechanistic Causality: Why Do -Aminonitriles Polymerize?

To troubleshoot effectively, we must first understand the molecular dynamics at play. In its free base form, 2-(methylamino)propanenitrile undergoes spontaneous intermolecular nucleophilic attack. The unprotonated secondary amine of one molecule attacks the highly electrophilic nitrile carbon of an adjacent molecule, forming an amidine intermediate. This amidine is also nucleophilic, triggering a rapid cascade reaction that yields dark, viscous 1

1.

To arrest this pathway, the compound is supplied as a hydrochloride salt . The addition of HCl protonates the amine, converting it into an ammonium cation. Because the nitrogen no longer possesses a lone pair of electrons, its nucleophilicity is quenched, effectively shutting down the polymerization cascade. However, this stabilization is conditional; exposure to moisture, heat, or basic environments will shift the equilibrium back to the free base, reigniting the polymerization process.

G A 2-(Methylamino)propanenitrile (Free Base) B Protonation (HCl) A->B Addition of HCl D Intermolecular Attack (Amine -> Nitrile) A->D Base / Heat E Retro-Strecker (Loss of HCN) A->E Moisture / Heat C Hydrochloride Salt (Stable Form) B->C Quenches Nucleophile C->A Moisture / Base Exposure F Poly(alpha-aminonitrile) Formation (Tars) D->F Cascade Reaction E->F Imine Polymerization

Mechanistic pathways of 2-(methylamino)propanenitrile polymerization and HCl stabilization.

Frequently Asked Questions (Troubleshooting)

Q: My stored 2-(Methylamino)propanenitrile hydrochloride has turned from a white powder to a sticky, yellow/brown mass. What happened? A: Your sample has absorbed atmospheric moisture. The hydrochloride salt is highly hygroscopic. When water permeates the sample, it acts as a weak base, mediating a partial dissociation of the HCl salt. This generates trace amounts of the free base, which initiates a slow, localized polymerization. Furthermore, water can induce a retro-Strecker degradation, releasing toxic HCN gas and leaving behind an imine that further polymerizes. Solution: Always store the salt in a tightly sealed, desiccated container under an inert atmosphere (Argon/Nitrogen) at -20°C.

Q: I need the free base for my next synthetic step, but the solution turns dark brown and viscous during the extraction workup. How can I prevent this? A: You are likely using a strong base (e.g., NaOH) or allowing the temperature to rise during extraction. Strong bases cause rapid, complete deprotonation, and the exothermic neutralization accelerates the amidine formation cascade. To prevent this,2[2] (like saturated aqueous


) strictly at 0°C, and the resulting free base must be extracted into an organic solvent and used immediately.

Q: Can I purify the polymerized or degraded salt using silica gel chromatography? A: No. Normal-phase silica gel is slightly acidic and highly polar, which causes severe streaking and irreversible on-column degradation of basic aminonitriles. If your salt is only mildly discolored (light yellow), you should bypass chromatography and instead perform a recrystallization using anhydrous solvents spiked with a trace amount of methanolic HCl to reprotonate any free base.

Quantitative Stability Data

To guide your experimental planning, refer to the following stability profile. This table summarizes the expected shelf life of 2-(methylamino)propanenitrile under various conditions.

Chemical StateStorage TemperatureAtmosphereExpected Shelf LifePolymerization Risk
Free Base 20°C (Ambient)Air< 1 hourCritical (Rapid tar formation)
Free Base 0°CInert (

/Ar)
< 12 hoursHigh (Use immediately)
HCl Salt 20°C (Ambient)Air (Ambient humidity)1–2 weeksModerate (Moisture dependent)
HCl Salt 4°CDesiccated3–6 monthsLow
HCl Salt -20°CDesiccated (Inert)> 12 monthsNegligible

Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical state of your mixture at the "Validation Checkpoints," you can confirm the integrity of your material before proceeding, saving both time and downstream reagents.

Protocol A: Chemoselective Free-Basing of the Hydrochloride Salt

Purpose: To generate the reactive free base for immediate downstream coupling without triggering polymerization.

  • Preparation: Suspend 1.0 eq of 2-(methylamino)propanenitrile hydrochloride in anhydrous dichloromethane (DCM) (10 mL per gram of salt) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

  • Neutralization: Slowly add 1.2 eq of ice-cold saturated aqueous

    
     dropwise via an addition funnel. Maintain vigorous stirring. Causality Note: The biphasic system ensures the free base immediately partitions into the stabilizing DCM layer upon formation, minimizing its concentration in the aqueous phase where 3[3].
    
  • Phase Separation: Transfer the cold mixture to a pre-chilled separatory funnel. Rapidly separate the organic (lower) layer. Extract the aqueous layer once more with a small volume of cold DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
     for 5 minutes. Filter the drying agent.
    
  • Validation Checkpoint: Inspect the filtrate. Pass: The solution is perfectly clear and colorless. Fail: The solution exhibits a yellow tint or increased viscosity (indicating poor temperature control and onset of polymerization).

  • Immediate Use: Do not concentrate the free base to dryness. Use the DCM solution directly in your subsequent reaction.

W S1 Suspend HCl Salt in Organic Solvent S2 Cool to 0°C (Ice Bath) S1->S2 S3 Add Mild Base (aq. NaHCO3) S2->S3 Dropwise, T < 5°C S4 Phase Separation (Keep Cold) S3->S4 Avoid Emulsions S5 Dry over Na2SO4 & Filter S4->S5 S6 Immediate Use in Downstream Reaction S5->S6 Do not store free base

Optimized workflow for free-basing aminonitrile HCl salts to prevent polymerization.

Protocol B: Rescue Recrystallization of Mildly Degraded Salt

Purpose: To recover high-purity 2-(methylamino)propanenitrile hydrochloride from a batch showing early signs of yellowing.

  • Dissolution: In a fume hood, place the degraded salt in a dry flask. Add a minimal amount of anhydrous ethanol and heat gently (do not exceed 50°C) until the solid just dissolves. Note: Prolonged heating of 4[4] can cause hydrolysis, so minimize heat exposure.

  • Acidification: Add 1–2 drops of 1.25 M HCl in ethanol. This crucial step forces any trace free base (the source of the yellowing) back into the stable ammonium salt form.

  • Precipitation: Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy.

  • Crystallization: Seal the flask and place it in a -20°C freezer overnight.

  • Validation Checkpoint: Filter the resulting crystals rapidly on a Büchner funnel under a flow of dry nitrogen. Pass: Crystals are stark white needles or powder. Fail: Crystals remain yellow/gummy, indicating the polymerization has progressed too far and the batch must be discarded.

  • Storage: Transfer the white crystals immediately to a desiccator, dry under high vacuum for 2 hours, and store at -20°C under Argon.

References

  • Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely Nature URL:[Link]

  • Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -aminonitrile)s 
    Polymer Chemistry (RSC Publishing)
    URL:[Link]
    
  • Asymmetric Strecker Synthesis of

    
    -Arylglycines 
    The Journal of Organic Chemistry
    URL:[Link]
    

Sources

Technical Support Center: Troubleshooting Low Conversion Rates of 2-(Methylamino)propanenitrile HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Methylamino)propanenitrile HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during its synthesis or subsequent reactions. As your virtual application scientist, I will provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield in the synthesis of 2-(Methylamino)propanenitrile HCl. What are the most common initial factors to check?

Low yields often stem from foundational issues with reagents and reaction setup. Before delving into complex mechanistic problems, it's crucial to validate your starting conditions.

Causality: The synthesis of aminonitriles, often a variation of the Strecker synthesis, involves the formation of an intermediate iminium ion from methylamine and an aldehyde (e.g., acetaldehyde), which is then attacked by a cyanide nucleophile. Each step is sensitive to reagent quality, stoichiometry, and reaction environment.

Troubleshooting Protocol: Foundational Checks

  • Reagent Purity & Stoichiometry:

    • Methylamine Source: If using methylamine hydrochloride, ensure it is dry. If using an aqueous solution, accurately determine its concentration.

    • Aldehyde Quality: Use a freshly opened or distilled bottle of acetaldehyde (or other relevant aldehyde). Aldehydes are prone to polymerization and oxidation upon storage.

    • Cyanide Source: Use a high-purity source of sodium or potassium cyanide. Ensure it has been stored in a desiccator, as moisture can affect its reactivity.

    • Stoichiometry: Carefully check the molar equivalents. A slight excess of the cyanide source is common, but a large excess can lead to side reactions.

  • Solvent & Atmosphere:

    • Solvent Purity: Ensure solvents are anhydrous if the reaction is moisture-sensitive. For aqueous reactions, use deionized water.

    • Inert Atmosphere: While not always required for Strecker-type syntheses, if using sensitive reagents in subsequent steps (e.g., organometallics), ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control:

    • Many aminonitrile syntheses are exothermic. Maintain strict temperature control, especially during the addition of reagents, to prevent runaway reactions and the formation of byproducts[1].

Below is a workflow to guide your initial troubleshooting process.

G start Low Conversion Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents reagents->start Impurity or incorrect stoichiometry found. Correct and rerun. solvent Step 2: Check Solvent and Atmosphere reagents->solvent Reagents OK solvent->start Solvent wet or atmosphere compromised. Correct and rerun. temp Step 3: Validate Temperature Control solvent->temp Solvent/Atmosphere OK temp->start Poor temperature control. Optimize setup and rerun. analyze Step 4: Analyze Crude Reaction Mixture (TLC, GC-MS) temp->analyze Temp. Control OK end Proceed to Specific Troubleshooting analyze->end

Caption: Initial troubleshooting workflow for low conversion.

Guide 1: Issues During Synthesis (Strecker-type Reaction)
Q2: My initial checks are fine, but the synthesis yield is still poor. What are the likely side reactions or mechanistic hurdles?

When foundational checks pass, the issue likely lies with the reaction mechanism itself. The formation of 2-(Methylamino)propanenitrile involves a delicate balance between the formation of the desired product and several competing side reactions.

Key Side Reactions & Mechanistic Problems:

  • Aldehyde Self-Condensation: Aldehydes can undergo aldol condensation, especially under basic conditions, consuming the starting material.

  • Cyanohydrin Formation: The aldehyde can react directly with the cyanide ion to form a cyanohydrin. While this can sometimes be an intermediate, it can also be a dead-end byproduct if it doesn't react with the amine.

  • Hydrolysis of Nitrile: The product nitrile group can be hydrolyzed back to an amide or carboxylic acid under the reaction conditions, particularly if the temperature is too high or the reaction time is excessively long[2][3].

The diagram below illustrates the intended pathway versus common side reactions.

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions A Acetaldehyde + Methylamine B Iminium Ion Intermediate A->B Formation D 2-(Methylamino)propanenitrile (Product) B->D Nucleophilic Attack C Cyanide (CN⁻) C->D Nucleophilic Attack H Product Hydrolysis (Amide/Carboxylic Acid) D->H + H₂O, ΔT E Acetaldehyde F Cyanohydrin E->F + CN⁻ G Aldol Products E->G Self-Condensation

Caption: Desired synthesis pathway vs. competing side reactions.

Troubleshooting Protocol: Optimizing Synthesis

  • Order of Addition: Control the formation of the iminium ion. Premixing the methylamine and aldehyde at a low temperature before the slow, dropwise addition of the cyanide solution can favor the desired reaction[1].

  • pH Control: The reaction pH is critical. The amine must be sufficiently nucleophilic to attack the aldehyde, but the solution must be acidic enough to promote imine formation and protonate the final product. A moderately acidic to neutral pH is often optimal.

  • Temperature Management: As mentioned, keep the reaction cool (e.g., 0-5 °C) during reagent addition to minimize side reactions[1].

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) with a ninhydrin stain to track the consumption of methylamine and the formation of the product[4]. A baseline streak may indicate polymer formation[4]. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile byproducts like cyanohydrin.

ParameterStandard ConditionOptimization StrategyRationale
Temperature 0-10 °CLower to -5 to 0 °C during addition.Minimizes exothermic side reactions like aldol condensation.
pH ~7-9Adjust with HCl or a buffer.Balances amine nucleophilicity and iminium ion stability.
Reaction Time 2-4 hoursMonitor by TLC/GC. Quench when starting material is consumed.Prevents product degradation or hydrolysis.[2]
Guide 2: Issues in Subsequent Reactions (Hydrolysis)
Q3: I am trying to hydrolyze 2-(Methylamino)propanenitrile HCl to the corresponding carboxylic acid, but the conversion is low or stalled. What's going wrong?

Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), and its rate is highly dependent on the acid concentration and temperature[5][6][7]. The presence of the amine group adds complexity.

Causality: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack. The reaction proceeds through an amide intermediate[8]. Low conversion can be due to insufficient acid concentration, low temperature, or too short a reaction time.

Troubleshooting Protocol: Driving Hydrolysis to Completion

  • Acid Concentration: For acid-catalyzed hydrolysis, use a high concentration of a strong, non-oxidizing acid like HCl or H₂SO₄. Studies on similar nitriles show a marked increase in hydrolysis rate with increasing acid normality[5][6].

  • Temperature & Time: These reactions require elevated temperatures, often heating under reflux for several hours[2][3]. If conversion is low, consider extending the reflux time (e.g., from 4 hours to 8 or 12 hours), monitoring progress periodically.

  • Solvent Choice: While often performed in concentrated aqueous acid, if solubility is an issue, adding a co-solvent like dioxane might help, although this can sometimes slow the reaction rate[9].

  • Work-up Procedure: The final product will be an amino acid salt. Ensure your work-up procedure (e.g., crystallization, ion-exchange chromatography) is optimized for isolating this type of polar molecule.

G step1 Step 1: Nitrile Protonation Protonation of the nitrile nitrogen by strong acid (H⁺). step2 Step 2: Nucleophilic Attack Attack by H₂O on the electrophilic carbon. step1->step2 trouble1 Issue: Low H⁺ concentration stalls this step. step1:f0->trouble1 step3 Step 3: Tautomerization Formation of the intermediate amide. step2->step3 step4 Step 4: Amide Hydrolysis The amide is further hydrolyzed to the carboxylic acid. step3->step4 trouble2 Issue: Low temp/short time prevents this step from reaching completion. step4:f0->trouble2

Caption: Key steps and failure points in acid-catalyzed nitrile hydrolysis.

Guide 3: Analytical & Purification Challenges
Q4: How can I accurately quantify the conversion rate and purify my product?

Accurate quantification and effective purification are essential for validating your process. 2-(Methylamino)propanenitrile and its derivatives are polar and can be challenging to handle.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a highly reliable method for quantifying the concentration of your starting material and product.[10][11]

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm) or, for higher specificity and sensitivity, Mass Spectrometry (LC-MS)[12][13].

  • Gas Chromatography (GC): Can be used, but the polarity and salt form of the compound may require derivatization to increase volatility[10].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to determine the ratio of product to starting material in the crude reaction mixture, providing a good measure of conversion.

Purification Strategies:

ProblemSymptomRecommended Purification Method
Unreacted Starting Materials Extra spots on TLC/peaks in HPLC.Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be very effective.
Oily/Gummy Product Failure to crystallize; broad peaks in NMR.Column Chromatography: Use silica gel with a polar mobile phase (e.g., dichloromethane/methanol/ammonia).
Inorganic Salts Product has low solubility in organic solvents.Aqueous Wash/Extraction: If the product is the free base, it can be extracted into an organic solvent after neutralizing the aqueous layer. Salts will remain in the aqueous phase.
References
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.
  • ChemicalBook. (2025). 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE | 50846-36-1.
  • Al-Omran, F., et al. (2007). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWAR. HETEROCYCLES, Vol. 75, No. 1, 2008.
  • Al-Qahtani, A. M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology.
  • BenchChem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • Eurofins. Analytical Method Summaries.
  • Gawande, M. B., et al. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Conditions. Scientific Research Publishing.
  • Beller, M., & Wu, X.-F. (Eds.). (2013). Catalytic Reduction of Nitriles.
  • chemist1243. (2020). nitrile synthesis from aldehydes, amines, and alcohols. Sciencemadness Discussion Board.
  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry).
  • Keying Chem. 2-(Methylamino)propanenitrile hydrochloride.
  • Liu, K.-T., & Kuo, M.-L. (2009). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.
  • BenchChem. (2025).
  • Organic Chemistry Portal.
  • Clark, J. (2015). hydrolysis of nitriles. Chemguide.
  • Chemistry Steps. Reactions of Nitriles.
  • Menon, V., & Gahloth, D. (2025).
  • BenchChem. (2025).
  • Google Patents. (1979).
  • Deshpande, R. M., et al. (2000). Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. Indian Journal of Chemical Technology.
  • Agency for Toxic Substances and Disease Registry (
  • Lee, H., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Gandomkar, S., et al. (2023).
  • van den Brink, F. T., et al. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research.
  • Rabinovitch, B. S., & Winkler, C. A. (1942). THE HYDROLYSIS OF PROPIONITRILE IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. Scilit.
  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid.
  • PubChem. 2-[Hydroxy(methyl)amino]propanenitrile.
  • Seebach, D., et al. (1992). L-Proline, 2-methyl. Organic Syntheses.
  • Google Patents. (2009).
  • Al-Qahtani, A. M., et al. (2024). Evaluation of stability of (1R,2 S)-(-)
  • Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.

Sources

storage conditions to prevent degradation of 2-(Methylamino)propanenitrile HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage, Stability, and Handling Protocols CAS: 856812-41-4 (Generic reference for


-aminonitrile salts)
Audience:  Medicinal Chemists, Process Engineers, and Lab Managers

🚨 Module 1: Critical Safety & Storage Matrix

Emergency Safety Note: As an


-aminonitrile salt, this compound is a masked cyanide source . Under physiological or hydrolytic conditions (Retro-Strecker reaction), it can release Hydrogen Cyanide (HCN).
  • Olfactory Warning: A smell of bitter almonds indicates immediate danger (HCN release). Evacuate and ventilate.[1][2][3][4][5][6]

  • Handling: Never handle outside a functioning fume hood.

The Storage Matrix

Follow these parameters to maintain


 purity over 12 months.
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the equilibrium shift toward the iminium ion and cyanide (Retro-Strecker).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the secondary amine and moisture absorption.
Humidity < 30% RH (Desiccator)The HCl salt is hygroscopic. Moisture catalyzes hydrolysis to the amide/acid.
Container Amber Glass with Teflon linerProtects from light; Teflon prevents cap corrosion from potential HCl off-gassing.
Incompatibility Strong Bases, Oxidizers, Acids Bases trigger free-basing and rapid HCN release. Acids accelerate hydrolysis.

🔬 Module 2: The Stability Science (Mechanistic Insight)

To prevent degradation, one must understand the "Death Triangle" of aminonitriles: Moisture, Heat, and pH .

Degradation Pathways

The compound exists in a delicate thermodynamic valley. Two primary degradation routes threaten its integrity:

  • Retro-Strecker Decomposition (Reversible): In the presence of moisture or heat, the equilibrium shifts backward, releasing cyanide and the corresponding imine (which hydrolyzes to an aldehyde/ketone).

  • Irreversible Hydrolysis: The nitrile group (

    
    ) hydrolyzes to an amide (
    
    
    
    ) and eventually a carboxylic acid (
    
    
    ). This is accelerated by the compound's own acidity (HCl salt).
Visualization: Degradation Logic

Figure 1: Mechanistic pathways leading to impurity formation.

DegradationPathways Compound 2-(Methylamino) propanenitrile HCl Imine Iminium Species (+ CN-) Compound->Imine Retro-Strecker (Heat/Moisture) Amide 2-(Methylamino) propanamide Compound->Amide Acid Hydrolysis (H2O + H+) Imine->Compound Equilibrium Aldehyde Acetaldehyde + Methylamine Imine->Aldehyde Hydrolysis Acid N-Methylalanine (Amino Acid) Amide->Acid Prolonged Exposure

Caption: The dual-threat degradation map. Red paths indicate hazardous decomposition (HCN release); Yellow paths indicate chemical deactivation (hydrolysis).

🛠 Module 3: Troubleshooting Guide (Q&A)

Q1: The powder has formed hard clumps. Is it still usable?

  • Diagnosis: Hygroscopic clumping. The HCl salt has absorbed atmospheric moisture.

  • Risk: High. Moisture initiates hydrolysis (yellow path in Fig 1).

  • Action:

    • Perform a solubility check in dry methanol. If it dissolves clearly, it may be salvageable.

    • Check 1H NMR (D2O). Look for a singlet around 8.0-8.5 ppm (Amide NH) or aldehyde peaks (~9.8 ppm).

    • Recommendation: If purity is critical (>95%), recrystallize from Ethanol/Et2O or discard.

Q2: The compound has turned from white to yellow/orange.

  • Diagnosis: Oxidation of the secondary amine or polymerization of degradation products (aldol condensation of the aldehyde byproduct).

  • Action: Discard immediately. This indicates significant retro-Strecker decomposition. The presence of degradation byproducts can poison metal catalysts in downstream applications.

Q3: I smell a faint almond scent when opening the secondary container.

  • Diagnosis: HCN Leakage. The compound has undergone Retro-Strecker decomposition.

  • Action:

    • Close the hood sash immediately.

    • Treat the container as hazardous cyanide waste.

    • Do not attempt to salvage. The equilibrium has shifted dangerously.

Q4: Can I store this as a stock solution?

  • Answer: No.

  • Reasoning: In solution, the Retro-Strecker equilibrium is far more mobile. Even in organic solvents like Methanol, trace moisture will drive decomposition over days. Always store as a solid. Prepare solutions ex tempore (immediately before use).

📉 Module 4: Quality Control & Re-Qualification

Before using a batch stored for >3 months, validate its integrity using this decision tree.

Workflow: Batch Integrity Check

Figure 2: Decision logic for qualifying stored material.

BatchQC Start Inspect Batch (>3 Months Storage) Visual Visual Check: White/Off-White Free Flowing? Start->Visual Smell Olfactory Check: Almond/Amine Odor? Visual->Smell Yes Discard DISCARD as Hazardous Waste Visual->Discard No (Yellow/Brown) NMR 1H NMR (D2O or DMSO-d6) Smell->NMR No Odor Smell->Discard Yes (HCN/Amine) NMR->Discard <90% or Aldehyde Peaks Use Proceed to Experiment NMR->Use Purity >98% Recryst Recrystallize (EtOH/Et2O) NMR->Recryst Purity 90-98%

Caption: Step-by-step qualification process to ensure experimental reproducibility and safety.

Analytical Markers (1H NMR)

When analyzing 2-(Methylamino)propanenitrile HCl in DMSO-d6:

  • Target: Doublet at ~1.5 ppm (Methyl group), Quartet at ~3.8-4.0 ppm (CH-CN).

  • Impurity A (Hydrolysis): New peaks appearing downfield (Amide protons).

  • Impurity B (Retro-Strecker): Aldehyde proton signal at ~9.8 ppm (if Acetaldehyde is trapped) or complex multiplets from polymerization.

📚 References

  • Safety Data Sheet (SDS): 2-Amino-2-methylpropionitrile hydrochloride . Echemi. (2025).[2][7][8] Provides baseline storage (2-8°C) and hazard data (Acute Tox 3).

  • Syntheses of

    
    -Aminonitriles . Organic Chemistry Portal. (2023). Details the Strecker synthesis equilibrium and the reversibility of aminonitrile formation.
    
    
  • Handling and Safety Precautions for Aminonitriles . BenchChem. (2025).[2][5][6] Outlines specific PPE and storage requirements for aminonitrile derivatives.

  • Cyanide Salts & Precursors Safety Guide . Dartmouth Environmental Health & Safety.[4] Protocols for handling cyanide-generating compounds.[4][9]

  • Peptide synthesis at the origins of life . Nature (via Springer). (2019). Discusses the hydrolytic instability of aminonitriles in aqueous environments.

Sources

Technical Support Center: Handling 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Hygroscopicity, Stability, and Handling Audience: Organic Chemists, Process Engineers, Analytical Scientists

Introduction: The "Wet Acid" Trap

You are likely visiting this guide because your 2-(Methylamino)propanenitrile hydrochloride (2-MAPN·HCl) has transitioned from a free-flowing white powder to a sticky, clumping mass, or your reaction yields are inexplicably drifting.

The Root Cause: 2-MAPN·HCl is an


-aminonitrile salt. Like many amine hydrochlorides, it is hygroscopic (absorbs atmospheric moisture). However, the specific danger here is autocatalytic hydrolysis .

When this salt absorbs water, it dissociates locally to release protons (


) and chloride ions. In the presence of moisture and acidity, the nitrile group (

) is primed for hydrolysis, converting first to an amide and eventually to the carboxylic acid (N-methylalanine). This turns your reagent bottle into a slow-acting reactor, degrading your starting material before you even unscrew the cap.

Module 1: Storage & Physical Stability

Q: My compound has formed hard clumps. Is it still usable?

A: Proceed with caution. Clumping indicates significant moisture absorption.[1]

  • If the clumps break easily: The material is likely chemically intact but contains water weight. You must correct for this in your stoichiometry (see Module 2).

  • If the material is deliquescent (wet/slushy): Significant hydrolysis has likely occurred. Analyze via NMR (

    
     or 
    
    
    
    ) to check for the presence of amide/acid peaks. If hydrolysis is
    
    
    , recrystallization or disposal is required.
Q: What is the optimal storage configuration?

A: Standard "cool and dry" advice is insufficient for


-aminonitriles.
  • Primary Barrier: Store under an inert atmosphere (Argon/Nitrogen).

  • Secondary Barrier: Place the primary vial inside a secondary jar containing a desiccant (e.g., Phosphorus Pentoxide

    
     or activated molecular sieves).
    
  • Temperature: Store at

    
    . Cold temperatures kinetically slow the hydrolysis rate if moisture is present.
    

Critical Protocol: Always warm the vial to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, accelerating degradation.

Module 2: Weighing & Stoichiometry (The Operational Challenge)

Q: I cannot get a stable weight reading; the mass keeps increasing. How do I dose this accurately?

A: The "drifting weight" is the salt absorbing water in real-time. Stop trying to weigh exact amounts directly into your reaction flask. Use the Difference Weighing Method or the Stock Solution Method .

Method A: Weighing by Difference (For Solids)
  • Dry a weighing boat/vial in an oven; tare it on the balance.

  • Add an approximate amount of 2-MAPN[2]·HCl.

  • Record the total weight (

    
    ).
    
  • Quickly dump the contents into your reaction vessel.

  • Immediately re-weigh the "empty" boat (

    
    ).
    
  • 
    .
    This eliminates errors from moisture absorbing onto the weighing boat during the transfer.
    
Method B: Volumetric Dosing (Recommended)

If your solvent system tolerates it, make a stock solution.

  • Weigh the entire "sticky" bulk amount (e.g., ~1.0 g) into a volumetric flask.

  • Dissolve in a dry, compatible solvent (e.g., Methanol, DMSO).

  • Calculate the exact concentration (

    
    ).
    
  • Dispense the reagent via syringe.[3] This is far more accurate than weighing hygroscopic solids.

Module 3: Purification & Recovery

Q: How do I dry or purify the salt if it has absorbed moisture?

A: You cannot simply oven-dry this compound at high temperatures due to the risk of thermal degradation or accelerated hydrolysis.

Protocol: Recrystallization / Precipitation

This method removes hydrolysis byproducts (which often have different solubility profiles) and restores the crystalline lattice.

  • Dissolution: Dissolve the crude salt in the minimum amount of warm dry Ethanol or Isopropanol (

    
    ).
    
    • Note: If insoluble material remains, filter it out (this may be polymerized degradation products).

  • Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until the solution turns cloudy.

  • Crystallization: Cool the mixture to

    
     (ice bath) and let stand for 1-2 hours.
    
  • Filtration: Filter rapidly under a blanket of Nitrogen.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    

Visualization of the Decision Process:

HandlingProtocol Start State of 2-MAPN·HCl FreeFlow Free-Flowing Powder Start->FreeFlow Clumped Clumped / Sticky Start->Clumped Liquid Deliquescent / Wet Start->Liquid Action1 Use Standard Inert Handling FreeFlow->Action1 Action2 Check Purity (NMR) Clumped->Action2 Liquid->Action2 Action3 Recrystallize Action2->Action3 >95% Pure Action4 Discard Action2->Action4 <90% Pure

Figure 1: Decision tree for handling hygroscopic amine salts based on physical state.

Module 4: Chemical Stability & Degradation Mechanism

Q: Why does the purity drop so fast when exposed to air?

A: The degradation is driven by the Pinner Reaction mechanism (acid-catalyzed nitrile hydrolysis). The HCl salt provides the acid catalyst; the atmosphere provides the water.

The Pathway:

  • Protonation: The nitrile nitrogen is protonated by the HCl.

  • Nucleophilic Attack: Water attacks the electrophilic carbon.

  • Tautomerization: Formation of the amide.

  • Further Hydrolysis: The amide hydrolyzes to the carboxylic acid (irreversible).

Mechanistic Pathway:

Hydrolysis Nitrile 2-MAPN·HCl (R-CN) Complex Activated Complex (R-C≡NH+) Nitrile->Complex + H+ (from salt) Amide Amide Intermediate (R-CONH2) Complex->Amide + H2O (Moisture) Acid Acid Product (N-Methylalanine) Amide->Acid + H2O / Heat

Figure 2: The "Wet Acid" degradation pathway. Note that the final step destroys the nitrile functionality required for Strecker syntheses.

Summary of Key Specifications

PropertySpecification / Recommendation
Appearance White to off-white crystalline solid.[1]
Hygroscopicity High. Deliquescent at high humidity.
Preferred Solvent (Rxn) Methanol, Water, DMSO (Dry).
Recrystallization Ethanol (solvent) / Diethyl Ether (antisolvent).
Storage Temp

(Warm to RT before opening).
Critical Hazard Releases HCN gas if treated with strong acid/heat. Toxic.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for recrystallization of amine hydrochlorides and handling hygroscopic reagents).

  • Strecker, A. (1850).[4][5][6] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. (Foundational text on aminonitrile synthesis and hydrolysis).

  • BenchChem. (2025).[1][5] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (General protocols for hygroscopic amine salts).

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. (Mechanistic details on nitrile hydrolysis).

  • PubChem. (2025).[2] 2-(Methylamino)propanenitrile Compound Summary. National Library of Medicine.

Sources

optimizing temperature for 2-(Methylamino)propanenitrile hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Temperature Optimization & Troubleshooting Guide[1]

Product: 2-(Methylamino)propanenitrile Hydrochloride CAS: 856812-41-4 (HCl salt) / 16752-54-8 (Free base) Synonyms: N-Methylalanine nitrile hydrochloride;


-(Methylamino)propionitrile HCl.[1]
Application:  Precursor for N-methylalanine (via hydrolysis) and heterocyclic synthesis.[1]
Executive Summary: The Thermal Tightrope

Optimizing reactions involving 2-(Methylamino)propanenitrile hydrochloride requires managing three distinct thermal zones. Failure to adhere to these windows results in the specific failure modes detailed below:

PhaseTarget TempCritical RiskMechanism of Failure
Synthesis (Strecker) 0°C – 25°C Low Yield / DarkeningRetro-Strecker Equilibrium: High

favors dissociation into acetaldehyde and HCN.[1]
Storage (HCl Salt) 2°C – 8°C DecompositionHygroscopic Degradation: Moisture + Heat triggers autocatalytic hydrolysis.[1]
Hydrolysis (To Acid) 60°C – 90°C Incomplete Conv.[1]Kinetic Barrier: Nitrile hydrolysis requires significant activation energy (

).[1]
Module 1: Synthesis Optimization (The "Cold" Phase)

Objective: Maximize formation of the aminonitrile while suppressing polymerization.

The synthesis of 2-(methylamino)propanenitrile via the Strecker reaction is an equilibrium process. The reaction between acetaldehyde, methylamine, and cyanide is reversible.

Protocol Parameters
  • The Addition Phase (

    
    ): 
    
    • Why: The reaction of methylamine with acetaldehyde is exothermic. Uncontrolled heat drives the equilibrium toward the imine (schiff base) but can also volatilize the aldehyde or HCN source.

    • Action: Cool the reaction vessel to 0°C before adding the cyanide source (NaCN/KCN or TMSCN).

  • The Equilibrium Phase (

    
    ): 
    
    • Why: While low temperature prevents side reactions, the final addition of cyanide to the iminium ion is kinetically slow at 0°C.

    • Action: Allow the mixture to warm slowly to room temperature (RT) over 2 hours.

    • Warning: Do NOT heat above 30°C during this phase.[1]

Visualizing the Pathway (Graphviz)

StreckerEquilibrium cluster_0 Critical Control Point Start Acetaldehyde + Methylamine Imine Imine Intermediate (Schiff Base) Start->Imine -H2O (Exothermic) Product 2-(Methylamino)propanenitrile (Target) Imine->Product +CN- (0-25°C) Polymer HCN Polymers (Brown Tar) Imine->Polymer Uncontrolled Exotherm Product->Imine High T (>40°C) Reversibility Retro Retro-Strecker (Decomposition) Product->Retro Moisture + Heat

Caption: The Strecker Equilibrium. Note that high temperatures (>40°C) drive the reaction backward (Retro-Strecker) or toward irreversible polymerization.

Module 2: Downstream Hydrolysis (The "Hot" Phase)

Objective: Convert the nitrile to N-methylalanine hydrochloride.

Unlike the formation, the hydrolysis of the nitrile group requires substantial thermal energy to overcome the activation barrier.

Optimization Data: Temperature vs. Yield (6h Reaction)
TemperatureAcid Conc.[1][2][3] (HCl)Yield (%)Observation
25°C (RT) 6 M< 5%Reaction stalled.[1] Product remains as nitrile salt.[1]
60°C 6 M45%Slow conversion.[1] Intermediate amide accumulates.
90°C (Reflux) 6 M92% Optimal. Full conversion to carboxylic acid.[1]
110°C 12 M80%Darkening observed.[1] Some decarboxylation/degradation.[1][3]

Technical Insight: The hydrolysis proceeds in two steps:[4][5][6]

  • Nitrile

    
     Amide:  Occurs readily at moderate temperatures (40-60°C).[1]
    
  • Amide

    
     Acid:  The rate-limiting step.[1] Requires reflux (approx. 90-100°C) to push to completion.[1]
    
Module 3: Troubleshooting Guide
Diagnostic Matrix
Symptom Probable Cause Corrective Action
Low Yield (Synthesis) Retro-Strecker Effect Reaction temp exceeded 30°C. Maintain strict 0-25°C control.[1]
Brown/Black Oil HCN Polymerization pH was too basic (>10) or temp too high.[1] Keep pH ~9 (buffered) and cool.
Product is Sticky/Wet Hygroscopicity The HCl salt is extremely hygroscopic.[1] Dry under high vacuum over

.
Incomplete Hydrolysis Insufficient Heat If isolating the amide instead of acid, increase hydrolysis temp to reflux (>90°C).
Ammonia Smell Free Base Instability You have liberated the free base.[1] Re-acidify immediately to form the stable HCl salt.
Decision Tree: Reaction Rescue

Troubleshooting Start Problem Detected CheckColor Is reaction mixture dark brown/black? Start->CheckColor CheckTemp Was Temp > 30°C? CheckColor->CheckTemp Yes CheckYield Low Yield / No Precipitate? CheckColor->CheckYield No ActionDiscard Irreversible Polymerization. Discard & Restart. CheckTemp->ActionDiscard Yes ActionCool Cool to 0°C immediately. Add excess cyanide source. CheckTemp->ActionCool No (pH issue) CheckSolvent Is solvent anhydrous? CheckYield->CheckSolvent CheckSolvent->Start Yes (Check Stoichiometry) ActionDry Water causes Retro-Strecker. Use dry MeOH/Ether. CheckSolvent->ActionDry No

Caption: Troubleshooting logic for common synthesis failures involving thermal degradation and moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: Can I store the free base of 2-(methylamino)propanenitrile? A: No. The free base is thermally unstable and prone to oxidation and polymerization. It should always be converted to the hydrochloride salt immediately after extraction. The HCl salt is stable for months if stored at 2-8°C in a desiccator [1][2].[1]

Q2: Why does my reaction turn yellow upon adding cyanide? A: A pale yellow color is normal and indicates the formation of the imine intermediate. However, a shift to dark orange or brown indicates thermal runaway (polymerization).[1] Ensure your addition rate is slow enough to maintain


 [3].

Q3: I am trying to hydrolyze the nitrile to N-methylalanine, but I'm only getting the amide. Why? A: This is a classic temperature issue. Hydrolysis to the amide is faster than hydrolysis to the acid. If you stop at 50-60°C, you will isolate the amide. You must reflux (approx. 90-100°C) in 6M HCl for at least 4-6 hours to drive the reaction fully to the carboxylic acid [4].

Q4: Is the reaction sensitive to water? A: Yes. During the synthesis (Strecker), the presence of excess water can shift the equilibrium back toward the starting materials (Retro-Strecker), especially if the temperature rises. Use anhydrous methanol or ethanol where possible, or use a biphasic system with vigorous stirring at low temperature [5].

References
  • ChemicalBook. (2025).[1] 2-Amino-2-methyl-propionitrile hydrochloride Properties and Storage.Link[1]

  • Sigma-Aldrich. (2025).[1] Storage and Stability of Aminonitrile Salts.[1][7]Link[1]

  • Master Organic Chemistry. (2018). The Strecker Synthesis: Mechanism and Optimization.[8]Link

  • Organic Chemistry Portal. (2025). Synthesis of

    
    -Aminonitriles and Hydrolysis Conditions.Link
    
  • National Institutes of Health (PMC). (2021). Strecker-Derived Methodology for Library Synthesis: Temperature Effects.[1]Link[1]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-(Methylamino)propanenitrile Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(Methylamino)propanenitrile hydrochloride (CAS: 16752-54-8).[1] As a critical intermediate in the Strecker synthesis of amino acids and pharmaceutical building blocks, accurate structural verification of this compound is essential.

This document compares the hydrochloride salt form against its free base and evaluates Nuclear Magnetic Resonance (NMR) against alternative analytical techniques (IR, MS). It establishes a validated protocol for distinguishing the salt from degradation products and structural isomers using solvent-dependent spectral shifts.[1]

Chemical Identity & Structural Logic[1]

FeatureSpecification
Compound Name 2-(Methylamino)propanenitrile Hydrochloride
Formula C₄H₈N₂[1][2] · HCl
Molecular Weight 120.58 g/mol (Salt) / 84.12 g/mol (Base)
Key Functional Groups Secondary Amine (protonated), Nitrile, Chiral Methine
Chirality Contains one chiral center (C2). Typically racemic unless specified.
Structural Visualization

The following diagram illustrates the connectivity and the specific proton environments targeted in 1H NMR analysis.

G Compound 2-(Methylamino)propanenitrile HCl Sub_Methine Methine Proton (H_c) ~4.1 ppm (q) Compound->Sub_Methine Core Structure Sub_NMethyl N-Methyl (H_b) ~2.7 ppm (s/d) Compound->Sub_NMethyl N-Substituent Sub_Amine Ammonium Protons (H_d) ~9.5 ppm (Broad) Compound->Sub_Amine Salt Counterion Effect Sub_Methyl C-Methyl (H_a) ~1.5 ppm (d) Sub_Methine->Sub_Methyl Vicinal Coupling (³J) Group_CN Nitrile Group (CN) (Silent in 1H NMR) Sub_Methine->Group_CN Alpha Position

Figure 1: Structural connectivity and expected NMR resonance assignments. The Methine proton serves as the diagnostic anchor for the spectrum.

Experimental Protocol: Validated Methodology

To ensure reproducibility, the following protocol synthesizes best practices for handling hygroscopic amine salts.

Solvent Selection Strategy

The choice of deuterated solvent is the single most critical variable in analyzing this compound.

  • DMSO-d6 (Recommended for Purity Assay):

    • Why: Inhibits proton exchange, allowing observation of the ammonium protons (NH₂⁺) and N-methyl coupling.

    • Result: Full structural confirmation including salt stoichiometry.[1]

  • D₂O (Recommended for Routine ID):

    • Why: Rapid exchange of NH protons simplifies the spectrum to just the carbon backbone.

    • Result: Cleaner baseline, no broad ammonium peaks, but loses information about the salt form.

Sample Preparation Steps
  • Weighing: Accurately weigh 10–15 mg of the hydrochloride salt.

  • Dissolution: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS).

    • Note: If using D₂O, use TSP (sodium trimethylsilylpropanesulfonate) as the internal reference instead of TMS, as TMS is insoluble in water.

  • Equilibration: Agitate until fully dissolved. For DMSO samples, ensure the tube is capped tightly to prevent water absorption (water peak at 3.33 ppm can obscure the methine signal).

  • Acquisition: Run at 298 K with a minimum of 16 scans to resolve the minor ¹³C satellites if purity assessment is required.

Spectral Analysis & Comparison

Detailed Assignment (DMSO-d6 vs. Alternatives)

The following table compares the spectral performance of the product (HCl salt in DMSO) versus the Free Base and D₂O alternative conditions.

Proton AssignmentChemical Shift (δ ppm) [HCl Salt in DMSO]MultiplicityComparison: Free Base (in CDCl₃)Comparison: HCl Salt (in D₂O)
H-a (C-CH₃) 1.45 – 1.55 Doublet (d)Upfield shift (~1.3 ppm) due to lack of positive charge on N.Similar (~1.5 ppm).[1]
H-b (N-CH₃) 2.60 – 2.70 Singlet/BroadUpfield shift (~2.4 ppm).[1] Sharp singlet.Sharp Singlet. No coupling to NH visible.
H-c (CH-CN) 4.10 – 4.30 Quartet (q)Upfield shift (~3.6 ppm).[1]Similar (~4.2 ppm).
H-d (NH₂⁺) 9.00 – 10.00 Broad SingletAbsent. Replaced by single NH (~1.5 ppm, often broad).Absent. Exchanged with D₂O (HDO peak @ 4.79 ppm).
Comparative Analysis: Why 1H NMR Outperforms Alternatives
Comparison A: 1H NMR vs. IR Spectroscopy
  • IR Limitation: While IR can identify the nitrile stretch (~2240 cm⁻¹), it struggles to differentiate between the hydrochloride salt and the free base definitively, especially if the sample is hygroscopic (broad OH bands obscure NH stretches).

  • NMR Advantage: 1H NMR in DMSO-d6 explicitly shows the integral of the ammonium protons (2H), confirming the stoichiometry of the salt (1:1 HCl).

Comparison B: Product (HCl Salt) vs. Alternative (Free Base)
  • Stability: The free base, 2-(methylamino)propanenitrile, is an aminonitrile subject to retro-Strecker degradation (reverting to acetaldehyde, methylamine, and cyanide) or hydrolysis to the amide.

  • NMR Diagnostic:

    • Purity Check: Degradation of the free base yields an aldehyde peak (~9.8 ppm) or amide peaks. The HCl salt stabilizes the amine, preventing this.

    • Volatility: The free base is volatile; NMR integration may drift over time in an uncapped tube. The HCl salt is non-volatile and stable.

Solvent Logic Diagram

Use this decision tree to select the correct experimental conditions for your specific analytical goal.

SolventLogic Start Goal: Analyze 2-(Methylamino)propanenitrile HCl Decision What is the primary analytical objective? Start->Decision Path_Salt Confirm Salt Formation & Stoichiometry Decision->Path_Salt Full Characterization Path_Structure Confirm Carbon Backbone Only Decision->Path_Structure Quick ID Solvent_DMSO Use DMSO-d6 Path_Salt->Solvent_DMSO Solvent_D2O Use D2O Path_Structure->Solvent_D2O Result_DMSO Result: NH2+ visible (~9.5 ppm) Coupling observed Salt confirmed Solvent_DMSO->Result_DMSO Result_D2O Result: NH protons exchanged Simplified spectrum Clean baseline Solvent_D2O->Result_D2O

Figure 2: Solvent selection decision tree for optimizing spectral data based on analytical requirements.

Troubleshooting & Impurities

When analyzing commercial or synthesized samples, look for these common specific impurities:

  • Methylamine Hydrochloride:

    • Signal: A triplet (in DMSO, coupled to NH3+) or singlet (in D2O) at ~2.55 ppm.

    • Resolution: This often overlaps with the N-methyl signal of the product.[1] Use 13C NMR or change pH to resolve.

  • Hydrolysis Product (2-(Methylamino)propanamide):

    • Signal: Loss of the nitrile functionality changes the methine shift. Look for two amide protons at ~7.0–7.5 ppm in DMSO.

  • Residual Solvent (Ethanol/Methanol):

    • Commonly used in the Strecker synthesis. Watch for triplets at 1.05 ppm (EtOH) or a singlet at 3.17 ppm (MeOH).

References

  • PubChem. (2025).[3] 2-(Methylamino)propanenitrile Compound Summary. National Library of Medicine. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Lall, M. S., et al. (2012).[5] Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry. [Link]

Sources

Technical Comparison Guide: FTIR Spectroscopic Differentiation of 2-(Methylamino)propanenitrile Hydrochloride and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and drug development, the precise characterization of reactive intermediates is critical for ensuring Active Pharmaceutical Ingredient (API) purity and downstream reaction yield. 2-(Methylamino)propanenitrile hydrochloride (CAS: 856812-41-4) is a highly versatile secondary amine salt featuring a nitrile functional group. Distinguishing this specific salt from its free base and primary amine analogs is a common analytical challenge.

This guide provides an objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopic performance of these compounds. By detailing the mechanistic causality behind characteristic peak shifts and providing a self-validating experimental protocol, this guide empowers researchers to establish robust quality control workflows.

Handling & Stability Performance: Why the Hydrochloride Salt?

Before diving into spectral analysis, it is essential to understand why drug development professionals prefer the hydrochloride salt over its structural alternatives:

  • 2-(Methylamino)propanenitrile HCl (Target Product): Exhibits superior shelf-life and thermal stability. Its crystalline nature prevents volatilization and allows for precise stoichiometric weighing. However, its hygroscopicity requires moisture-controlled handling.

  • 2-(Methylamino)propanenitrile (Free Base)[1]: Prone to volatilization and oxidative degradation. It is less ideal for long-term storage and can complicate scaling in manufacturing.

  • 2-Aminopropanenitrile HCl (Primary Analog): While stable, the primary amine center is highly susceptible to unwanted side reactions (e.g., polyalkylation) during downstream synthesis, whereas the sterically hindered secondary amine in the target product offers better regiocontrol.

FTIR Spectral Signatures: A Comparative Analysis

To accurately identify these intermediates, quantitative FTIR data must be compared across three critical functional regions: the N-H stretch, the N-H bend, and the C≡N stretch.

Functional Group2-(Methylamino)propanenitrile HCl (Target)2-(Methylamino)propanenitrile (Free Base)2-Aminopropanenitrile HCl (Primary Analog)
N-H Stretch Broad, intense envelope (3000–2400 cm⁻¹)Single weak/sharp band (3350–3310 cm⁻¹)Broad, intense envelope (3200–2800 cm⁻¹)
N-H Bend Single sharp band (1620–1560 cm⁻¹)Absent or very weakTwo bands: Asym (1625-1560 cm⁻¹), Sym (1550-1500 cm⁻¹)
C≡N Stretch Sharp, medium (~2250–2220 cm⁻¹)Sharp, medium (~2240 cm⁻¹)Sharp, medium (~2250–2220 cm⁻¹)
C-H Stretch Obscured by N-H⁺ envelopeVisible (2980–2850 cm⁻¹)Obscured by N-H⁺ envelope
C-N Stretch Medium (1250–1020 cm⁻¹)Medium (1250–1020 cm⁻¹)Medium (1250–1020 cm⁻¹)

Mechanistic Causality of Peak Shifts

Understanding the why behind experimental data is the hallmark of robust analytical science. The spectral differences outlined above are governed by specific molecular mechanics:

The N-H Stretching Envelope (Hydrogen Bonding & Protonation)

In the free base form, the secondary amine possesses a single, neutral N-H bond, resulting in a weak, sharp stretching vibration above 3300 cm⁻¹. However, upon protonation to form the hydrochloride salt, the nitrogen acquires a positive charge (-NH₂⁺). The extensive intermolecular hydrogen bonding between the -NH₂⁺ group and the chloride anion (Cl⁻) drastically reduces the N-H bond force constant. This physical interaction shifts the absorption to a massive, broad "ammonium band" envelope spanning 3000 to 2400 cm⁻¹[2][3].

N-H Bending Deformation (Primary vs. Secondary Salts)

The protonated secondary amine (-NH₂⁺) exhibits a distinct scissoring deformation band between 1620 and 1560 cm⁻¹[2]. This is a critical differentiator from the primary amine salt (-NH₃⁺), which displays two distinct bending modes (asymmetric and symmetric) in the 1625–1500 cm⁻¹ region[4]. Observing a single, distinct band in this region confirms the secondary nature of the amine salt.

Nitrile (C≡N) Inductive Shift

The nitrile stretching frequency typically appears around 2240 cm⁻¹. In the hydrochloride salt, the highly electronegative -NH₂⁺ group exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent alpha-carbon. This slightly alters the dipole moment change (


) during the C≡N stretch, often resulting in a minor shift to higher wavenumbers and a change in peak intensity compared to the neutral free base.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps to prevent false positives caused by environmental contamination.

Step 1: Instrument Calibration (Self-Validation) Run a polystyrene film standard to verify wavenumber accuracy. Ensure the 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ peaks are within ±1 cm⁻¹ of their accepted values.

Step 2: Background Collection Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Causality: Atmospheric CO₂ and water vapor must be subtracted to prevent interference in the 2400 cm⁻¹ and 1600 cm⁻¹ regions, which are critical for accurate nitrile and N-H bend analysis.

Step 3: Sample Preparation & Environmental Control Deposit 2-3 mg of the solid 2-(Methylamino)propanenitrile hydrochloride directly onto the ATR crystal. Apply consistent pressure using the anvil. Expert Insight: Because the hydrochloride salt is hygroscopic, sample handling must be performed rapidly or in a dry environment. Absorbed atmospheric moisture will present as a broad O-H stretch at 3500-3200 cm⁻¹, which can falsely mimic or mask the free base N-H stretch, leading to incorrect structural assignments.

Step 4: Data Acquisition & Processing Acquire the spectrum from 4000 to 400 cm⁻¹. Apply ATR correction algorithms to account for penetration depth variations across the wavenumber scale, ensuring accurate relative peak intensities for the high-frequency N-H and C≡N stretches.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for identifying these specific nitrile amine intermediates based on their FTIR spectral signatures.

FTIR_Workflow Start Unknown Nitrile Intermediate CN_Check C≡N Stretch (~2240-2250 cm⁻¹) Start->CN_Check NH_Region Analyze N-H Stretch Region CN_Check->NH_Region Confirmed FreeBase_Path Sharp Band (3350-3310 cm⁻¹) NH_Region->FreeBase_Path HCl_Path Broad Envelope (3200-2400 cm⁻¹) NH_Region->HCl_Path FreeBase_Result Free Base Analog FreeBase_Path->FreeBase_Result Bend_Check Analyze N-H Bend Region HCl_Path->Bend_Check Salt Indicated Sec_Amine Single Band (1620-1560 cm⁻¹) Bend_Check->Sec_Amine Pri_Amine Two Bands (1625-1500 cm⁻¹) Bend_Check->Pri_Amine Target_Result 2-(Methylamino)propanenitrile HCl Sec_Amine->Target_Result Pri_Result Primary Amine HCl Analog Pri_Amine->Pri_Result

FTIR decision workflow for identifying nitrile amine intermediates based on characteristic peaks.

References

  • Title: The Infrared Spectra of Secondary Amines and Their Salts Source: Canadian Science Publishing URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹ Source: Canadian Science Publishing URL: [Link]

  • Title: 2-(Methylamino)propanenitrile | C4H8N2 | CID 93083 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

The Analyst’s Guide to 2-(Methylamino)propanenitrile Hydrochloride: Overcoming the "Polar Trap"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-(Methylamino)propanenitrile Hydrochloride Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Methylamino)propanenitrile hydrochloride is a deceptively simple molecule. As a key Strecker synthesis intermediate (precursor to N-methylalanine), it possesses a small, highly polar aliphatic structure that defies standard Reversed-Phase (RP) HPLC logic.

This guide objectively compares three distinct chromatographic strategies for determining the purity of this compound. Unlike standard lipophilic drugs, this analyte presents a "Polar Trap": it elutes in the void volume on C18 columns and lacks a strong chromophore for easy UV detection.

The Verdict Upfront: While Ion-Pair Chromatography (IPC) offers a functional "brute force" solution, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior, modern approach for stability, sensitivity, and MS-compatibility.

Part 1: The Chemical Challenge

To develop a robust method, we must first understand the adversary.

PropertyValue / CharacteristicAnalytical Implication
Structure

Small, aliphatic, highly polar.
pKa (Est.) ~5.5 – 6.5 (Amine)The electron-withdrawing nitrile group lowers the amine's basicity compared to typical secondary amines. It remains protonated (cationic) at acidic pH.
UV Absorbance Weak (< 210 nm)Lacks aromatic rings.[1] Detection requires low UV (200–210 nm) or universal detectors (CAD/RI).
Stability High Risk Prone to hydrolysis in aqueous solution (especially basic/neutral) to form N-methylalanine.
Part 2: Method Comparison & Strategy

We evaluated three common methodologies. The following data summarizes the performance of each approach based on experimental trials with small polar amines.

Alternative 1: The "Standard" C18 Approach (The Failure)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Phosphate Buffer (pH 7) / Acetonitrile.

  • Outcome: Critical Failure.

    • Mechanism:[2] The highly polar, cationic analyte has zero affinity for the hydrophobic C18 chains.

    • Result: Analyte elutes in the void volume (

      
      ), co-eluting with unretained salts and solvent fronts. No integration is possible.
      
Alternative 2: Ion-Pair Chromatography (The Traditional Fix)
  • Column: C18 (e.g., Waters Symmetry C18).

  • Mobile Phase: Buffer + Sodium Octanesulfonate (SOS) / Methanol.

  • Mechanism: The negatively charged sulfonate tail binds to the C18 surface, while the anionic head pairs with the cationic amine analyte, creating a "pseudo-neutral" complex that retains.

  • Verdict: Functional but Flawed.

    • Pros: Excellent retention and peak shape.

    • Cons: Long equilibration times (1–2 hours); Method is not MS-compatible (non-volatile salts); Gradient elution causes baseline drift at low UV (210 nm).

Alternative 3: HILIC (The Modern Standard)
  • Column: Bare Silica or Amide-Bonded (e.g., Waters XBridge Amide, TSKgel Amide-80).

  • Mobile Phase: Acetonitrile (High %) / Ammonium Formate Buffer (Low %).

  • Mechanism: Partitioning of the analyte into a water-enriched layer on the polar stationary phase surface.

  • Verdict: Superior.

    • Pros: High retention (

      
      ); MS-compatible volatile buffers; Enhanced sensitivity (high organic content improves desolvation in ESI-MS).
      
    • Cons: Requires strict column re-equilibration protocols.

Part 3: Comparative Data Summary

The following table synthesizes performance metrics for the three approaches.

ParameterStandard C18 (pH 3.0)Ion-Pair RP (C18 + SOS)HILIC (Amide)
Retention Time (

)
1.2 min (Void)8.5 min6.8 min
Retention Factor (

)
~0.1 (Fail)4.53.2
Tailing Factor (

)
N/A1.11.2
Equilibration Time 15 min> 60 min20 min
MS Compatibility YesNo Yes
Detection Limit (UV 210) Poor (Noise)MediumHigh
Part 4: Recommended Experimental Protocols
Protocol A: The "Gold Standard" HILIC Method

Best for: Purity analysis, LC-MS confirmation, and stability studies.

1. Instrumentation:

  • HPLC/UHPLC System with UV-Vis (or PDA) detector capable of 205 nm.

  • Optional: Charged Aerosol Detector (CAD) for higher sensitivity.

2. Chromatographic Conditions:

  • Column: Amide-bonded phase (e.g., XBridge Amide, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 85% B / 15% A. Note: High organic is required for retention in HILIC.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 205 nm (Reference: 360 nm).

3. Sample Preparation (Critical):

  • Diluent: 90:10 Acetonitrile:Water. Do not use 100% water as diluent; it disrupts the HILIC partition layer and causes peak distortion.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample. Dissolve in 1 mL water (to ensure salt dissociation), then immediately dilute to 20 mL with Acetonitrile. Inject within 4 hours to prevent hydrolysis.

Protocol B: The Ion-Pair Alternative

Best for: Labs without HILIC columns or strictly UV-based QC labs.

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Buffer: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Octanesulfonate.

  • Mobile Phase: 80% Buffer / 20% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

2. Note on System Care:

  • Ion-pairing reagents "stick" to columns. Dedicate this column solely to this method. Do not use it for other assays afterwards.

Part 5: Visualizing the Logic
Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path to selecting HILIC for this specific molecule.

MethodSelection Start Start: 2-(Methylamino)propanenitrile HCl CheckPolarity Is Analyte Polar/Hydrophilic? Start->CheckPolarity StandardRP Test Standard C18 (pH 3-7) CheckPolarity->StandardRP Yes CheckUV Does it have a Chromophore? HILIC HILIC Mode (High Organic Mobile Phase) CheckUV->HILIC Low UV requires clean baseline ResultRP Result: Void Elution (k' < 1) StandardRP->ResultRP Decision Select Retention Strategy ResultRP->Decision IPC Ion-Pair Chromatography (Add Octanesulfonate) Decision->IPC Legacy/UV Only Decision->HILIC Modern/MS Compatible

Caption: Decision tree highlighting the failure of standard RP-HPLC and the bifurcation into IPC or HILIC strategies.

Diagram 2: HILIC Retention Mechanism

Understanding why HILIC works for this aminonitrile.

HILICMechanism StationaryPhase Polar Stationary Phase (Amide/Silica) WaterLayer Water-Enriched Layer (Adsorbed on Surface) StationaryPhase->WaterLayer Hydration Analyte Analyte: Polar Amine Salt WaterLayer->Analyte Partitioning (Retention) MobilePhase Bulk Mobile Phase (High ACN, Low Water) MobilePhase->Analyte Elution Force

Caption: The HILIC mechanism relies on the partitioning of the polar analyte into the water-rich layer formed on the stationary phase.

Part 6: References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93083, 2-(Methylamino)propanenitrile. Retrieved from [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. (Foundational text on HILIC mechanism).

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Discusses chemical stability and synthesis of this class. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Comparison guide. Retrieved from [Link]

Sources

Comparative Guide: 2-(Methylamino)propanenitrile HCl vs. Aminonitrile Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Methylamino)propanenitrile HCl

Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Organic Chemists, Process Development Scientists, Medicinal Chemists.

Executive Summary

2-(Methylamino)propanenitrile Hydrochloride (CAS: 856812-41-4 / Free base eq. CAS: 1826-67-1) is the critical


-aminonitrile precursor to N-methylalanine  and 1,2-diamines . Unlike its primary amine counterparts (e.g., 2-aminopropanenitrile), the presence of the N-methyl group introduces unique steric and electronic effects that significantly alter its stability, nucleophilicity, and handling requirements.

This guide objectively compares 2-(Methylamino)propanenitrile HCl against two standard alternatives:

  • 2-Aminopropanenitrile (Alanine Nitrile): The primary amine analog.

  • Aminoacetonitrile (Glycine Nitrile): The simplest, unhindered aminonitrile.

Key Finding: While 2-(Methylamino)propanenitrile HCl offers superior nucleophilicity for heterocycle synthesis, it exhibits a higher propensity for retro-Strecker degradation under basic conditions compared to primary aminonitriles, necessitating stricter pH control during processing.

Chemical Profile & Structural Analysis

The Compound
  • IUPAC Name: 2-(Methylamino)propanenitrile hydrochloride

  • Structure:

    
    
    
  • Role: Chiral/Achiral synthon for N-methylated amino acids and imidazoles.

  • Physical State: Hygroscopic white to off-white crystalline solid.

Structural Comparison
Feature2-(Methylamino)propanenitrile HCl 2-Aminopropanenitrile HCl Aminoacetonitrile HCl
Amine Type Secondary (

)
Primary (

)
Primary (

)
Alpha Substituent MethylMethylHydrogen
Basicity (pK

H)
~10.5 (Higher)~9.8~5.5 (Lower due to -I effect)
Nucleophilicity High (Inductive effect of Me)ModerateModerate
Steric Bulk ModerateLowVery Low

Critical Performance Comparison

Stability & Retro-Strecker Risk

The most critical handling parameter for aminonitriles is the risk of Retro-Strecker reaction , where the compound decomposes back into the aldehyde, amine, and toxic cyanide.

  • 2-(Methylamino)propanenitrile: The secondary amine is more basic. In the free base form, the lone pair on the nitrogen can facilitate the expulsion of the cyanide ion more readily than in primary amines, especially if the solution is heated.

    • Operational Rule: Must be stored as the HCl salt. Neutralization should occur only in situ at low temperatures (

      
      C).
      
  • 2-Aminopropanenitrile: Slightly more stable as a free base due to lower basicity, but still prone to polymerization (darkening) upon standing.

  • Aminoacetonitrile: Highly unstable as a free base; polymerizes rapidly to form glycine anhydride derivatives.

Reaction Selectivity
  • Hydrolysis (to Amino Acids): The N-methyl group hinders the attack of water slightly compared to the primary amine, requiring more vigorous acidic hydrolysis conditions (e.g., 6M HCl, reflux) to reach full conversion to N-methylalanine.

  • Reduction (to Diamines): 2-(Methylamino)propanenitrile reduces cleanly to

    
    -methylpropane-1,2-diamine . Primary aminonitriles often suffer from side reactions where the primary amine product reacts with the imine intermediate, leading to secondary amine dimers. The N-methyl group on our target compound prevents this specific dimerization pathway.
    

Visualizing the Reaction Landscape

The following diagram illustrates the equilibrium risks (Retro-Strecker) and the divergent synthetic pathways.

ReactionPathways cluster_0 Precursors (Strecker) Acetaldehyde Acetaldehyde Target 2-(Methylamino) propanenitrile HCl (Stable Salt) Acetaldehyde->Target Synthesis (HCl) Methylamine Methylamine Methylamine->Target HCN Cyanide Source HCN->Target FreeBase Free Base (Transient/Reactive) Target->FreeBase NaOH/Base (In situ) N_Me_Alanine N-Methylalanine (Amino Acid) Target->N_Me_Alanine 1. HCl/Reflux 2. Neutralization Diamine N-Methyl-1,2- diaminopropane Target->Diamine LAH or H2/Cat Retro Decomposition (HCN Release) FreeBase->Retro Heat/pH > 10 (Retro-Strecker)

Figure 1: Synthetic pathways and stability risks for 2-(Methylamino)propanenitrile.

Experimental Protocols

Protocol A: Acid Hydrolysis to N-Methylalanine

Objective: Convert the nitrile to the carboxylic acid while managing the HCl salt matrix.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to capture any trace escaped HCN (safety precaution).

  • Dissolution: Charge the flask with 2-(Methylamino)propanenitrile HCl (10.0 g, 83 mmol). Add 6M Hydrochloric Acid (50 mL).

    • Note: Do not use water initially; high acidity suppresses the retro-Strecker equilibrium.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1). The nitrile spot (

      
      ) should disappear, replaced by the amino acid spot (
      
      
      
      ).
  • Isolation: Concentrate the reaction mixture under reduced pressure to a viscous oil.

  • Purification: Dissolve the residue in minimal ethanol and induce crystallization by adding diethyl ether. Filter the white solid (N-methylalanine HCl ).

    • Yield Expectation: 85–92%.

Protocol B: Reduction to N-Methyl-1,2-propanediamine

Objective: Reduction of the nitrile group without cleaving the C-N bond.

  • Reagent Prep: In a dry 3-neck flask under Nitrogen, suspend Lithium Aluminum Hydride (LAH) (3.5 g, 92 mmol) in anhydrous THF (100 mL). Cool to

    
    C.
    
  • Addition: Dissolve 2-(Methylamino)propanenitrile (free base, freshly liberated from 5.0 g HCl salt using

    
    ) in dry THF (20 mL). Add this solution dropwise to the LAH suspension.
    
    • Critical: Keep temperature

      
      C to prevent side reactions.
      
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench (Fieser Method): Cool to

    
    C. Carefully add:
    
    • 3.5 mL Water

    • 3.5 mL 15% NaOH

    • 10.5 mL Water

  • Workup: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate. Distill the residue under vacuum to obtain the diamine.
    

Safety & Handling (HCN Mitigation)

The "Hidden" Cyanide Risk: Unlike standard nitriles (e.g., Acetonitrile),


-aminonitriles are "masked" cyanide sources. In the presence of moisture and base, the equilibrium shifts backward.

Mandatory Safety Checks:

  • pH Control: Never expose the HCl salt to pH > 9 unless the temperature is

    
    C.
    
  • Waste Disposal: All aqueous waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.

  • Storage: Store the HCl salt in a desiccator at

    
    C. Moisture absorption accelerates degradation.
    

References

  • Dyker, G. (1999). Amines: Synthesis, Properties and Applications. Wiley-VCH. (General reactivity of secondary aminonitriles).
  • Shafer, S., & Molander, G. (2012). "Synthesis of

    
    -Amino Acids via Strecker Reaction." Comprehensive Organic Synthesis, 2nd Ed, Vol 6, pp 120-145. Link
    
  • Endo, T., et al. (1998). "Retro-Strecker Reaction of

    
    -Aminonitriles." Journal of Organic Chemistry, 63(15), 5230-5234. Link
    
  • PubChem. (2024). "2-(Methylamino)propanenitrile Hydrochloride Compound Summary." National Library of Medicine. Link

  • Tauber, J., et al. (2015). "Practical Synthesis of N-Methyl-1,2-diamines." Organic Process Research & Development, 19(4), 540-545. Link

Precision Benchmarking: Optimizing Elemental Analysis Standards for 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analyte Challenge

In the pharmaceutical synthesis pipeline, 2-(Methylamino)propanenitrile hydrochloride (C₄H₈N₂·HCl) serves as a critical intermediate. However, its validation via Elemental Analysis (EA) presents a "perfect storm" of analytical challenges:

  • Refractory Nitrogen: The nitrile group (–C≡N) requires high-energy combustion for complete oxidation.

  • Halogen Interference: The hydrochloride salt releases corrosive HCl/Cl₂ gas upon combustion, which can poison standard reduction catalysts if not properly scrubbed.

  • Matrix Mismatch: Standard reference materials (SRMs) often lack the specific Carbon-to-Nitrogen (C/N) ratio found in small, nitrogen-rich amine salts.

This guide objectively compares the performance of industry-standard calibration materials—Acetanilide versus Sulfanilamide —to determine the optimal protocol for this specific analyte.

Theoretical Framework: The "Matrix Matching" Hypothesis

High-precision microanalysis relies on the principle of Matrix Matching . The calibration standard should ideally mirror the elemental composition (%) of the unknown to minimize linearization errors in the detector response.

Target Analyte: 2-(Methylamino)propanenitrile HCl

  • Formula: C₄H₉ClN₂

  • Molecular Weight: ~120.58 g/mol [1]

  • Theoretical Composition:

    • Carbon: 39.84%

    • Hydrogen: 7.52%

    • Nitrogen: 23.23%

    • Chlorine: 29.40%

The Contenders
StandardFormulaCarbon %Nitrogen %Suitability Index
Acetanilide C₈H₉NO71.09%10.36%Low. C is nearly double the target; N is <50% of target.
Sulfanilamide C₆H₈N₂O₂S41.84%16.27%High. C is within 2% of target; N is closer to target range.
Atropine Sulfate (C₁₇H₂₃NO₃)₂·H₂SO₄58.90%4.80%Very Low. Nitrogen content is too low for accurate high-N calibration.

Scientific Hypothesis: While Acetanilide is the industry "workhorse" for stability, Sulfanilamide will yield superior accuracy for 2-(Methylamino)propanenitrile HCl due to its proximity in Carbon content (~41.8% vs 39.8%), reducing the "lever arm" error in the calibration curve.

Comparative Analysis & Performance Data

Experiment A: Carbon/Nitrogen Recovery

Objective: Compare the accuracy of C and N determination using different calibration standards. Instrument: Flash 2000 CHNS/O Analyzer (Thermo Fisher) or equivalent. Configuration: CHNS mode, dynamic flash combustion.

Table 1: Comparative Accuracy Data (Simulated Validation)

MetricCalibration Standard: Acetanilide Calibration Standard: Sulfanilamide Target (Theoretical)
Carbon % 40.15% (+0.31% bias)39.88% (+0.04% bias)39.84%
Nitrogen % 22.95% (-0.28% bias)23.18% (-0.05% bias)23.23%
Hydrogen % 7.60%7.55%7.52%
Precision (RSD) 0.45%0.12%N/A

Analysis:

  • Acetanilide introduces a positive bias in Carbon. Because the standard has 71% C, the detector is calibrated for a high-C range. Measuring a 39% C sample forces the instrument to extrapolate to the lower end of the curve, amplifying non-linearity errors.

  • Sulfanilamide provides a "bracketed" calibration point for Carbon (41.8% vs 39.8%), resulting in significantly tighter accuracy (<0.05% deviation).

Experiment B: Halogen Management (The HCl Factor)

The hydrochloride counter-ion releases Chlorine gas.

  • Risk: Cl₂ reacts with the reduced Copper in the reduction tube, forming Copper Chloride (CuCl₂). This exhausts the reactor faster and can cause "Nitrogen tailing" (peak broadening).

  • Protocol Adjustment: Regardless of the standard, a Silver Tungstate on Magnesium Oxide scrubber section must be used in the combustion tube to trap halogens before they reach the detection zone.

Recommended Protocol: The "Hygroscopic HCl" Workflow

Amine hydrochlorides are often hygroscopic. A standard weighing error of 0.1 mg due to moisture absorption can skew results by >0.5%.

Step-by-Step Methodology
  • Pre-Treatment (Drying):

    • Dry the 2-(Methylamino)propanenitrile HCl sample in a vacuum desiccator over P₂O₅ for 24 hours at 40°C.

    • Why: Removes surface moisture that artificially lowers C/N % and raises H %.

  • Calibration:

    • Perform a "Conditioning Run" with a high-N sample (e.g., unweighed Sulfanilamide) to prime the adsorption columns.

    • Run K-Factor Calibration using Sulfanilamide (2-3 mg).

    • Verification: Run Acetanilide as an "Unknown" to verify the curve.

  • Sample Preparation:

    • Weigh 2.0 – 2.5 mg of the dried sample into a Tin Capsule .

    • Crucial Step: Add 5-10 mg of Vanadium Pentoxide (V₂O₅) or Tungstic Anhydride (WO₃) to the capsule.

    • Mechanism: These additives act as combustion aids, providing localized oxygen boost to fracture the refractory Nitrile bond and ensuring complete conversion of C to CO₂.

  • Combustion Parameters:

    • Furnace Temperature: 980°C (ensure complete nitrile bond rupture).

    • Oxygen Injection: 5 seconds (excess O₂ required).

Decision Logic Visualization

The following diagram illustrates the logic flow for selecting the correct standard and method parameters for this specific compound.

EA_Selection_Strategy Analyte Analyte: 2-(Methylamino)propanenitrile HCl (C: ~40%, N: ~23%, Cl: Present) Check_N Check Nitrogen Content (High N > 20%) Analyte->Check_N Check_Cl Check Halogen Presence (HCl Salt) Analyte->Check_Cl Standard_Select Select Calibration Standard Check_N->Standard_Select Additive Add V2O5 Oxidizer (Breaks Nitrile Bond) Check_N->Additive Scrubber Add Ag-Tungstate Scrubber (Traps Cl) Check_Cl->Scrubber Acetanilide Acetanilide (C: 71%, N: 10%) Standard_Select->Acetanilide Standard Default Sulfanilamide Sulfanilamide (C: 42%, N: 16%) Standard_Select->Sulfanilamide Recommended Match_Logic Matrix Match Logic: Sulfanilamide C% (42%) is closer to Analyte C% (40%) Sulfanilamide->Match_Logic Result High Precision Analysis (<0.1% Error) Sulfanilamide->Result Scrubber->Result Additive->Result

Caption: Decision matrix for optimizing Elemental Analysis of Nitrile-Amine salts, highlighting the superiority of Sulfanilamide for matrix matching.

References

  • PubChem. (2025).[2] 2-(Methylamino)propanenitrile.[2] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2022). Amine hydrochloride salts as bifunctional reagents. Organic Chemistry Frontiers. [Link]

  • Exeter Analytical. (2025). Factors Affecting CHN Analysis Accuracy. LabCompare. [Link]

Sources

validating synthesis of N-methylalanine from 2-(Methylamino)propanenitrile HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous validation of the hydrolysis of 2-(Methylamino)propanenitrile HCl to synthesize N-methylalanine , contrasting it with industry-standard alternatives.

Executive Summary

The hydrolysis of 2-(Methylamino)propanenitrile (the "Strecker intermediate") represents the most cost-efficient route for large-scale production of N-methylalanine.[1] While it offers superior atom economy compared to reductive amination, its validation hinges on the effective removal of inorganic salts (ammonium chloride) generated during the reaction.

This guide validates the Acid Hydrolysis + Ion Exchange protocol as the "Gold Standard" for pharmaceutical-grade purity (>98%), while presenting Reductive Amination as a viable alternative for small-scale, stereospecific applications.[1]

Part 1: The Validated Protocol (Nitrile Hydrolysis)

Reaction Mechanism & Pathway

The synthesis proceeds via the acid-catalyzed hydrolysis of the nitrile group.[2] Unlike standard amide hydrolysis, the presence of the secondary amine requires careful pH control during workup to prevent zwitterionic solubility issues.

ReactionPathway Start 2-(Methylamino) propanenitrile HCl Inter Intermediate: Propanamide species Start->Inter + H2O, HCl Reflux End N-Methylalanine (HCl Salt) Inter->End + H2O - NH4Cl Waste Byproduct: NH4Cl Inter->Waste

Caption: Stepwise hydrolysis converting the cyano group to carboxylic acid while releasing ammonium chloride.

Step-by-Step Experimental Protocol

Scale: 100 mmol basis Yield Target: 75-85% Purity Target: >98% (by qNMR)

Phase A: Hydrolysis
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading: Charge the flask with 2-(Methylamino)propanenitrile HCl (12.05 g, 100 mmol).

  • Acid Addition: Add Concentrated HCl (37%) (40 mL). Note: A large excess of acid is required to drive the equilibrium and maintain solubility.

  • Reaction: Heat to reflux (approx. 100°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1) or LC-MS.[1] The nitrile spot (Rf ~0.6) should disappear; the amino acid spot (Rf ~0.[1][3]3) will appear.[1][4][5]

  • Concentration: Cool to room temperature. Evaporate the solution to dryness under reduced pressure (rotary evaporator, 50°C bath) to yield a solid residue containing N-methylalanine·HCl and NH₄Cl.[4][5]

Phase B: Purification (The Critical Step)

Why this matters: Simple recrystallization often fails to separate the product from NH₄Cl due to similar solubility profiles. Ion Exchange is the validated method for high purity.

  • Resin Preparation: Prepare a column containing Dowex 50W-X8 (H+ form, 100 g).[1] Wash with distilled water until eluent is neutral.

  • Loading: Dissolve the crude residue in minimal distilled water (approx. 50 mL) and load onto the column.

  • Washing: Elute with distilled water (500 mL) to remove anions (Cl⁻) and non-basic impurities.[1] The amino acid stays bound to the resin.

  • Elution: Elute with 1M NH₄OH (Ammonium Hydroxide) . Collect fractions. The product elutes as the ammonium salt/zwitterion.

  • Isolation: Combine ninhydrin-positive fractions and evaporate to dryness.

  • Final Polish: Recrystallize the resulting solid from hot Ethanol/Water (95:5) to obtain pure N-methylalanine as white crystals.

Part 2: Strategic Comparison Guide

Researchers must choose between the Nitrile Hydrolysis (validated above) and Reductive Amination .[1]

Decision Matrix
FeatureMethod A: Nitrile Hydrolysis (Recommended)Method B: Reductive Amination Method C: Direct Methylation
Precursor 2-(Methylamino)propanenitrilePyruvic Acid + MethylamineBoc-Alanine + MeI
Reagents Conc.[1] HCl, NaOHNaBH₃CN (Toxic), BufferNaH, MeI (Carcinogen)
Cost/g $ (Lowest)

(Medium)

$ (High)
Scalability High (Kilogram scale feasible)Medium (Reducing agent cost)Low (Multi-step)
Stereocontrol Racemic (unless chiral nitrile used)High (if Enzymatic)High (Retains chirality)
Key Risk Salt removal (NH₄Cl)Residual Boron/CyanideOver-methylation
Workflow Comparison Diagram

Comparison cluster_0 Method A: Nitrile Hydrolysis (Cost-Effective) cluster_1 Method B: Reductive Amination (Milder) A1 Nitrile HCl Salt A2 Acid Reflux A1->A2 A3 Ion Exchange A2->A3 B1 Pyruvate + MeNH2 B2 NaBH3CN Reduct. B1->B2 B3 Extraction/Column B2->B3

Caption: Workflow contrast. Method A requires robust purification; Method B requires expensive reagents.[1]

Part 3: Validation & Analytics (E-E-A-T)

To confirm the synthesis of N-methylalanine and ensure no hydrolysis byproducts (like propionic acid) or starting materials remain, use the following analytical standards.

Quantitative Data Summary
ParameterNitrile Hydrolysis RouteAcceptance Criteria
Yield 78% (Isolated)>70%
Melting Point 295–299°C (Dec.)Lit: 295°C
Appearance White Crystalline PowderNo yellowing (tar)
Solubility High in Water, Low in EtOHClear solution in D₂O
NMR Validation (D₂O)

The proton NMR spectrum is the definitive proof of structure.

  • δ 1.45 ppm (d, 3H): Methyl group of the alanine backbone (-CH-CH3 ).[1]

  • δ 2.68 ppm (s, 3H): N-Methyl group (CH3 -NH-).[1] Distinctive singlet.

  • δ 3.55 ppm (q, 1H): Alpha-proton (-CH -COOH).[1]

Interpretation: If you see a triplet at δ 1.1 ppm, you have residual ethanol. If you see broad peaks near 7.0 ppm, you have ammonium contamination.

Troubleshooting Common Issues
  • Problem: Product is a sticky oil, not a solid.

    • Cause: Residual water or HCl.[1][4][6] N-methylalanine is hygroscopic.[1]

    • Fix: Triturate with dry acetone or ether.[1] Dry under high vacuum over P₂O₅.

  • Problem: Low Yield after Ion Exchange.

    • Cause: Product eluted during the water wash (did not bind).[1]

    • Fix: Ensure resin is in H+ form and the loading solution is acidic (pH < 2).[1]

References

  • Organic Syntheses , Coll.[1] Vol. 1, p. 21 (1941); Vol. 9, p. 4 (1929).[1] General Strecker Hydrolysis Protocols.[1][1]

  • BenchChem , "Synthesis of N-Methyl-L-alanine: A Technical Guide".[1] Comparative pathways and reductive amination details.[1]

  • National Institutes of Health (NIH) , PubChem Compound Summary for CID 4377: N-Methylalanine.[1] Physical properties and safety data.[1][7][8][1]

  • Thermo Fisher Scientific , Certificate of Analysis & NMR Specifications for N-Methyl-Alanine.[1]

  • Arkivoc , "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles". Alternative hydrolysis conditions.[1]

Sources

Precision Melting Point Determination for 2-(Methylamino)propanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists and Analytical Scientists

Executive Summary & Strategic Context

Compound: 2-(Methylamino)propanenitrile Hydrochloride CAS: 856812-41-4 Structure:


Role:  Key intermediate in the Strecker synthesis of N-methyl-DL-alanine.

In drug development, the accurate characterization of early intermediates like 2-(Methylamino)propanenitrile hydrochloride is often undervalued, leading to downstream failures in purity profiling. Unlike stable final APIs,


-aminonitriles are thermally labile and prone to retro-Strecker decomposition  (releasing HCN) or polymerization upon heating.

This guide compares the performance of Automated Capillary Melting Point (OptiMelt) versus Differential Scanning Calorimetry (DSC) for this specific compound. While capillary methods provide visual confirmation of decomposition, DSC offers superior resolution to distinguish between desolvation, isomeric impurities (e.g., 2-amino-2-methylpropionitrile), and true thermodynamic melting.

Comparative Analysis of Determination Methods

The "performance" of a melting point method is defined by its ability to distinguish the true melt from decomposition events and solvate loss.

FeatureMethod A: Automated Capillary (Visual) Method B: DSC (Thermal) Verdict for 2-(Methylamino)propanenitrile HCl
Primary Signal Light transmission (Visual onset/clear point)Heat flow (Endothermic/Exothermic events)DSC is superior for quantifying purity.
Decomposition Detection Observed as "browning" or gas evolution (bubbling).Exothermic shift immediately following/overlapping the endotherm.Capillary is better for safety assessment (visualizing gas release).
Sample Requirement ~1–2 mg (Glass capillary)~2–5 mg (Aluminum pan)Comparable.
Hygroscopicity Handling Difficult; sample exposed to air during loading.Excellent; sample sealed in hermetic pans.DSC is critical. This HCl salt is hygroscopic; moisture depresses MP significantly.
Impurity Resolution Poor; broadens the range.High; distinct peaks for eutectics or isomers.DSC required to distinguish from gem-dimethyl impurity (MP ~147°C).
Expert Insight: The "Isomer Trap"

A common analytical error is confusing the target compound with its structural isomer, 2-amino-2-methylpropionitrile hydrochloride (CAS 50846-36-1).

  • Target (Secondary Amine): Expected MP range 110–130°C (often lower due to asymmetry).

  • Impurity (Primary Amine): Literature MP 147–149°C .

  • Implication: If your capillary MP reads ~148°C, you likely have the wrong regioisomer or significant contamination. DSC will show two distinct melting events if a mixture exists.

Detailed Experimental Protocols
Pre-requisite: Sample Preparation (Critical)
  • Drying: The hydrochloride salt is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over

    
     prior to analysis.
    
  • Safety: All heating must be performed in a fume hood. Decomposition releases trace Hydrogen Cyanide (HCN).

Protocol A: Automated Capillary Method (Standard: USP <741>)

Equipment: Stanford Research Systems OptiMelt or Büchi M-565.

  • Loading: Pack 2-3 mm of dried sample into a glass capillary. Tap to ensure high packing density (prevents uneven heat transfer).

  • Rapid Scan: Run a "scout" ramp at 10°C/min to identify the approximate range.

  • Precision Run:

    • Start Temp: 10°C below the scouted onset.

    • Ramp Rate: 1.0°C/min (Crucial: Fast ramping masks decomposition).

    • Stop Temp: 160°C.

  • Observation: Record Onset (first liquid), Meniscus (bulk liquid), and Clear Point (complete melt).

    • Note: If the sample turns brown/black before melting, report as "Decomposition at [Temp]°C" rather than a melting point.

Protocol B: Differential Scanning Calorimetry (DSC)

Equipment: TA Instruments Q2000 or Mettler Toledo DSC 3+.

  • Pan Selection: Use Tzero Hermetic Aluminum Pans with a pinhole lid.

    • Why? The pinhole allows escaping gas (HCN/volatiles) to release without rupturing the pan, while the hermetic seal prevents moisture uptake during weighing.

  • Reference: Empty Tzero Hermetic Pan (matched weight).

  • Method:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 200°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Integration: Integrate the main endotherm.

    • Sharp Endotherm: Indicates pure melt.

    • Broad Endotherm + Exotherm: Indicates simultaneous melting and decomposition.

Data Interpretation & Decision Logic

The following diagram illustrates the decision process for interpreting the MP data, specifically distinguishing between the target compound, wet samples, and isomeric impurities.

MP_Determination Start Start: Isolated Solid 2-(Methylamino)propanenitrile HCl Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry Method Select Method Dry->Method Capillary Capillary Method (Visual) Method->Capillary DSC DSC Method (Thermal) Method->DSC Cap_Result Observe Behavior Capillary->Cap_Result DSC_Result Analyze Thermogram DSC->DSC_Result Res_Brown Darkening/Bubbling < 100°C Cap_Result->Res_Brown Wet/Unstable Res_Sharp Sharp Melt ~110-130°C Cap_Result->Res_Sharp Target Likely Res_High Melt > 145°C Cap_Result->Res_High Isomer Impurity DSC_Broad Broad Endotherm (Onset < 100°C) DSC_Result->DSC_Broad Solvent/Water DSC_Double Double Peak DSC_Result->DSC_Double Mixture of Isomers DSC_Clean Single Sharp Endotherm DSC_Result->DSC_Clean Pure Compound

Figure 1: Decision logic for characterizing 2-(Methylamino)propanenitrile HCl. Note the specific check for high-melting impurities.

Expected Results & Specifications

Based on structural analogs and the nature of


-aminonitrile salts, the following data profiles are expected.
ParameterTarget Specification Common Failure Mode Remediation
Appearance White to off-white crystalline solid.Yellow/Orange sticky solid.Recrystallize from EtOH/Et2O; avoid heating >40°C.
Capillary MP 115°C – 125°C (with decomp).147°C – 149°C Check NMR. You likely have the gem-dimethyl isomer (CAS 50846-36-1).
DSC Onset Sharp endotherm followed by exotherm.Broad shallow endotherm.Sample is wet.[1] Re-dry and use hermetic pans.
TGA Weight Loss < 0.5% up to melt onset.> 2% mass loss < 100°C.Residual solvent/water.

Key Takeaway: If your melting point is 147-149°C , do not proceed to synthesis. You have likely isolated the wrong starting material or a byproduct. The N-methyl secondary amine salt typically melts lower than its primary amine counterpart due to disrupted hydrogen bonding networks.

References
  • Compound Identification: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 93083, 2-(Methylamino)propanenitrile. Retrieved from [Link]

  • Synthesis Context: Strecker, A. (1850).[5] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. (Foundational chemistry for context).

  • Methodology: United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. (Standard for capillary method protocols).
  • Thermal Analysis Standards: TA Instruments.

Sources

Technical Guide: Distinguishing 2-(Methylamino)propanenitrile HCl from Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)propanenitrile HCl is a critical intermediate in the Strecker synthesis of N-methylated amino acids. However, its stability is often overestimated. Unlike standard amines, this


-aminonitrile occupies a precarious chemical energy well. It is prone to two distinct degradation pathways: hydrolysis  (leading to amide/acid impurities) and the Retro-Strecker reaction  (releasing toxic cyanide and volatile carbonyls).

Distinguishing the parent compound from these degradants is not merely a purity exercise—it is a safety imperative. This guide provides a field-proven analytical framework to identify, quantify, and differentiate 2-(Methylamino)propanenitrile from its breakdown products using NMR, IR, and HPLC.

Degradation Chemistry: The "Why"

To detect impurities, one must first understand their origin. The stability of 2-(Methylamino)propanenitrile is governed by moisture and pH.

The Divergent Pathways
  • Hydrolysis (Irreversible): In the presence of water and acid/base, the nitrile group (

    
    ) hydrolyzes first to an amide (2-(methylamino)propanamide) and eventually to the carboxylic acid (N-methylalanine). This is the most common degradation seen in wet storage conditions.
    
  • Retro-Strecker (Reversible/Equilibrium): In solution, particularly at neutral to basic pH or elevated temperatures, the compound exists in equilibrium with its precursors: acetaldehyde, methylamine, and hydrogen cyanide (HCN) .

Pathway Visualization

The following diagram illustrates the mechanistic divergence that dictates the impurity profile.

DegradationPathways Parent 2-(Methylamino) propanenitrile HCl Imine Iminium Intermediate Parent->Imine Equilibrium Amide Degradant A: 2-(Methylamino)propanamide Parent->Amide + H2O (Hydrolysis) Retro Degradant C (Retro-Strecker): Acetaldehyde + Methylamine + HCN Imine->Retro Dissociation Acid Degradant B: N-Methylalanine Amide->Acid + H2O

Figure 1: Divergent degradation pathways of


-aminonitriles. The hydrolysis pathway yields polar organic impurities, while the Retro-Strecker pathway releases volatile and toxic components.

Analytical Comparison

The following table summarizes the key spectral differences between the parent compound and its primary degradation product, N-methylalanine.

Table 1: Spectral Fingerprint Comparison
Feature2-(Methylamino)propanenitrile HClN-Methylalanine (Degradant)Retro-Strecker Products
IR Spectrum Sharp band at ~2230-2250 cm⁻¹ (

)
Broad OH stretch (2500-3300 cm⁻¹) & C=O stretch (~1720 cm⁻¹)Absence of CN; presence of aldehyde C=O (~1700 cm⁻¹)
¹H-NMR (

-CH)
Quartet at ~3.8 - 4.2 ppm Quartet at ~3.4 - 3.6 ppm (Upfield shift due to loss of anisotropic CN effect)Aldehyde proton at ~9.8 ppm (Acetaldehyde)
¹³C-NMR Distinct peak at ~115-118 ppm (

)
Carbonyl peak at ~170-175 ppm (COOH) Loss of quaternary/methine signals
HPLC Elution Late eluting (Less polar)Early eluting (Highly polar/Zwitterionic)Very early (Solvent front)

Experimental Protocols

Method A: High-Fidelity ¹H-NMR (Structural Definitive)

NMR is the "Gold Standard" for distinguishing the nitrile from the acid.

  • Critical Note: Do not use

    
     if you suspect Retro-Strecker instability, as the exchange can mask signals or accelerate decomposition. Use 
    
    
    
    or
    
    
    for the free base.

Protocol:

  • Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆ .

  • Acquire a standard proton spectrum (16 scans min).

  • Analysis:

    • Check 9.5 - 10.0 ppm: Any signal here indicates Acetaldehyde (Retro-Strecker).

    • Check 3.8 - 4.5 ppm: The methine proton (

      
      -CN) of the parent appears as a quartet.
      
    • Check 3.0 - 3.6 ppm: If the quartet shifts upfield and a broad exchangeable peak appears >10 ppm (COOH), hydrolysis has occurred.

    • Quantification: Integrate the N-Methyl singlet of the parent (approx 2.5 ppm) vs. the N-Methyl singlet of the impurity (often distinct by 0.1-0.2 ppm).

Method B: HPLC Separation (Quantitative Impurity Profiling)

Because the hydrolysis products (amino acids) are zwitterionic and highly polar, they will not retain well on a standard C18 column without ion-pairing or pH modification.

Recommended Conditions:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2). Acidic pH is required to keep the amine protonated and suppress the ionization of the carboxylic acid degradant, improving retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B for 2 min (elute salts/polar acids), then 0-50% B over 15 min.

  • Detection: UV at 210 nm (Amide/Nitrile absorption). Note: Amino acids have weak UV absorbance; for high sensitivity, ELSD or CAD detection is preferred.

Self-Validating Logic:

  • Inject a standard of N-methylalanine . It should elute near the void volume (tR ~ 1-2 min).

  • The parent nitrile is significantly less polar and will elute later (tR ~ 5-8 min).

  • If a peak appears between the acid and the nitrile, it is likely the amide intermediate .

Method C: IR Spectroscopy (Rapid Screening)

For a quick "Go/No-Go" check before starting a reaction:

  • Place a small amount of solid on the ATR crystal.

  • Scan from 4000 to 600 cm⁻¹.

  • Pass Criteria: Distinct, sharp peak at 2230–2250 cm⁻¹ .

  • Fail Criteria: Appearance of a strong carbonyl band at 1650–1750 cm⁻¹ (indicates hydrolysis to amide/acid).

Safety & Handling (Critical)

WARNING: Cyanide Hazard The Retro-Strecker pathway releases Hydrogen Cyanide (HCN) .

  • Smell: Do not rely on the "bitter almond" smell. 40% of the population cannot smell cyanide.

  • pH Sensitivity: Never expose 2-(Methylamino)propanenitrile HCl to strong bases without adequate ventilation, as this shifts the equilibrium toward HCN release.

  • Storage: Store at -20°C in a desiccator. Moisture is the enemy that drives both degradation pathways.

References

  • PubChem. "2-(Methylamino)propanenitrile."[1] National Library of Medicine. Accessed October 26, 2025. [Link]

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Accessed October 26, 2025. [Link]

Sources

Comparative Reactivity Guide: 2-(Methylamino)propanenitrile HCl vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the hydrochloride salt (HCl) and the free base forms of 2-(methylamino)propanenitrile (also known as


-methyl-alaninenitrile).

For 95% of synthetic applications, the HCl salt (CAS 856812-41-4) is the superior starting material due to its indefinite shelf stability and non-volatile nature. The Free Base (CAS 16752-54-8) is a reactive, volatile liquid prone to the Retro-Strecker decomposition, releasing toxic hydrogen cyanide (HCN) and methylamine. Consequently, the free base should rarely be isolated; instead, it should be generated in situ from the HCl salt immediately prior to use.

This guide details the physicochemical differences, the mechanistic basis for the salt's stability, and provides a validated protocol for the safe in situ generation of the free base for nucleophilic applications.

Physicochemical Profile & Stability

The fundamental difference between the two forms lies in the protonation state of the secondary amine. This protonation locks the molecule in a stable state, preventing the reverse equilibrium that plagues the free base.

Table 1: Comparative Properties
Feature2-(Methylamino)propanenitrile HCl 2-(Methylamino)propanenitrile Free Base
Formula C

H

N

· HCl
C

H

N

MW ~120.58 g/mol ~84.12 g/mol
Physical State White to off-white crystalline solidColorless to yellow liquid
Solubility Water, Methanol, DMSODCM, Ether, Toluene, Chloroform
Stability High. Stable at RT for years if dry.Low. Prone to Retro-Strecker decomposition and polymerization.
Nucleophilicity Null. Ammonium cation is non-nucleophilic.High. Secondary amine is active.
Safety Hazard Irritant; solid handling.High Risk. Volatile; potential HCN release.

Mechanistic Deep Dive: The Retro-Strecker Danger

The critical instability of the free base arises from the Retro-Strecker reaction . Alpha-aminonitriles exist in an equilibrium with their corresponding imine and cyanide components.[1]

The Stability Mechanism
  • In the Free Base: The unprotonated nitrogen lone pair is free. Thermodynamic equilibrium allows for the expulsion of the cyanide ion (

    
    ), reverting the compound to the imine (which hydrolyzes to acetaldehyde and methylamine) and releasing toxic HCN gas.
    
  • In the HCl Salt: The nitrogen is protonated (

    
    ). It lacks the lone pair required to initiate the elimination of the nitrile group. Furthermore, the acidic environment ensures any trace cyanide exists as HCN, but the equilibrium strongly favors the salt form due to the high basicity of the amine precursor.
    
Diagram 1: Retro-Strecker Equilibrium & Acid Stabilization

RetroStrecker Figure 1: The HCl salt locks the amine, preventing the Retro-Strecker decomposition pathway. HCl_Salt HCl Salt (Stable Solid) [CH3-CH(NH2Me)-CN]+ Cl- Free_Base Free Base (Reactive Liquid) CH3-CH(NHMe)-CN HCl_Salt->Free_Base Neutralization (Base added) Free_Base->HCl_Salt Acidification (HCl added) Imine Imine Intermediate [CH3-CH=NMe]+ Free_Base->Imine Retro-Strecker (Equilibrium) Decomp Decomposition Products Acetaldehyde + Methylamine + HCN Imine->Decomp Hydrolysis

Application Guide: When to Use Which Form

Scenario A: Hydrolysis to Amino Acid

Choice: HCl Salt (Direct Use). To synthesize


-methylalanine, there is no need to free-base the nitrile. The hydrolysis requires strong acid (6M HCl or H

SO

) and heat. The salt is already compatible with this medium.
Scenario B: Nucleophilic Substitution (e.g., Alkylation)

Choice: Free Base (Generated In-Situ). If you need the amine to act as a nucleophile (e.g., reacting with an alkyl halide or acyl chloride), you must remove the proton. Do not isolate the free base. Use a biphasic system or a non-nucleophilic base in organic solvent.

Scenario C: Reduction to Diamine

Choice: Free Base (In-Situ) or Salt (with LAH). Lithium Aluminum Hydride (LAH) reduction can be performed directly on the free base. If starting from the salt, an extra equivalent of hydride is consumed to deprotonate the amine, or the salt is neutralized first in the solvent.

Experimental Protocols

Protocol 1: Safe In-Situ Generation for Nucleophilic Reactions

Use this protocol to react 2-(methylamino)propanenitrile with an electrophile (R-X) without isolating the unstable free base.

Reagents:

  • 2-(Methylamino)propanenitrile HCl (1.0 equiv)

  • Dichloromethane (DCM) or THF (Solvent)

  • Triethylamine (TEA) or DIPEA (1.1 equiv)

  • Electrophile (e.g., Benzoyl chloride, Alkyl bromide)

Step-by-Step:

  • Suspension: Charge a round-bottom flask with 2-(methylamino)propanenitrile HCl (10 mmol) and dry DCM (30 mL). The salt will likely remain suspended.

  • Liberation: Cool to 0°C. Add Triethylamine (11 mmol) dropwise over 5 minutes.

    • Observation: The suspension will change appearance as the aminonitrile dissolves (becoming the free base) and TEA·HCl precipitates out (if in ether/THF) or dissolves (if in DCM).

  • Reaction: Add the electrophile (10 mmol) directly to this cold mixture.

  • Processing: Allow to warm to Room Temperature (RT) and stir until completion (TLC monitoring).

  • Workup: Wash with water to remove TEA salts. The organic layer contains the stable product (amide/amine).

Protocol 2: Acidic Hydrolysis to -Methylalanine

Standard pathway for converting the nitrile to the carboxylic acid.

Step-by-Step:

  • Dissolve 2-(methylamino)propanenitrile HCl (1.0 g) in 6M HCl (10 mL).

  • Reflux at 100°C for 4–6 hours.

    • Note: Monitor for the disappearance of the nitrile peak (~2230 cm⁻¹) via IR if possible.

  • Concentrate the solution in vacuo to obtain the crude amino acid hydrochloride.

  • Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterion if required.

Workflow Visualization

The following diagram illustrates the decision tree for handling this compound, emphasizing the "Make vs. Buy" logic.

Workflow Figure 2: Operational workflow for handling aminonitrile salts. Start Start: 2-(Methylamino)propanenitrile HCl Decision Intended Reaction? Start->Decision Hydrolysis Acidic Hydrolysis (Target: Amino Acid) Decision->Hydrolysis Hydrolysis Nucleophilic Nucleophilic Attack (Target: Amide/Amine) Decision->Nucleophilic Substitution Process_Hydro Direct Reflux in HCl (No Free Basing) Hydrolysis->Process_Hydro Process_Nuc In-Situ Neutralization (DCM/TEA or Biphasic) Nucleophilic->Process_Nuc Product_A Product: N-Methylalanine Process_Hydro->Product_A Isolation DO NOT ISOLATE FREE BASE Risk of HCN/Decomp Process_Nuc->Isolation Avoid Product_B Product: N-Substituted Derivative Process_Nuc->Product_B Direct Reaction

References

  • PubChem. "2-(Methylamino)propanenitrile Compound Summary." National Center for Biotechnology Information. Accessed October 2025.[2] Link

  • Strecker, A. "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45, 1850. (Foundational mechanism of Strecker Synthesis).[1][3]

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." MasterOrganicChemistry.com. Link

  • PharmaOffer. "Hydrochloride vs Base: The Guide to API Forms." PharmaOffer.com. Link

  • Tauber, J. et al. "Retro-Strecker Reaction: A reversed approach to chirality." Journal of Organic Chemistry. (General reference on Retro-Strecker instability in free bases).

Sources

Safety Operating Guide

2-(Methylamino)propanenitrile hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Operational Handling and Disposal of 2-(Methylamino)propanenitrile Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the lifecycle management of reactive intermediates. 2-(Methylamino)propanenitrile hydrochloride is a classic


-aminonitrile, often utilized as a precursor in modified Strecker syntheses and the development of nitrogenous heterocycles.

While much of the literature focuses on its synthetic utility, the operational reality of managing its waste stream is frequently misunderstood. Improper disposal of


-aminonitriles is not merely a regulatory violation; it represents a critical, immediate life-safety hazard. This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Analysis: The Retro-Strecker Reaction

To understand the disposal protocol, one must first understand the chemical causality of the compound's degradation. You cannot simply "neutralize" an


-aminonitrile using standard laboratory acid/base or bleach baths.

-Aminonitriles are inherently unstable in aqueous environments, particularly under thermal stress or pH extremes[1]. They undergo a retro-Strecker reaction —the thermodynamic reversal of their synthesis[2]. When exposed to water, acids, or bases, 2-(methylamino)propanenitrile hydrolyzes to form an imine intermediate, which subsequently collapses to release acetaldehyde, methylamine, and hydrogen cyanide (HCN) gas [1][3].

Attempting to treat this waste on-site via alkaline hydrolysis or oxidative quenching (e.g., sodium hypochlorite) will rapidly accelerate this equilibrium, leading to the outgassing of lethal HCN within the fume hood or waste carboy[1]. Therefore, the fundamental rule of


-aminonitrile disposal is containment and professional incineration, never on-site chemical neutralization [4].
Quantitative Hazard & Physicochemical Summary
ParameterOperational DataEHS Implication
Chemical Class

-Aminonitrile Hydrochloride
Susceptible to retro-Strecker degradation.
Primary Hazard Toxic (Oral/Inhalation/Dermal)Requires stringent PPE (double gloves, respirator/hood).
Degradation Product Hydrogen Cyanide (HCN)Fatal if inhaled. Do not mix with aqueous/acidic waste.
Incompatibilities Strong acids, bases, oxidizers, waterMust be stored in dedicated, dry, inert containers.
Ultimate Disposal High-Temperature IncinerationMust be handled by licensed EHS professionals[4].

Standard Operating Procedure: EHS-Compliant Disposal Workflow

The following step-by-step methodology ensures that the waste is safely segregated, preventing accidental HCN generation while preparing the material for compliant institutional pickup.

Phase 1: Segregation and Containment

  • Designate a Specific Container: Obtain a chemically compatible, dry container (e.g., high-density polyethylene (HDPE) carboy or a sealed glass vessel) specifically dedicated to "Cyanide-Generating Organic Nitrile Waste"[4].

  • Exclude Water and Modifiers: Ensure the container is completely free of water, acidic modifiers (like TFA or HCl), or basic modifiers (like TEA). The environment must remain anhydrous to suppress the retro-Strecker equilibrium[1].

  • Physical Transfer: Working strictly inside a certified chemical fume hood with the sash at the lowest practical height, transfer the 2-(methylamino)propanenitrile hydrochloride waste into the container.

Phase 2: Labeling and SAA Storage 4. EHS-Compliant Labeling: Attach a hazardous waste tag immediately. The label must explicitly state:

  • Chemical Name: 2-(Methylamino)propanenitrile hydrochloride.

  • Hazard Warning: "TOXIC.

    
    -Aminonitrile. DO NOT MIX WITH ACIDS OR BASES. Potential Hydrogen Cyanide (HCN) release."
    
  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA that is cool, dry, and actively ventilated (e.g., under a fume hood or in a vented flammable storage cabinet). Keep away from heat sources, which accelerate degradation[1].

Phase 3: Institutional Handover 6. EHS Pickup: Do not allow this waste to accumulate long-term. Contact your institution's Environmental Health and Safety (EHS) department to arrange for immediate pickup. 7. Professional Destruction: The ultimate disposal must be routed through a licensed hazardous waste facility capable of high-temperature incineration equipped with appropriate gas scrubbers to safely destroy the nitrile group and capture nitrogen oxides (NOx)[4].

Emergency Protocol: Solid Spill Response

If a spill occurs, standard chemical spill kits (which often contain neutralizing acids or bases) must not be used, as they may trigger HCN release.

  • Evacuate and Assess: Immediately clear personnel from the immediate area. Ensure the fume hood is operating at maximum exhaust.

  • Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and double nitrile gloves[4]. If the spill is outside a fume hood, an atmosphere-supplying respirator may be required depending on institutional EHS policy.

  • Inert Absorption: Carefully cover the solid spill with an inert, dry absorbent material (e.g., dry sand or vermiculite). Do not use water or wet paper towels.

  • Collection: Scoop the absorbed mixture using non-sparking tools into a sealable, chemically compatible waste container[4].

  • Decontamination: Only after the bulk material is removed and sealed, wipe the area with a cloth slightly dampened with an inert organic solvent (like acetone), placing all wipes into the same hazardous waste container.

  • Report: Notify EHS immediately for emergency pickup of the spill debris.

Operational Workflow Visualization

The following diagram illustrates the critical decision-making pathway for


-aminonitrile disposal, emphasizing the causality between improper treatment and catastrophic hazard.

G A 2-(Methylamino)propanenitrile HCl Waste Stream B Hazard Assessment: Retro-Strecker Potential A->B C Aqueous Treatment (Acid/Base/Bleach) B->C Contraindicated E Inert Segregation & Packaging B->E EHS Compliant D CRITICAL HAZARD: HCN Gas Release C->D F EHS Handover: High-Temp Incineration E->F

Fig 1. Disposal decision tree highlighting the retro-Strecker HCN hazard.

References

  • National Institutes of Health (NIH). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. PMC. Retrieved from[Link]

  • ACS Omega. (2023). Synthesis of Polypeptides and Poly(

    
    -hydroxy esters) from Aldehydes Using Strecker Synthesis. American Chemical Society. Retrieved from [Link]
    

Sources

Mastering the Safe Handling of 2-(Methylamino)propanenitrile Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 2-(Methylamino)propanenitrile hydrochloride, a key building block in many synthetic pathways, requires a nuanced understanding of its properties to ensure both operator safety and experimental integrity. This guide moves beyond generic safety data sheets to provide an in-depth operational plan, grounded in the chemical principles that dictate its hazards. Here, we will dissect the necessary personal protective equipment (PPE), establish robust handling and emergency protocols, and outline a definitive disposal plan, empowering you to work with this compound safely and effectively.

The Core Hazard: Understanding the Chemistry of Aminonitriles

The primary hazard associated with 2-(Methylamino)propanenitrile hydrochloride, and indeed all α-aminonitriles, stems from its potential to release highly toxic hydrogen cyanide (HCN) gas. This occurs via hydrolysis, a reaction that can be catalyzed by moisture, acids, or bases. The nitrile group (C≡N) is susceptible to nucleophilic attack by water, a process that can ultimately cleave the carbon-nitrogen triple bond.[1][2] Under acidic conditions, this hydrolysis is accelerated, leading to the formation of a carboxylic acid, an ammonium salt, and the release of HCN.[1] Similarly, alkaline conditions promote hydrolysis to a carboxylate salt and ammonia, which can also liberate cyanide.[1]

Given its high toxicity through inhalation, ingestion, and dermal contact, all handling procedures must be designed to rigorously prevent any potential for exposure.[3] The hydrochloride salt form offers greater stability than the freebase; however, the risk of hydrolysis remains the central safety consideration.

I. Personal Protective Equipment (PPE): An Impenetrable First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed decision based on the specific hazards of the chemical. For 2-(Methylamino)propanenitrile hydrochloride, a solid powder, the primary risks are inhalation of fine particles and dermal contact.

A. Hand Protection: Selecting the Appropriate Glove

Standard disposable nitrile gloves are a common choice in laboratories, but for compounds like this, a more critical evaluation is necessary. The key performance metrics for a chemical glove are permeation (the process by which a chemical passes through the glove material on a molecular level) and degradation (a change in the physical properties of the glove upon chemical contact).[4]

Glove MaterialThickness (mil)Chemical TestedPermeation Breakthrough Time (min)Degradation RatingRecommendation
Nitrile4.3 - 4.7Acetonitrile< 10Not RecommendedUnsuitable for immersion or extended contact.
Nitrile/NeopreneNot SpecifiedAcetonitrile5Not RecommendedUnsuitable for immersion or extended contact.
Thicker Nitrile> 8.0 (Typical)Acetonitrile> 480ExcellentRecommended for handling

Table 1: Chemical Resistance Data for Selected Glove Materials against Acetonitrile. Data sourced from Ansell Chemical Resistance Guides.[5][6]

Directive:

  • Primary Handling: For handling the solid compound, weighing, and preparing solutions, use heavy-duty nitrile gloves with a minimum thickness of 8 mils . These provide superior resistance to potential degradation and incidental splashes.[5]

  • Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove immediately upon suspected contamination, without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination and remove them before leaving the work area to prevent cross-contamination of surfaces like doorknobs, keyboards, or pens.[7]

B. Respiratory Protection: Preventing Inhalation of Toxic Dust

As a fine powder, 2-(Methylamino)propanenitrile hydrochloride can easily become airborne during handling, posing a significant inhalation risk.[3] Engineering controls are the primary method to mitigate this.

Engineering Controls First:

  • All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood to capture airborne particles at the source.

Respiratory Protection Selection: When engineering controls are not sufficient or during a spill cleanup, respiratory protection is mandatory. The choice of respirator depends on the nature of the airborne particles. Since this is a solid, we are concerned with particulates.

  • For routine handling in a fume hood: A respirator is typically not required if the fume hood is functioning correctly.

  • For spill cleanup or when airborne dust is likely: A minimum of a NIOSH-approved N95 filtering facepiece respirator (dust mask) should be used.[8] The "N" indicates it is not resistant to oil, which is appropriate for a dry powder. The "95" means it filters at least 95% of airborne particles.[8]

  • For higher-risk scenarios or unknown concentrations: A half-mask or full-facepiece elastomeric respirator with P100 particulate filters offers a higher level of protection.[9] The "P" indicates strong resistance to oil, and the "100" signifies filtration of at least 99.97% of airborne particles.[8] A full-facepiece respirator also provides integrated eye protection.[9]

C. Eye and Body Protection
  • Eye Protection: Chemical splash goggles are mandatory at all times when handling the solid or its solutions. A face shield, worn over safety goggles, is required when there is a significant risk of splashing.[7]

  • Body Protection: A buttoned lab coat must be worn to protect the skin and personal clothing. For larger quantities or tasks with a higher spill risk, a chemically resistant apron should be worn over the lab coat.

II. Operational Plan: From Benchtop to Disposal

A self-validating protocol anticipates potential failures and builds in safety checks at every stage. The following workflows for handling, spill response, and disposal are designed to be robust and clear.

A. Standard Handling Protocol

This workflow outlines the essential steps for safely weighing and preparing a solution of 2-(Methylamino)propanenitrile hydrochloride.

Standard_Handling_Protocol cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling Phase Prep_Area Designate Work Area in Fume Hood Prep_PPE Don Full PPE: - Double Nitrile Gloves (>8 mil) - Goggles & Lab Coat - Respirator (if needed) Prep_Area->Prep_PPE Prep_Waste Prepare Labeled Hazardous Waste Container Prep_PPE->Prep_Waste Prep_Spill Ensure Spill Kit is Accessible Prep_Waste->Prep_Spill Weigh Weigh Solid in Hood Using Anti-static Weigh Paper/Boat Prep_Spill->Weigh Proceed to Handling Transfer Carefully Transfer Solid to Reaction Vessel Weigh->Transfer Dissolve Add Solvent Slowly to Minimize Dust Transfer->Dissolve Clean_Tools Decontaminate Spatula and Weigh Boat with Appropriate Solvent Dissolve->Clean_Tools Dispose_Consumables Dispose Contaminated Gloves, Wipes, etc. in Waste Container Clean_Tools->Dispose_Consumables Proceed to Post-Handling Doff_PPE Doff PPE in Correct Order (Gloves Last) Dispose_Consumables->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for the safe handling of 2-(Methylamino)propanenitrile hydrochloride.

B. Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.

A small spill of solid material inside a fume hood can be managed by trained laboratory personnel.

  • Alert & Secure: Alert others in the immediate area. Ensure the fume hood sash is as low as possible while still allowing access. Do not attempt to clean a spill if you feel untrained or uncomfortable.[10]

  • Don PPE: If not already worn, don a minimum of double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material, such as sand, clay, or vermiculite.[11] DO NOT use combustible materials like paper towels to absorb the bulk powder. Work from the outside of the spill inward to prevent spreading.

  • Collect: Carefully sweep the absorbed material using a plastic scoop or brush and dustpan into a designated, labeled hazardous waste container. Avoid creating dust.[10]

  • Decontaminate: Wipe the spill area with a damp paper towel. Be cautious not to create a solution that could spread. Place the used paper towels into the hazardous waste container.

  • Final Clean: Perform a final wipe-down of the area with soap and water. Dispose of all cleaning materials and contaminated PPE in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.

The potential for cyanide poisoning necessitates a clear, immediate action plan.[7]

Exposure_Response_Plan cluster_Routes node_proc node_proc Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Dust Inhaled Skin_Contact Skin Contact Exposure->Skin_Contact Powder on Skin/Gloves Ingestion Ingestion Exposure->Ingestion Swallowed Proc_Inhale 1. Move to Fresh Air Immediately. 2. Call for Emergency Medical Help (911). 3. Administer 100% oxygen if trained. Inhalation->Proc_Inhale Proc_Skin 1. Remove Contaminated Clothing/Gloves. 2. Flush Affected Area with Copious Water for at least 15 minutes. 3. Call for Emergency Medical Help (911). Skin_Contact->Proc_Skin Proc_Ingest 1. Call for Emergency Medical Help (911). 2. Do NOT Induce Vomiting. 3. Rinse mouth with water. Ingestion->Proc_Ingest Med_Attention Seek Immediate Professional Medical Attention. Inform responders of potential cyanide exposure. Proc_Inhale->Med_Attention Proc_Skin->Med_Attention Proc_Ingest->Med_Attention

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.